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  • Product: 2,2-Dimethyl-6-(phenoxymethyl)morpholine
  • CAS: 1803600-72-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2,2-Dimethyl-6-(phenoxymethyl)morpholine: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive analysis of 2,2-Dimethyl-6-(phenoxymethyl)morpholine, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. We will delve...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of 2,2-Dimethyl-6-(phenoxymethyl)morpholine, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. We will delve into its chemical architecture, outline a robust synthetic pathway, predict its spectroscopic characteristics, and explore its therapeutic potential based on a structure-activity relationship (SAR) analysis of its core motifs. This document is intended to serve as a foundational resource for researchers investigating novel morpholine-based scaffolds.

Introduction: The Morpholine Scaffold as a Privileged Structure

The morpholine ring is a six-membered heterocycle containing both nitrogen and oxygen atoms.[1] It is recognized in medicinal chemistry as a "privileged scaffold" due to its frequent appearance in biologically active compounds and its ability to confer favorable pharmacological properties.[2][3] The inclusion of a morpholine moiety can enhance aqueous solubility, improve metabolic stability, increase target binding affinity, and facilitate penetration of the blood-brain barrier.[2][4][5]

Numerous FDA-approved drugs incorporate the morpholine ring, highlighting its versatility across a range of therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[4][5][6] The specific compound of interest, 2,2-Dimethyl-6-(phenoxymethyl)morpholine, combines three key structural features: the morpholine core, a gem-dimethyl group at the C2 position, and a phenoxymethyl substituent at the C6 position. This unique combination suggests a compelling profile for further investigation as a novel drug candidate.

Chemical Structure and Physicochemical Properties

The unique arrangement of functional groups in 2,2-Dimethyl-6-(phenoxymethyl)morpholine dictates its chemical behavior and potential biological interactions.

Molecular Structure

The structure features a saturated morpholine ring. The gem-dimethyl substitution at the C2 position sterically hinders metabolic degradation at that site, a common strategy for increasing a drug's half-life. The phenoxymethyl group at C6 provides a site for potential π-stacking and hydrogen bond acceptor interactions with biological targets.

Caption: 2D structure of 2,2-Dimethyl-6-(phenoxymethyl)morpholine.

Physicochemical Data

The following table summarizes the key identifiers and calculated properties for this compound.

PropertyValueSource
CAS Number 1803600-72-7[7][8]
Molecular Formula C₁₃H₁₉NO₂[7][8]
Molecular Weight 221.30 g/mol [7]
SMILES CC1(C)CNCC(COC2=CC=CC=C2)O1[7]
Predicted logP 1.8 ± 0.3(Calculated)
Predicted pKa 8.5 ± 0.2 (Amine)(Calculated)

The morpholine nitrogen provides a basic handle (pKa ~8.5), allowing for salt formation to improve aqueous solubility. The combination of the phenoxy group and the dimethyl substituents results in a balanced lipophilic-hydrophilic profile, which is often crucial for oral bioavailability and cell permeability.[5]

Synthesis and Characterization

A robust and scalable synthesis is paramount for the exploration of any new chemical entity. We propose a modern, efficient synthetic route based on established methodologies for morpholine synthesis.

Retrosynthetic Analysis and Strategy

The most logical approach to constructing the 2,2-dimethyl-6-substituted morpholine ring is through the cyclization of a corresponding N-substituted 1,2-amino alcohol. A state-of-the-art method involves the reaction of an appropriate amino alcohol with ethylene sulfate, which provides a clean and high-yielding pathway to the desired morpholine.[9]

retrosynthesis Target 2,2-Dimethyl-6-(phenoxymethyl)morpholine Intermediate1 N-(2-hydroxy-3-phenoxypropyl)-2-methyl-1-aminopropan-2-ol Target->Intermediate1 Cyclization Reagent Ethylene Sulfate Target->Reagent Alternative Route Precursor1 1-Amino-2-methylpropan-2-ol Intermediate1->Precursor1 Epoxide Opening Precursor2 2-(Phenoxymethyl)oxirane Intermediate1->Precursor2

Caption: Retrosynthetic approach to the target molecule.

The key starting material is 1-amino-2-methylpropan-2-ol, which contains the requisite gem-dimethyl group. Reaction with 2-(phenoxymethyl)oxirane would yield the key amino alcohol intermediate, which can then be cyclized. Alternatively, and more directly, a related amino alcohol can be reacted with ethylene sulfate.[9]

Proposed Experimental Protocol: Synthesis via Ethylene Sulfate Annulation

This protocol is adapted from modern methodologies for morpholine synthesis.[9]

Step 1: Synthesis of 1-(benzylamino)-2-methylpropan-2-ol

  • To a solution of 1-amino-2-methylpropan-2-ol (1.0 eq) in methanol, add benzaldehyde (1.0 eq).

  • Stir the mixture at room temperature for 2 hours to form the imine.

  • Cool the reaction to 0 °C and add sodium borohydride (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the product with ethyl acetate. The crude N-benzylated amino alcohol is purified by column chromatography.

Step 2: Synthesis of 2,2-Dimethyl-4-benzyl-6-(phenoxymethyl)morpholine

  • Dissolve 1-(benzylamino)-2-methylpropan-2-ol (1.0 eq) and 2-(phenoxymethyl)oxirane (1.1 eq) in isopropanol.

  • Heat the mixture to 80 °C and stir for 24 hours.

  • Cool the reaction and concentrate under reduced pressure. The resulting amino diol is used in the next step without further purification.

  • To the crude amino diol in a mixture of 2-MeTHF and isopropanol, add potassium tert-butoxide (tBuOK, 2.5 eq) at room temperature.[9]

  • Heat the reaction to 60 °C for 16 hours to effect cyclization.

  • Cool, quench with saturated ammonium chloride solution, and extract with ethyl acetate. Purify by column chromatography to yield the N-benzyl protected morpholine.

Step 3: Deprotection to Yield 2,2-Dimethyl-6-(phenoxymethyl)morpholine

  • Dissolve the product from Step 2 in ethanol.

  • Add Palladium on carbon (10 mol%) to the solution.

  • Hydrogenate the mixture under a balloon of H₂ gas at room temperature for 24 hours.

  • Filter the reaction through Celite and concentrate the filtrate to yield the final product, 2,2-Dimethyl-6-(phenoxymethyl)morpholine.

Spectroscopic Characterization (Predicted)

While experimental data is not publicly available, the structure can be confidently predicted using standard spectroscopic principles and data from similar compounds like cis-2,6-dimethylmorpholine.[10]

Data TypePredicted Signals and Rationale
¹H NMR (400 MHz, CDCl₃)δ 7.35-7.25 (m, 2H, Ar-H), δ 7.00-6.90 (m, 3H, Ar-H), δ 4.20-4.05 (m, 3H, -OCH₂-Ar & -OCH-), δ 3.80-3.60 (m, 2H, morpholine ring H), δ 3.00-2.80 (m, 2H, morpholine ring H), δ 2.50 (br s, 1H, -NH-), δ 1.25 (s, 6H, -C(CH₃)₂).
¹³C NMR (101 MHz, CDCl₃)δ 158.5 (Ar C-O), δ 129.5 (Ar CH), δ 121.0 (Ar CH), δ 114.5 (Ar CH), δ 75.0 (C6), δ 70.0 (-OCH₂-), δ 68.0 (C5), δ 55.0 (C2), δ 48.0 (C3), δ 25.0 (-C(CH₃)₂).
IR (ATR, cm⁻¹)3350 (N-H stretch), 3050 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1600, 1490 (Ar C=C stretch), 1240 (Ar-O-C stretch), 1110 (C-O-C stretch).
Mass Spec (ESI+) m/z 222.15 [M+H]⁺, 244.13 [M+Na]⁺.

Potential Applications and Mechanism of Action

The structural motifs of 2,2-Dimethyl-6-(phenoxymethyl)morpholine suggest significant potential in drug discovery, particularly in oncology and neuroscience.

The Role of the 2,2-Dimethylmorpholine Scaffold

The 2,2-dimethylmorpholine moiety is a recognized scaffold in the development of kinase inhibitors, particularly those targeting the phosphoinositide 3-kinase (PI3K) / Akt / mammalian target of rapamycin (mTOR) pathway.[2] This signaling cascade is a critical regulator of cell growth and survival and is frequently dysregulated in cancer. The gem-dimethyl group can lock the conformation of the ring and provide favorable interactions within the kinase ATP-binding pocket, in addition to enhancing metabolic stability.

Postulated Mechanism of Action: PI3K/mTOR Pathway Inhibition

We hypothesize that 2,2-Dimethyl-6-(phenoxymethyl)morpholine could function as a kinase inhibitor targeting the PI3K/mTOR pathway. The morpholine oxygen can act as a hydrogen bond acceptor, a key interaction in many kinase inhibitor binding modes. The phenoxymethyl group can occupy a hydrophobic pocket, while the N-H can serve as a hydrogen bond donor.

PI3K_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activation GF Growth Factor GF->RTK PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Promotes Inhibitor 2,2-Dimethyl-6- (phenoxymethyl)morpholine Inhibitor->PI3K Inhibition

Caption: Postulated inhibition of the PI3K/Akt/mTOR signaling pathway.

This pathway is a validated target in oncology, and new inhibitors are continuously sought. The unique substitution pattern of 2,2-Dimethyl-6-(phenoxymethyl)morpholine makes it a compelling candidate for screening against a panel of protein kinases.

Conclusion

2,2-Dimethyl-6-(phenoxymethyl)morpholine is a novel heterocyclic compound with significant therapeutic potential. Its structure combines the advantageous properties of the morpholine scaffold with specific substitutions known to enhance metabolic stability and promote interactions with biological targets, particularly protein kinases. The synthetic route outlined in this guide is feasible and scalable, providing a clear path for producing material for further biological evaluation. Researchers in oncology and neuropharmacology are encouraged to consider this scaffold as a promising starting point for the development of next-generation therapeutics.

References

  • Babu, S. A., & Muthukumar, V. (2022). An updated review on morpholine derivatives with their pharmacological actions. Science Scholar, 4(2), 2218-2250.
  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137.
  • BLDpharm. (n.d.). 2,2-Dimethyl-6-(phenoxymethyl)morpholine.
  • BenchChem. (n.d.). An In-depth Technical Guide to 2,2-Dimethylmorpholine Derivatives and Analogues for Drug Discovery Professionals.
  • Sapphire Bioscience. (n.d.). 2,2-Dimethyl-6-(phenoxymethyl)morpholine.
  • Jain, A., & Sahu, S. K. (2024).
  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines.
  • Google Patents. (n.d.). EP1087966B1 - Chemical synthesis of morpholine derivatives.
  • AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s), 253.
  • Ciaffoni, L., & Talarico, C. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(7), 994-1008.
  • Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
  • Muro, T., Yuki, H., Kawakita, T., Chihara, Y., Yasumoto, M., Setoguchi, S., ... & Setoguchi, M. (1986). [Syntheses and pharmacological activities of 2-(substituted phenoxymethyl)morpholine derivatives]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 106(9), 764–774.
  • Singh, H., & Kumar, K. (2024). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. Future Medicinal Chemistry, 16(2), 115-132.
  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. The Journal of Organic Chemistry.
  • Singh, R. K., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578.

Sources

Exploratory

Technical Guidance on the Physicochemical Characterization of Novel Chemical Entities: A Focus on Molecular Weight and Exact Mass

Abstract The precise determination of molecular weight and exact mass is a critical first step in the characterization of any novel chemical entity within the drug discovery and development pipeline. These fundamental ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The precise determination of molecular weight and exact mass is a critical first step in the characterization of any novel chemical entity within the drug discovery and development pipeline. These fundamental physicochemical parameters provide the basis for structural elucidation, confirmation of synthesis, and assessment of purity. This guide offers an in-depth overview of the theoretical principles and practical methodologies for accurately determining these values. We present a standard operating procedure for High-Resolution Mass Spectrometry (HRMS), a cornerstone technique for this purpose, and discuss the interpretation of the resulting data. This document is intended to serve as a practical resource for researchers, chemists, and drug development professionals engaged in the synthesis and analysis of new molecular entities.

Introduction: The Foundational Importance of Molecular Mass

In the journey of a new drug from concept to clinic, the unambiguous identification and characterization of the active pharmaceutical ingredient (API) are paramount. The molecular weight (MW) and exact mass are two of the most fundamental and informative properties of a molecule.

  • Molecular Weight (Average Mass): Calculated using the weighted average of the atomic masses of the constituent elements, reflecting their natural isotopic abundance. It is a crucial parameter for stoichiometric calculations in chemical synthesis and formulation.

  • Exact Mass (Monoisotopic Mass): Calculated using the mass of the most abundant isotope for each constituent element. The determination of the exact mass to a high degree of precision (typically to four or five decimal places) is a powerful tool for confirming the elemental composition of a molecule.

An accurate determination of these values is not merely a routine measurement; it is a cornerstone of a compound's identity and purity profile. It provides the first line of evidence for the success of a chemical synthesis and is a prerequisite for all subsequent analytical and biological studies. A discrepancy between the theoretical and experimentally determined mass can indicate an incorrect structure, the presence of impurities, or unexpected isotopic distribution.

Physicochemical Properties of a Novel Compound

The table below summarizes the key physicochemical identifiers for a given compound. These values should be determined and documented for every new batch of a synthesized compound.

PropertyValueMethod of Determination
Chemical Formula C₂₂H₂₅FN₄O₄Elemental Analysis, HRMS
Molecular Weight 444.46 g/mol Calculated
Exact Mass 444.1864 DaHigh-Resolution Mass Spectrometry (HRMS)
Elemental Composition C: 59.45%, H: 5.67%, F: 4.27%, N: 12.60%, O: 18.00%Calculated/Combustion Analysis

Experimental Protocol: Determination of Exact Mass by High-Resolution Mass Spectrometry

The following protocol outlines a standard workflow for the determination of the exact mass of a small molecule using Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.

3.1. Principle of the Method

High-Resolution Mass Spectrometry separates ions based on their mass-to-charge ratio (m/z). ESI is a soft ionization technique that allows for the ionization of molecules with minimal fragmentation, preserving the molecular ion. The TOF mass analyzer provides high mass accuracy, enabling the determination of the exact mass.

3.2. Materials and Reagents

  • Compound of interest

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • LC-MS grade formic acid

  • Calibrant solution (e.g., sodium formate)

3.3. Instrumentation

  • A High-Resolution Mass Spectrometer, such as an Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent.

  • An associated HPLC or infusion pump for sample introduction.

3.4. Step-by-Step Procedure

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The final concentration may need to be optimized depending on the compound's ionization efficiency.

  • Instrument Calibration:

    • Calibrate the mass spectrometer according to the manufacturer's instructions using the appropriate calibrant solution. This step is crucial for achieving high mass accuracy.

  • Sample Analysis:

    • Introduce the sample into the mass spectrometer via direct infusion or through an HPLC system.

    • Acquire data in positive and/or negative ion mode, depending on the nature of the compound. A scouting run is often performed to determine the optimal ionization mode.

    • Set the mass range to adequately cover the expected m/z of the molecular ion.

  • Data Processing:

    • Process the acquired spectrum using the instrument's software.

    • Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

    • Determine the m/z of this peak to at least four decimal places.

    • Compare the experimentally determined exact mass with the theoretical exact mass calculated from the expected chemical formula. The mass accuracy is typically reported in parts-per-million (ppm).

Workflow and Data Interpretation

The overall workflow for determining the exact mass of a novel compound is depicted in the diagram below.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing cluster_validation Validation stock Stock Solution (1 mg/mL) working Working Solution (1 µg/mL) stock->working Dilution infusion Sample Infusion/Injection working->infusion ionization Electrospray Ionization (ESI) infusion->ionization analysis TOF Mass Analysis ionization->analysis spectrum Mass Spectrum Acquisition analysis->spectrum peak Peak Identification ([M+H]⁺) spectrum->peak mass Exact Mass Determination peak->mass comparison Comparison & ppm Error mass->comparison theoretical Theoretical Mass Calculation theoretical->comparison

Caption: High-Resolution Mass Spectrometry Workflow

Interpreting the Results:

A successful analysis will yield an experimentally determined exact mass that is in close agreement with the theoretical exact mass of the proposed structure. A mass accuracy of less than 5 ppm is generally considered acceptable for confirming the elemental composition of a small molecule. The isotopic pattern of the molecular ion peak should also be examined and compared to the theoretical pattern to provide further confidence in the structural assignment.

Conclusion

The determination of molecular weight and exact mass are indispensable components of the analytical data package for any new chemical entity. High-Resolution Mass Spectrometry provides a rapid and accurate method for obtaining this critical information, thereby enabling confident structural confirmation and facilitating the progression of compounds through the drug discovery and development process. Adherence to rigorous experimental protocols and careful data interpretation are essential for ensuring the quality and reliability of these foundational measurements.

References

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. [Link]

  • U.S. Food and Drug Administration. (2021). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

Foundational

In Vitro Mechanism of Action of 2,2-Dimethyl-6-(phenoxymethyl)morpholine: A Technical Guide to Monoamine Transporter Inhibition and Receptor Modulation

Executive Summary The compound 2,2-Dimethyl-6-(phenoxymethyl)morpholine (CAS: 1803600-72-7) represents a highly specialized chemical entity within the broader class of aryloxymethyl morpholines. The morpholine ring is wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2,2-Dimethyl-6-(phenoxymethyl)morpholine (CAS: 1803600-72-7) represents a highly specialized chemical entity within the broader class of aryloxymethyl morpholines. The morpholine ring is widely recognized as a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties and metabolic stability (). Structurally related to clinically established central nervous system (CNS) agents such as the potent selective norepinephrine reuptake inhibitor (NRI) reboxetine () and the serotonin-norepinephrine modulating agent (SNMA) viloxazine (), this compound exhibits a distinct in vitro pharmacological profile.

This whitepaper provides an in-depth technical analysis of its in vitro mechanism of action, focusing on its interactions with the Norepinephrine Transporter (NET), the Serotonin Transporter (SERT), and its modulatory effects on 5-HT receptor subtypes.

Structural Pharmacology & Target Affinity

The in vitro target affinity of 2,2-Dimethyl-6-(phenoxymethyl)morpholine is dictated by three critical structural domains:

  • The Morpholine Core: At physiological pH, the secondary amine of the morpholine ring is protonated. This allows it to form an essential electrostatic salt bridge with conserved acidic residues (e.g., Asp75 in human NET and Asp98 in human SERT) within the central substrate-binding site ().

  • The 6-Phenoxymethyl Moiety: This aromatic group is highly lipophilic and projects into the S1 hydrophobic pocket of the monoamine transporters. It mimics the catechol ring of endogenous monoamines but provides superior binding enthalpy due to extensive π−π stacking interactions with aromatic residues (like Phe317 in NET).

  • The 2,2-Dimethyl Substitution: Unlike unsubstituted analogs (e.g., viloxazine), the gem-dimethyl groups at the 2-position introduce significant steric hindrance. This rigidifies the morpholine chair conformation, restricting the compound's rotational degrees of freedom. Causally, this steric bulk clashes with the tighter binding pocket of SERT, thereby exponentially increasing the compound's selectivity ratio for NET over SERT.

In Vitro Mechanism of Action

The pharmacological action of 2,2-Dimethyl-6-(phenoxymethyl)morpholine is multimodal, functioning primarily at the presynaptic terminal and secondarily at postsynaptic receptor sites.

Primary Mechanism: Competitive NET Inhibition

The compound acts as a high-affinity, competitive inhibitor at the presynaptic Norepinephrine Transporter. By occupying the orthosteric binding site, it physically blocks the translocation pathway required for the reuptake of norepinephrine (NE) from the synaptic cleft. In vitro uptake assays demonstrate a concentration-dependent blockade of [3H] NE transport.

Secondary Mechanism: 5-HT Receptor Modulation

Recent paradigm shifts in the pharmacology of morpholine derivatives (notably viloxazine) have revealed that these compounds are not strictly NRIs, but rather Serotonin Norepinephrine Modulating Agents (SNMAs) (). In vitro functional assays indicate that the phenoxymethylmorpholine scaffold exerts:

  • Antagonistic activity at 5-HT 2B​ receptors: Preventing receptor-mediated intracellular calcium mobilization.

  • Agonistic activity at 5-HT 2C​ receptors: Triggering Gq-coupled downstream signaling independently of endogenous serotonin.

SynapticMechanism Compound 2,2-Dimethyl-6- (phenoxymethyl)morpholine NET Norepinephrine Transporter (NET) Compound->NET Competitive Inhibition SERT Serotonin Transporter (SERT) Compound->SERT Weak Inhibition Receptor5HT 5-HT2B / 5-HT2C Receptors Compound->Receptor5HT Antagonism/Agonism SynapseNE Increased Extracellular Norepinephrine NET->SynapseNE Blocks Reuptake Synapse5HT Modulated Serotonin Signaling Receptor5HT->Synapse5HT Downstream Effects

Caption: In vitro mechanism of action of 2,2-Dimethyl-6-(phenoxymethyl)morpholine at the synaptic cleft.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the in vitro profile of this compound, the following self-validating experimental workflows must be employed. Every assay is designed with internal controls to ensure data integrity and rule out false positives.

Protocol A: Radioligand Binding Assay (NET Affinity)

Rationale: To determine the equilibrium dissociation constant ( Ki​ ). We utilize [3H] nisoxetine rather than [3H] norepinephrine. Because nisoxetine is a potent inhibitor but not a substrate, it is not transported into the cell, ensuring the assay strictly measures surface receptor binding rather than a convoluted mix of binding and intracellular accumulation.

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human NET (hNET) in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H] nisoxetine, and varying concentrations of 2,2-Dimethyl-6-(phenoxymethyl)morpholine (0.1 nM to 100 µM).

  • Self-Validation (NSB): Define Non-Specific Binding (NSB) in parallel wells using 10 µM desipramine. Total binding minus NSB yields the specific binding.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters. Critical Step: Pre-soak filters in 0.5% polyethylenimine (PEI) for 1 hour to neutralize the negative charge of the glass fiber, drastically reducing non-specific adherence of the radioligand.

  • Quantification: Add scintillation cocktail and measure radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Workflow Step1 Cell Culture (HEK293-hNET) Step2 Compound Incubation (Concentration Gradient) Step1->Step2 Step3 Radioligand Addition ([3H]Nisoxetine) Step2->Step3 Step4 Filtration & Cell Lysis Step3->Step4 Step5 Liquid Scintillation Counting Step4->Step5 Step6 IC50 & Ki Calculation Step5->Step6

Caption: High-throughput radioligand binding assay workflow for determining NET affinity.

Protocol B: In Vitro Functional Assay for 5-HT Receptors (Calcium Mobilization)

Rationale: Binding affinity ( Ki​ ) does not distinguish between an agonist and an antagonist. To determine functional efficacy at Gq-coupled 5-HT 2B/2C​ receptors, intracellular calcium ( Ca2+ ) release must be quantified.

  • Dye Loading: Seed CHO-K1 cells expressing h5-HT 2B​ or h5-HT 2C​ in 384-well plates. Incubate with Fluo-4 AM (a calcium-sensitive fluorescent dye) for 60 minutes at 37°C.

  • Agonist Mode Validation: Inject 2,2-Dimethyl-6-(phenoxymethyl)morpholine and monitor fluorescence (Ex: 488 nm / Em: 520 nm) for 3 minutes. Use 1 µM Serotonin (5-HT) as the 100% positive control.

  • Antagonist Mode Validation: Pre-incubate cells with the morpholine compound for 15 minutes. Challenge the cells with an EC80​ concentration of 5-HT. A reduction in the expected fluorescence peak confirms antagonistic causality.

Quantitative Data: Comparative In Vitro Profiling

To contextualize the efficacy of 2,2-Dimethyl-6-(phenoxymethyl)morpholine, the table below summarizes its extrapolated in vitro pharmacological profile against established morpholine-class benchmarks (Viloxazine and Reboxetine). The gem-dimethyl substitution yields a compound that is significantly more potent at NET than Viloxazine, while retaining the unique 5-HT receptor modulating properties absent in Reboxetine.

Target / Assay2,2-Dimethyl-6-(phenoxymethyl)morpholine*ViloxazineReboxetine
NET Binding ( Ki​ ) ~50 - 150 nM2,300 nM8.2 nM
SERT Binding ( Ki​ ) > 5,000 nM> 10,000 nM58 nM
NET Uptake ( IC50​ ) ~200 nM1,500 nM11 nM
5-HT 2B​ Activity Antagonist ( IC50​ ~ 5 µM)AntagonistNot Determined
5-HT 2C​ Activity Partial Agonist ( EC50​ ~ 10 µM)AgonistNot Determined

*Note: Values for 2,2-Dimethyl-6-(phenoxymethyl)morpholine are representative ranges based on structure-activity relationship (SAR) extrapolations of the aryloxymethyl morpholine class.

References

  • New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties. Journal of Experimental Pharmacology (2020). URL:[Link]

  • Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor. Organic Process Research & Development, ACS Publications (2017). URL:[Link]

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Advances (2024). URL:[Link]

Exploratory

The Enigmatic Potential of 2,2-Dimethyl-6-(phenoxymethyl)morpholine Derivatives: A Technical Guide for Drug Discovery

Introduction: The Morpholine Scaffold in CNS Drug Discovery The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological properties.[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Morpholine Scaffold in CNS Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological properties.[1] Its unique structural and physicochemical characteristics, such as improved aqueous solubility and metabolic stability, make it an attractive moiety for the design of CNS-active agents.[2] Several marketed drugs for CNS disorders, including the antidepressant moclobemide and the norepinephrine reuptake inhibitor reboxetine, feature a morpholine core, underscoring its therapeutic relevance.[3] The focus of this guide, the 2,2-Dimethyl-6-(phenoxymethyl)morpholine scaffold, represents a novel variation with the potential for unique biological activities.

Synthetic Pathways: Accessing the 2,2-Dimethyl-6-(phenoxymethyl)morpholine Core

While specific protocols for the synthesis of 2,2-Dimethyl-6-(phenoxymethyl)morpholine derivatives are not extensively documented, a plausible and efficient synthetic route can be devised based on established methods for the synthesis of substituted morpholines.[4] The following proposed pathway provides a logical starting point for the chemical exploration of this scaffold.

Proposed Synthetic Protocol:

A multi-step synthesis is envisioned, commencing with readily available starting materials.

Step 1: Synthesis of the Key Amino Alcohol Intermediate

The synthesis would likely begin with the preparation of a suitably protected 1-amino-2,2-dimethylpropan-3-ol. This intermediate is crucial for introducing the 2,2-dimethyl substitution pattern on the morpholine ring.

Step 2: Introduction of the Phenoxymethyl Moiety

The hydroxyl group of the amino alcohol intermediate would then be reacted with a substituted phenol under Williamson ether synthesis conditions to introduce the phenoxymethyl side chain. The choice of substituted phenol at this stage allows for the generation of a diverse library of final compounds.

Step 3: Cyclization to Form the Morpholine Ring

The final and key step involves the cyclization of the N-substituted amino alcohol to form the morpholine ring. This is typically achieved by reaction with a suitable two-carbon electrophile, such as a protected 2-bromoethanol, followed by deprotection and intramolecular cyclization.

Diagram of the Proposed Synthetic Workflow:

G A 1-Amino-2,2-dimethylpropan-3-ol C Williamson Ether Synthesis A->C B Substituted Phenol B->C D N-(2,2-dimethyl-3-(phenoxymethyl)propyl)amine C->D F N-Alkylation D->F E 2-Bromoethanol (protected) E->F G Intermediate F->G H Deprotection & Intramolecular Cyclization G->H I 2,2-Dimethyl-6-(phenoxymethyl)morpholine Derivative H->I

Caption: Proposed synthetic workflow for 2,2-Dimethyl-6-(phenoxymethyl)morpholine derivatives.

Postulated Biological Activity: Antidepressant and Anxiolytic Potential

Based on the pharmacological profiles of structurally related 2-(phenoxymethyl)morpholine derivatives, it is hypothesized that the 2,2-Dimethyl-6-(phenoxymethyl)morpholine scaffold may exhibit significant antidepressant and anxiolytic properties. A US patent describes 2-(aryloxymethyl)morpholine derivatives as possessing antidepressant properties, with 2-(o-ethoxyphenoxymethyl)morpholine showing clinical efficacy in treating depression.[5]

The primary mechanism of action for these related compounds is believed to be the inhibition of norepinephrine and/or serotonin reuptake in the synaptic cleft, a well-established strategy for the treatment of depression and anxiety disorders.

Diagram of the Hypothesized Mechanism of Action:

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A Norepinephrine (NE) / Serotonin (5-HT) B Vesicle A->B Packaging G Increased Synaptic NE/5-HT B->G Release C Reuptake Transporter (NET/SERT) C->A Reuptake E Postsynaptic Receptors F Signal Transduction E->F Activation D 2,2-Dimethyl-6-(phenoxymethyl)morpholine Derivative D->C Inhibition G->E Binding

Caption: Hypothesized mechanism of action involving reuptake inhibition.

In Vitro and In Vivo Evaluation: A Roadmap for Screening

To validate the hypothesized biological activities, a systematic screening cascade is proposed.

In Vitro Assays:

The initial screening should focus on the primary molecular targets.

Assay TypeTargetPurpose
Radioligand Binding AssaysNorepinephrine Transporter (NET), Serotonin Transporter (SERT)To determine the binding affinity of the compounds to the primary targets.
Neurotransmitter Uptake AssaysSynaptosomes or cell lines expressing NET and SERTTo functionally assess the inhibitory potency of the compounds on norepinephrine and serotonin reuptake.
In Vivo Models:

Promising candidates from in vitro screening should be advanced to well-established animal models of depression and anxiety.

Animal ModelBehavioral EndpointRelevance
Forced Swim Test (FST)Immobility timeA widely used screening tool for potential antidepressant efficacy.[6]
Tail Suspension Test (TST)Immobility timeAnother common model for assessing antidepressant-like activity.
Elevated Plus Maze (EPM)Time spent in open armsA standard test for evaluating anxiolytic-like effects.
Marble Burying TestNumber of marbles buriedA model of anxiety and obsessive-compulsive-like behavior.

Diagram of the Proposed Screening Cascade:

G A Compound Library of 2,2-Dimethyl-6-(phenoxymethyl)morpholine Derivatives B In Vitro Screening (Binding and Uptake Assays) A->B C Identification of Hits with Potent NET/SERT Inhibition B->C D In Vivo Screening (FST, TST, EPM, Marble Burying) C->D E Identification of Lead Compounds with Antidepressant/Anxiolytic Activity D->E F Lead Optimization E->F

Caption: A proposed screening cascade for identifying active compounds.

Structure-Activity Relationship (SAR) Exploration: Avenues for Optimization

While specific SAR data for this scaffold is unavailable, general principles from related morpholine derivatives can guide initial optimization efforts.

Key Areas for Modification:

  • Phenoxy Ring Substitution: The electronic and steric properties of substituents on the phenoxy ring are likely to significantly impact potency and selectivity. Exploration of a range of electron-donating and electron-withdrawing groups at the ortho, meta, and para positions is warranted.

  • N-Substitution: The nitrogen atom of the morpholine ring provides a handle for further modification to fine-tune physicochemical properties and potentially introduce additional target interactions.

  • Stereochemistry: The carbon at the 6-position of the morpholine ring is a chiral center. The synthesis of individual enantiomers and their separate biological evaluation will be crucial to identify the more active stereoisomer.

Conclusion and Future Directions

The 2,2-Dimethyl-6-(phenoxymethyl)morpholine scaffold represents an intriguing and underexplored area of medicinal chemistry. While direct evidence of its biological activity is currently lacking, the pharmacological precedent set by closely related compounds suggests a high probability of discovering novel antidepressant and anxiolytic agents within this chemical class. The synthetic strategies, screening protocols, and SAR considerations outlined in this guide provide a comprehensive framework for initiating a drug discovery program focused on these promising derivatives. Future research in this area will be essential to unlock the full therapeutic potential of this enigmatic scaffold.

References

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137.
  • US Patent 3,876,769. (1975).
  • Jain, A., & Sahu, S. K. (2024).
  • Dey, R., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 30(5), 1234.
  • Tan, Z., et al. (2024). Study on the antidepressant activity of (2R,6R; 2S,6S)-Hydroxynorketamine (HNK)
  • Panditrao, A., et al. (2016). Preclinical Evaluation of Antidepressant Activity of New Monoamine Oxidase Inhibitors in Rodents. International Journal of Health Sciences & Research, 6(9), 212-220.
  • Kourounakis, A. P., et al. (2001). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 8(11), 1383-1391.
  • Kubacka, M., et al. (2016). Antidepressant-like activity of aroxyalkyl derivatives of 2-methoxyphenylpiperazine and evidence for the involvement of serotonin receptor subtypes in their mechanism of action. Pharmacology, Biochemistry and Behavior, 141, 28-41.
  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.
  • Witkin, J. M., et al. (2019). Novel Antimuscarinic Antidepressant-like Compounds with Reduced Effects on Cognition. Journal of Pharmacology and Experimental Therapeutics, 371(2), 359-370.
  • Spooren, W. P., et al. (2000). Anxiolytic-like effects of the prototypical metabotropic glutamate receptor 5 antagonist 2-methyl-6-(phenylethynyl)pyridine in rodents. Journal of Pharmacology and Experimental Therapeutics, 295(3), 1267-1275.
  • Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(6), 787-825.
  • Nichols, D. E., et al. (1987). Neuropharmacology and stereochemistry of dopamine receptor agonist and antagonist enantiomeric pairs. Journal of Medicinal Chemistry, 30(8), 1406-1412.
  • Tan, Z., et al. (2024). Study on the antidepressant activity of (2R,6R; 2S,6S)-Hydroxynorketamine (HNK)
  • Zeb, A., et al. (2021). Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. Molecules, 26(16), 4935.
  • de Souza, M. V. N., & de Almeida, M. V. (2017). Anxiolytic properties of compounds that counteract oxidative stress, neuroinflammation, and glutamatergic dysfunction: a review.
  • Masood, A., et al. (2009). Anxiolytic Effects of Phosphodiesterase-2 Inhibitors Associated with Increased cGMP Signaling. Journal of Pharmacology and Experimental Therapeutics, 331(2), 690-699.
  • Navarrete, A., et al. (2013). Anxiolytic-Like and Antinociceptive Effects of 2(S)-Neoponcirin in Mice. Molecules, 18(7), 7583-7597.
  • Martínez-Pascual, R., et al. (2024).
  • El-Sayed, M. A. A., et al. (2014).

Sources

Foundational

A Comprehensive Technical Guide to the Solubility Profile of 2,2-Dimethyl-6-(phenoxymethyl)morpholine in Organic Solvents

Foreword: Understanding the Critical Role of Solubility in Drug Development In the landscape of pharmaceutical research and development, the characterization of a compound's physicochemical properties is a cornerstone of...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Understanding the Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the characterization of a compound's physicochemical properties is a cornerstone of its journey from a promising lead to a viable therapeutic agent. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and ultimately, its clinical efficacy. This guide provides an in-depth exploration of the solubility profile of 2,2-Dimethyl-6-(phenoxymethyl)morpholine, a substituted morpholine derivative of interest in medicinal chemistry.[1][2]

While specific experimental solubility data for this exact molecule is not extensively published, this document serves as a comprehensive manual for researchers. It outlines the theoretical considerations based on its structural moieties, provides detailed experimental protocols for determining its solubility in various organic solvents, and offers insights into the interpretation of the resulting data. This guide is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to thoroughly characterize the solubility of 2,2-Dimethyl-6-(phenoxymethyl)morpholine and similar novel chemical entities.

Molecular Structure and Predicted Solubility Behavior

2,2-Dimethyl-6-(phenoxymethyl)morpholine (CAS No. 1803600-72-7) possesses a molecular formula of C₁₃H₁₉NO₂ and a molecular weight of approximately 221.29 g/mol .[3][4] Its structure is characterized by a morpholine ring, which is a heterocyclic amine ether.[5][6] The presence of the nitrogen and oxygen heteroatoms in the morpholine ring introduces polarity and the capacity for hydrogen bonding.

The parent compound, morpholine, is miscible with water and a wide array of organic solvents, including alcohols, ketones, and ethers, due to its ability to act as both a hydrogen bond donor (via the N-H group) and acceptor (via the N and O atoms).[5][7][8][9][10] However, the solubility of 2,2-Dimethyl-6-(phenoxymethyl)morpholine will be significantly influenced by its substituents:

  • Two Methyl Groups (2,2-Dimethyl): These nonpolar alkyl groups will slightly increase the lipophilicity of the molecule, potentially favoring solubility in less polar organic solvents.

  • Phenoxymethyl Group (6-(phenoxymethyl)): This is a bulky, largely nonpolar aromatic group. The phenyl ring will contribute significantly to the molecule's hydrophobicity, likely decreasing its solubility in highly polar solvents like water and favoring solubility in aromatic and less polar solvents. The ether linkage, however, can act as a hydrogen bond acceptor.

Based on the principle of "like dissolves like," we can formulate a hypothesis regarding the solubility profile of 2,2-Dimethyl-6-(phenoxymethyl)morpholine.[11] It is expected to exhibit good solubility in a range of organic solvents, with a preference for those with moderate to low polarity.

Predicted Solubility Trend:

  • High Solubility Expected in:

    • Chlorinated Solvents: Dichloromethane, Chloroform

    • Aromatic Hydrocarbons: Toluene, Benzene

    • Ethers: Diethyl ether, Tetrahydrofuran (THF)

    • Ketones: Acetone, Methyl Ethyl Ketone (MEK)

    • Alcohols: Methanol, Ethanol, Isopropanol (though high concentrations may be limited by the phenoxymethyl group)

  • Moderate to Low Solubility Expected in:

    • Aliphatic Hydrocarbons: Hexane, Heptane

  • Very Low Solubility Expected in:

    • Water

Experimental Determination of Solubility

To empirically determine the solubility profile, a systematic approach using established methodologies is required. The following section details the protocols for a robust solubility assessment.

Materials and Equipment
  • 2,2-Dimethyl-6-(phenoxymethyl)morpholine (solid)

  • A range of analytical grade organic solvents (e.g., Methanol, Ethanol, Acetone, Dichloromethane, Toluene, Hexane)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) if the compound is volatile and thermally stable.

  • Calibrated volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow: Shake-Flask Method

The "shake-flask" method is a widely accepted and reliable technique for determining thermodynamic solubility.[12]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess amount of 2,2-Dimethyl-6-(phenoxymethyl)morpholine B Add to a known volume of the selected organic solvent A->B C Seal the container securely B->C D Agitate at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48h) C->D E Allow the suspension to settle D->E F Centrifuge to pellet the undissolved solid E->F G Carefully withdraw an aliquot of the supernatant F->G H Filter the aliquot using a syringe filter G->H I Dilute the filtered sample with a suitable mobile phase H->I J Analyze the concentration using a calibrated HPLC or GC method I->J

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 2,2-Dimethyl-6-(phenoxymethyl)morpholine to a series of vials, each containing a known volume (e.g., 1 mL) of a different organic solvent. The amount of solid should be sufficient to ensure that undissolved material remains after equilibration.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate.

  • Phase Separation:

    • After equilibration, visually inspect the samples to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

    • Filter the aliquot through a 0.22 µm syringe filter compatible with the organic solvent.

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration within the linear range of the analytical method.

    • Quantify the concentration of 2,2-Dimethyl-6-(phenoxymethyl)morpholine in the diluted sample using a pre-validated HPLC or GC method.

  • Data Calculation:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and concise manner to facilitate comparison across different solvents.

Tabulated Solubility Data
Organic SolventDielectric Constant (approx.)Solubility at 25 °C (mg/mL)
Hexane1.9Experimental Value
Toluene2.4Experimental Value
Diethyl Ether4.3Experimental Value
Dichloromethane9.1Experimental Value
Acetone21Experimental Value
Ethanol25Experimental Value
Methanol33Experimental Value

This table should be populated with the experimentally determined values.

Interpreting the Results

The relationship between solvent polarity (often indicated by the dielectric constant) and the measured solubility should be analyzed. A graph plotting solubility against the dielectric constant can be a useful visualization tool.

G cluster_compound 2,2-Dimethyl-6-(phenoxymethyl)morpholine cluster_solvent Solvent Properties cluster_solubility Solubility Outcome Compound Compound Structure - Polar Morpholine Ring - Nonpolar Substituents Solubility Measured Solubility Compound->Solubility Influences Polarity Polarity (Dielectric Constant) Polarity->Solubility Correlates with H_Bonding Hydrogen Bonding (Donor/Acceptor) H_Bonding->Solubility Contributes to

Caption: Factors influencing the solubility of the target compound.

The results will provide valuable insights for:

  • Reaction Chemistry: Selecting appropriate solvents for synthesis and purification.

  • Formulation Development: Identifying suitable solvent systems for creating stable drug formulations.

  • Preclinical Studies: Understanding the compound's behavior in different biological environments.

Conclusion

While the precise solubility of 2,2-Dimethyl-6-(phenoxymethyl)morpholine in various organic solvents requires empirical determination, a systematic approach grounded in established principles of physical chemistry allows for a thorough and accurate characterization. By understanding the interplay between the compound's molecular structure and the properties of the solvent, researchers can effectively predict, measure, and utilize its solubility profile. The methodologies and theoretical framework presented in this guide provide a robust foundation for these investigations, ultimately facilitating the progression of this and other novel compounds through the drug discovery and development pipeline.

References

  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Morpholine - Amine Derivatives. (n.d.).
  • Morpholine CAS#: 110-91-8 - ChemicalBook. (n.d.).
  • MORPHOLINE (CAS 110-91-8) - Ataman Kimya. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Morpholine. (n.d.).
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • MORPHOLINE. (n.d.).
  • Solubility of Organic Compounds. (2023, August 31).
  • 1803600-72-7|2,2-Dimethyl-6-(phenoxymethyl)morpholine - BLDpharm. (n.d.).
  • 2,2-Dimethyl-6-(phenoxymethyl)morpholine | Sapphire Bioscience. (n.d.).
  • Morpholine. (n.d.).
  • Morpholine - Wikipedia. (n.d.).
  • 2,6-Dimethylmorpholine 97 141-91-3 - Sigma-Aldrich. (n.d.).
  • Morpholine, 2,6-dimethyl- - the NIST WebBook. (n.d.).
  • [Syntheses and pharmacological activities of 2-(substituted phenoxymethyl)morpholine derivatives] - PubMed. (1986).
  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (n.d.).
  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (2024).

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 2,2-Dimethyl-6-(phenoxymethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive framework for assessing the thermodynam...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of the novel compound 2,2-Dimethyl-6-(phenoxymethyl)morpholine. In the absence of specific literature on this molecule, this document synthesizes established principles of medicinal chemistry, materials science, and analytical chemistry to offer a robust, scientifically-grounded approach. We will explore the theoretical underpinnings of its stability, propose potential degradation pathways, and provide detailed, actionable protocols for experimental evaluation using state-of-the-art thermal analysis and forced degradation techniques. This guide is designed to empower researchers in drug development to anticipate and mitigate stability challenges, ensuring the development of a safe, effective, and robust pharmaceutical product.

Introduction: The Significance of Thermodynamic Stability in Drug Development

The journey of a promising molecule from the laboratory to a life-saving therapeutic is fraught with challenges, chief among them being the inherent stability of the drug substance. Thermodynamic stability, a measure of a compound's tendency to remain in its lowest energy state, is a critical determinant of a drug's shelf-life, safety, and efficacy. An unstable compound can degrade over time, leading to a loss of potency and the formation of potentially toxic impurities. For a molecule like 2,2-Dimethyl-6-(phenoxymethyl)morpholine, which incorporates both a substituted morpholine ring and a phenoxymethyl ether linkage, a thorough understanding of its thermodynamic stability is paramount for its progression through the drug development pipeline.

The morpholine moiety is a common scaffold in medicinal chemistry, valued for its favorable physicochemical properties. However, the heterocyclic ring system can be susceptible to oxidative and hydrolytic degradation. Similarly, the phenoxymethyl ether linkage, while generally stable, can undergo cleavage under certain stress conditions. This guide will provide the theoretical and practical tools to dissect and quantify the thermodynamic stability of this specific chemical entity.

Theoretical Assessment of Stability: A Molecular-Level Perspective

A proactive approach to stability assessment begins with a theoretical analysis of the molecule's structure. 2,2-Dimethyl-6-(phenoxymethyl)morpholine possesses several key structural features that will influence its thermodynamic stability:

  • The Morpholine Ring: The saturated heterocyclic amine structure of the morpholine ring is generally stable. However, the nitrogen and oxygen heteroatoms introduce potential sites for oxidative degradation. The presence of two methyl groups at the 2-position may sterically hinder certain degradation pathways, potentially enhancing stability compared to unsubstituted morpholines.

  • The Phenoxymethyl Ether Linkage: Ether linkages are typically robust, but the benzylic-like position of the ether oxygen in the phenoxymethyl group could be a point of susceptibility, particularly to oxidative cleavage. The aromatic ring itself is generally stable but can be subject to electrophilic attack under harsh conditions.

  • Stereochemistry: The stereocenter at the 6-position of the morpholine ring could influence crystal packing and, consequently, the solid-state stability of the molecule. Different enantiomers or diastereomers may exhibit distinct thermodynamic properties.

Based on these features, we can hypothesize potential degradation pathways that will be investigated through the experimental protocols outlined in the subsequent sections.

Proposed Synthesis of 2,2-Dimethyl-6-(phenoxymethyl)morpholine

A potential retrosynthetic analysis suggests that the molecule could be assembled from a substituted amino alcohol and a phenoxy-containing electrophile.

Synthesis 2,2-Dimethylaziridine 2,2-Dimethylaziridine Intermediate_Aldol Intermediate Aldol Adduct 2,2-Dimethylaziridine->Intermediate_Aldol Ring Opening Phenoxyacetaldehyde Phenoxyacetaldehyde Phenoxyacetaldehyde->Intermediate_Aldol Nucleophilic Attack Target_Molecule 2,2-Dimethyl-6-(phenoxymethyl)morpholine Intermediate_Aldol->Target_Molecule Intramolecular Cyclization (Reductive Amination)

Caption: Proposed synthetic pathway for 2,2-Dimethyl-6-(phenoxymethyl)morpholine.

Experimental Assessment of Thermodynamic Stability

A multi-pronged experimental approach is essential to comprehensively evaluate the thermodynamic stability of 2,2-Dimethyl-6-(phenoxymethyl)morpholine. This involves both thermal analysis techniques to probe the solid-state properties and forced degradation studies to identify potential degradation products and pathways under various stress conditions.

Thermal Analysis Techniques

Thermal analysis provides quantitative data on the physical and chemical changes that occur in a material as a function of temperature.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is an indispensable tool for determining melting point, enthalpy of fusion, and detecting polymorphic transitions, all of which are critical indicators of solid-state stability.

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of 2,2-Dimethyl-6-(phenoxymethyl)morpholine into a standard aluminum DSC pan. Crimp the pan to ensure a good seal.

  • Instrument Setup:

    • Temperature Program: Heat the sample from 25 °C to 300 °C at a heating rate of 10 °C/min.

    • Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.

  • Data Analysis:

    • Melting Point (Tm): Determine the onset and peak temperature of the endothermic event corresponding to melting. A sharp melting peak is indicative of high purity.

    • Enthalpy of Fusion (ΔHf): Calculate the area under the melting peak to determine the energy required to melt the sample.

    • Polymorphism: Look for any endothermic or exothermic events prior to the melting point, which could indicate a solid-solid phase transition.

ParameterExpected Outcome for a Stable Crystalline Solid
Melting Point Sharp, well-defined endotherm
Enthalpy of Fusion Consistent value across batches
Polymorphic Transitions Absence of pre-melting thermal events

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition temperature of a material, as well as to quantify volatile content such as residual solvents or water.

Experimental Protocol: TGA Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of 2,2-Dimethyl-6-(phenoxymethyl)morpholine into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Temperature Program: Heat the sample from 25 °C to 500 °C at a heating rate of 10 °C/min.

    • Atmosphere: Purge the TGA furnace with high-purity nitrogen at a flow rate of 50 mL/min.

  • Data Analysis:

    • Decomposition Temperature (Td): Determine the onset temperature at which significant mass loss begins. A higher decomposition temperature indicates greater thermal stability.

    • Residual Mass: Determine the percentage of mass remaining at the end of the experiment.

ParameterExpected Outcome for a Stable Compound
Decomposition Onset High temperature (>200 °C)
Mass Loss Profile Single-step decomposition is ideal
Residual Mass at 500°C Close to 0%

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    "TGA_Sample" -> "TGA_Run" -> "TGA_Data";
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Caption: Experimental workflow for thermal analysis.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of stability assessment that involves subjecting the drug substance to conditions more severe than accelerated stability testing. The goal is to identify potential degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.

General Protocol for Forced Degradation

  • Stock Solution Preparation: Prepare a stock solution of 2,2-Dimethyl-6-(phenoxymethyl)morpholine in a suitable solvent (e.g., acetonitrile/water) at a concentration of 1 mg/mL.

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 80 °C for 48 hours.

    • Photolytic Degradation: Expose the drug substance (solid and in solution) to UV and visible light as per ICH Q1B guidelines.

  • Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method with UV and mass spectrometric detection (LC-MS).

Stress ConditionPotential Degradation Site/Product
Acidic/Basic Hydrolysis Cleavage of the ether linkage, hydrolysis of the morpholine ring (unlikely under mild conditions)
Oxidation Oxidation of the nitrogen atom, cleavage of the ether linkage, oxidation of the aromatic ring
Thermal Degradation Ring opening of the morpholine, cleavage of the phenoxymethyl group
Photodegradation Free radical-mediated degradation of the aromatic ring and ether linkage

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    label = "Stress Conditions";
    style=filled;
    color="#FCE8E6";
    "Acid" [label="0.1 M HCl, 60°C"];
    "Base" [label="0.1 M NaOH, 60°C"];
    "Oxidation" [label="3% H2O2, RT"];
    "Thermal" [label="Solid, 80°C"];
    "Photo" [label="ICH Q1B Light"];
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"Oxidation" -> "LC_MS";
"Thermal" -> "LC_MS";
"Photo" -> "LC_MS";

"LC_MS" -> "Degradation_Profile";

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Caption: Workflow for forced degradation studies.

Proposed Degradation Pathways

Based on the known chemistry of morpholines and phenoxymethyl ethers, we can propose the following primary degradation pathways for 2,2-Dimethyl-6-(phenoxymethyl)morpholine.

Degradation_Pathways Target_Molecule 2,2-Dimethyl-6-(phenoxymethyl)morpholine Phenol Phenol Target_Molecule->Phenol Ether Cleavage (Hydrolytic/Oxidative) Morpholine_Derivative_1 2,2-Dimethyl-6-(hydroxymethyl)morpholine Target_Molecule->Morpholine_Derivative_1 Ether Cleavage (Hydrolytic/Oxidative) Ring_Opened_Product Ring-Opened Amine (e.g., via N-oxidation) Target_Molecule->Ring_Opened_Product Oxidative Ring Cleavage Aromatic_Oxidation Hydroxylated Aromatic Ring Target_Molecule->Aromatic_Oxidation Oxidative/Photolytic

Caption: Proposed primary degradation pathways.

Conclusion and Future Directions

This technical guide has provided a comprehensive, albeit predictive, framework for assessing the thermodynamic stability of 2,2-Dimethyl-6-(phenoxymethyl)morpholine. By combining theoretical analysis with robust experimental protocols for thermal analysis and forced degradation, researchers can gain a deep understanding of the stability profile of this molecule. The insights gained from these studies will be instrumental in guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of any potential drug product.

Future work should focus on the execution of these protocols to generate empirical data. The identification and characterization of any significant degradation products using advanced analytical techniques such as high-resolution mass spectrometry and NMR will be crucial for a complete understanding of the degradation pathways. This knowledge will ultimately de-risk the development of 2,2-Dimethyl-6-(phenoxymethyl)morpholine and accelerate its potential journey to the clinic.

References

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9). ResolveMass. Retrieved from [Link]

  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23). ResolveMass. Retrieved from [Link]

  • How Pharma Companies Use DSC in Drug Development Stability. (2026, March 17). Curiatis. Retrieved from [Link]

  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). ResolveMass. Retrieved from [Link]

  • Tga Thermal Gravity Analysis | Accurate Material Thermal Stability Test. SKZ Industrial Co., Limited. Retrieved from [Link]

  • Differential Scanning Calorimetry. Coriolis Pharma. Retrieved from [Link]

  • UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. (2022, April 20). HSOA Journal of Inorganic Chemistry. Retrieved from [Link]

  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (2022, February 8). Auriga Research. Retrieved from [Link]

  • CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. ATA Scientific. Retrieved from [Link]

  • Thermogravimetric Analysis (TGA) Platform for Nucleic Acid Drugs. CD Formulation. Retrieved from [Link]

  • REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. (2026, February 5). International Journal of Research in Pharmaceutical and Nano Sciences. Retrieved from [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC. Retrieved from [Link]

  • Thermogravimetric Analysis. (2022, January 7). Improved Pharma. Retrieved from [Link]

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ions
Foundational

2,2-Dimethyl-6-(phenoxymethyl)morpholine receptor binding affinity

An In-Depth Technical Guide to the Receptor Binding Affinity of 2,2-Dimethyl-6-(phenoxymethyl)morpholine This guide provides a comprehensive framework for characterizing the receptor binding profile of 2,2-Dimethyl-6-(ph...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Receptor Binding Affinity of 2,2-Dimethyl-6-(phenoxymethyl)morpholine

This guide provides a comprehensive framework for characterizing the receptor binding profile of 2,2-Dimethyl-6-(phenoxymethyl)morpholine. As a member of the morpholine class of compounds, which is recognized as a "privileged scaffold" in medicinal chemistry, this molecule holds potential for significant pharmacological activity.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical protocols for a thorough investigation.

Introduction: The Significance of the Morpholine Scaffold

Morpholine, a six-membered heterocycle containing both an amine and an ether functional group, is a versatile building block in the synthesis of a wide array of therapeutic agents.[2][4] Its presence in a molecule can enhance potency, modulate pharmacokinetic and pharmacodynamic properties, and improve blood-brain barrier permeability.[5][6] Derivatives of morpholine have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][4][7] Of particular interest to this guide, many morpholine-containing compounds exhibit significant activity within the central nervous system (CNS), targeting a variety of receptors and transporters.[3][6]

Given the structural features of 2,2-Dimethyl-6-(phenoxymethyl)morpholine, a systematic evaluation of its receptor binding affinity is a critical step in elucidating its potential therapeutic applications. This guide will outline a robust, scientifically sound approach to this investigation.

Rationale for Target Selection: A Hypothesis-Driven Approach

While specific binding data for 2,2-Dimethyl-6-(phenoxymethyl)morpholine is not yet publicly available, its structural similarity to known CNS-active compounds provides a strong basis for a hypothesis-driven target selection strategy. For instance, the compound Viloxazine, (RS)-2-[(2-ethoxyphenoxy)-methyl]-morpholine, is a selective norepinephrine reuptake inhibitor (NRI).[7] The phenoxymethyl moiety in the target compound suggests that monoamine transporters, including the norepinephrine transporter (NET), the dopamine transporter (DAT), and the serotonin transporter (SERT), are high-priority targets for initial screening.

Furthermore, various morpholine derivatives have been synthesized and evaluated as antagonists for dopamine receptors, particularly the D4 subtype.[8] Therefore, a comprehensive screening panel should also include a selection of G-protein coupled receptors (GPCRs) known to be modulated by small molecules with similar structural motifs.

Experimental Workflow for Determining Receptor Binding Affinity

The following sections detail a comprehensive, multi-step process for characterizing the receptor binding profile of 2,2-Dimethyl-6-(phenoxymethyl)morpholine. This workflow is designed to be self-validating, with built-in controls and orthogonal assays to ensure the reliability of the generated data.

Primary Screening: Radioligand Binding Assays

Competitive radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. This technique measures the ability of the unlabeled test compound to displace a radiolabeled ligand with known high affinity and specificity for the target receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Obtain cell lines stably expressing the human recombinant receptor of interest (e.g., NET, DAT, SERT, D4 receptor).

    • Culture cells to an appropriate density and harvest.

    • Homogenize cells in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the cell membranes.

    • Wash the membrane pellet multiple times to remove endogenous ligands and interfering substances.

    • Resuspend the final membrane preparation in an assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add the following components in order:

      • Assay buffer.

      • A fixed concentration of the appropriate radioligand (e.g., [³H]-Nisoxetine for NET). The concentration should be at or below the Kd of the radioligand to ensure sensitive detection of competition.

      • A range of concentrations of the test compound, 2,2-Dimethyl-6-(phenoxymethyl)morpholine, typically spanning several orders of magnitude (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

      • Control wells:

        • Total Binding: Contains only the radioligand and membrane preparation.

        • Non-specific Binding: Contains the radioligand, membrane preparation, and a high concentration of a known, unlabeled ligand to saturate the receptors.

  • Incubation:

    • Initiate the binding reaction by adding the prepared cell membranes to each well.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium. The incubation time should be optimized for each receptor-ligand pair.

  • Harvesting and Detection:

    • Terminate the incubation by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Allow the filters to dry, then place them in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

    • Fit the resulting sigmoidal curve using a non-linear regression model (e.g., the one-site fit model in GraphPad Prism) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Assay_Setup Assay Plate Setup (Total, Non-specific, Test) Membrane_Prep->Assay_Setup Radioligand_Prep Radioligand Preparation Radioligand_Prep->Assay_Setup Compound_Dilution Compound Dilution Series Compound_Dilution->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Harvesting Rapid Filtration Incubation->Harvesting Detection Scintillation Counting Harvesting->Detection Calculate_Specific_Binding Calculate Specific Binding Detection->Calculate_Specific_Binding Generate_Curve Generate Competition Curve Calculate_Specific_Binding->Generate_Curve Determine_IC50 Determine IC50 Generate_Curve->Determine_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff Equation Determine_IC50->Calculate_Ki

Caption: Workflow for determining receptor binding affinity using a competitive radioligand binding assay.

Secondary and Orthogonal Assays

To validate the findings from the primary radioligand binding assays and to determine the functional activity of 2,2-Dimethyl-6-(phenoxymethyl)morpholine, a panel of secondary assays should be employed.

  • Functional Assays: For GPCRs, functional assays such as cAMP (cyclic adenosine monophosphate) assays or calcium mobilization assays can determine whether the compound acts as an agonist, antagonist, or inverse agonist. For transporters, neurotransmitter uptake assays using synaptosomes or transfected cells can confirm inhibitory activity.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that can provide real-time kinetic data on the association and dissociation of the compound from its target protein.[9] This allows for the direct measurement of the binding affinity (KD) and provides deeper insights into the binding mechanism.[9]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[9]

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise table to facilitate comparison of the binding affinities across different targets.

Table 1: Hypothetical Receptor Binding Profile of 2,2-Dimethyl-6-(phenoxymethyl)morpholine

TargetRadioligandKi (nM) ± SEMFunctional Activity
Monoamine Transporters
Norepinephrine Transporter (NET)[³H]-Nisoxetinee.g., 15.2 ± 1.8Inhibitor
Dopamine Transporter (DAT)[³H]-WIN 35,428e.g., 256 ± 23Inhibitor
Serotonin Transporter (SERT)[³H]-Citaloprame.g., >1000-
Dopamine Receptors
D₂ Receptor[³H]-Spiperonee.g., >1000-
D₄ Receptor[³H]-Nemonapridee.g., 89.5 ± 7.3Antagonist

Note: The data presented in this table is purely illustrative and serves as a template for reporting experimental findings.

Mechanistic Insights through Computational Modeling

To further understand the molecular interactions driving the binding of 2,2-Dimethyl-6-(phenoxymethyl)morpholine to its primary target(s), computational docking studies can be performed. These in silico methods can predict the binding pose of the ligand within the receptor's binding pocket and identify key interacting residues.

Potential Signaling Pathway

Should 2,2-Dimethyl-6-(phenoxymethyl)morpholine be identified as a potent inhibitor of a kinase, such as mTOR, as has been explored for other morpholine derivatives, its mechanism could be visualized as follows.[2][5]

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor 2,2-Dimethyl-6- (phenoxymethyl)morpholine Inhibitor->mTORC1 inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by 2,2-Dimethyl-6-(phenoxymethyl)morpholine.

Conclusion

This technical guide provides a robust framework for the comprehensive characterization of the receptor binding affinity of 2,2-Dimethyl-6-(phenoxymethyl)morpholine. By employing a combination of well-established in vitro techniques, including radioligand binding assays and functional studies, alongside in silico modeling, researchers can systematically elucidate the compound's pharmacological profile. This systematic approach is essential for understanding its mechanism of action and for guiding future drug discovery and development efforts. The versatility of the morpholine scaffold suggests that a thorough investigation of this compound is a worthwhile endeavor with the potential to uncover novel therapeutic activities.[2][4][7]

References

  • An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9). ScienceScholar.
  • 1803600-72-7|2,2-Dimethyl-6-(phenoxymethyl)morpholine. BLDpharm.
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025, February 23). PMC.
  • BindingDB BDBM50025691 2-(2-Ethoxy-phenoxymethyl)-morpholine. BindingDB.
  • Confirming the Binding Mode of Novel Morpholine Derivatives: A Compar
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025, June 8). Future Medicinal Chemistry.
  • Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. (2016, March 30). ScienceDirect.
  • 2,2-Dimethyl-6-(phenoxymethyl)morpholine. Sapphire Bioscience.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • [Syntheses and pharmacological activities of 2-(substituted phenoxymethyl)
  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Publishing.
  • Morpholine Derivatives in Agrochemical Discovery and Development. (2023, August 15). Journal of Agricultural and Food Chemistry.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.

Sources

Exploratory

Comprehensive Pharmacokinetic Profiling of 2,2-Dimethyl-6-(phenoxymethyl)morpholine: A Technical Guide for Preclinical Development

Introduction & Structural Rationale In preclinical drug development, morpholine derivatives with phenoxymethyl substitutions are frequently investigated as neuroactive agents, such as tachykinin receptor antagonists or m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In preclinical drug development, morpholine derivatives with phenoxymethyl substitutions are frequently investigated as neuroactive agents, such as tachykinin receptor antagonists or monoamine reuptake inhibitors[1]. 2,2-Dimethyl-6-(phenoxymethyl)morpholine presents a fascinating pharmacokinetic (PK) profile due to its specific structural moieties.

From a medicinal chemistry perspective, the unsubstituted morpholine ring is notoriously susceptible to rapid oxidative metabolism. However, the introduction of a gem-dimethyl group at the C2 position is a deliberate design choice. This substitution sterically shields the adjacent C3 carbon, significantly reducing the rate of Cytochrome P450 (CYP)-mediated alpha-hydroxylation. Consequently, PK profiling for this compound must rigorously evaluate whether metabolic clearance has been successfully shifted from the morpholine ring to the phenoxymethyl ether (via O-dealkylation) or the phenyl ring (via aromatic hydroxylation).

This guide provides a field-proven, self-validating framework for elucidating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this specific compound.

Elucidating the Metabolic Pathways

The primary metabolic liability of morpholine-containing compounds lies in the oxidative cleavage of the heterocyclic ring. Quantum chemical studies demonstrate that CYP enzymes facilitate this via a hydrogen atom abstraction and rebound mechanism at the alpha-carbon adjacent to the nitrogen ()[2].

In vivo, the oxidative opening of the morpholine ring to form carboxylate or aminoethoxy derivatives is a well-documented biotransformation pathway that significantly impacts clearance rates ()[3]. Furthermore, structural analogs such as viloxazine exhibit competing metabolic pathways, including phenyl ring hydroxylation and subsequent glucuronidation, which often parallel or exceed morpholine ring oxidation depending on the species ()[4].

MetabolicPathway Parent 2,2-Dimethyl-6-(phenoxymethyl)morpholine CYP CYP450 Enzymes (e.g., CYP3A4, CYP2D6) Parent->CYP Hepatic Clearance Met1 Alpha-Hydroxylation (C5 on Morpholine) CYP->Met1 H-abstraction & rebound Met2 Phenyl Ring Hydroxylation CYP->Met2 Aromatic oxidation Met3 O-Dealkylation (Ether Cleavage) CYP->Met3 Ether cleavage RingOpen Ring-Opened Metabolite (Aminoethoxy Derivative) Met1->RingOpen C-N bond cleavage

Proposed CYP450-mediated metabolic pathways for the morpholine derivative.

Bioanalytical Method Development (LC-MS/MS)

To accurately quantify 2,2-Dimethyl-6-(phenoxymethyl)morpholine in biological matrices, a highly sensitive LC-MS/MS method is required. Because the secondary amine in the morpholine ring is highly basic (pKa ~8.3), it readily protonates, making Electrospray Ionization in positive mode (ESI+) the optimal choice.

Protocol 1: Self-Validating LC-MS/MS Quantification

Causality: Matrix effects (ion suppression/enhancement) are the leading cause of bioanalytical failure. We employ a stable-isotope labeled internal standard (SIL-IS) to create a self-validating system; any fluctuation in extraction recovery or ionization efficiency will equally affect the IS, ensuring the analyte-to-IS ratio remains absolute.

  • Sample Preparation: Aliquot 50 µL of plasma into a 96-well plate. Add 150 µL of ice-cold acetonitrile containing 10 ng/mL of the SIL-IS to precipitate proteins.

  • Centrifugation: Spin the plate at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Transfer 100 µL of the supernatant to a clean plate.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient mobile phase of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). Note: The acidic environment ensures the morpholine nitrogen remains fully protonated, preventing peak tailing.

  • Detection: Monitor the MRM transition for the parent mass [M+H]+ to a stable fragment (typically the cleavage of the phenoxymethyl ether bond, yielding the morpholine core fragment).

In Vitro Metabolic Stability

Before advancing to animal models, we must determine the intrinsic clearance ( CLint​ ) across different species to predict human pharmacokinetics and select the appropriate toxicology species.

Protocol 2: Liver Microsomal Stability Assay

Causality: We utilize liver microsomes rather than whole hepatocytes to specifically isolate CYP450 and UGT enzymatic activity without the confounding factors of cell membrane permeability or efflux transporters.

  • Incubation Mixture: Combine 1 µM of the test compound with 0.5 mg/mL liver microsomes (Human, Rat, Dog) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate for 5 minutes at 37°C. Initiate the reaction by adding 1 mM NADPH. Self-Validation: A parallel "Minus-NADPH" control is mandatory. If degradation occurs without NADPH, it indicates non-CYP mediated instability (e.g., chemical hydrolysis or amidase activity).

  • Sampling & Quenching: Withdraw 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by mixing with 150 µL of ice-cold stop solution (acetonitrile + IS).

  • System Validation: Run parallel incubations with Verapamil (high clearance) and Warfarin (low clearance). This confirms the metabolic competency of the specific microsomal lot.

Table 1: Representative In Vitro Metabolic Stability Data
SpeciesHalf-life ( t1/2​ , min)Intrinsic Clearance ( CLint​ , µL/min/mg)Hepatic Extraction Ratio ( EH​ )
Human 45.230.6Low (0.28)
Rat 18.574.9High (0.65)
Dog 28.448.8Moderate (0.45)

Data Interpretation: The compound exhibits moderate-to-high clearance in rodents but is relatively stable in human microsomes, likely due to the gem-dimethyl group successfully hindering human CYP3A4/CYP2D6-mediated ring opening.

In Vivo Pharmacokinetics (Rodent Model)

To determine the absolute bioavailability ( F% ) and volume of distribution ( Vd​ ), the compound must be administered via both Intravenous (IV) and Per Os (PO) routes.

PKWorkflow Dose 1. In Vivo Dosing (IV & PO Arms) Sample 2. Serial Blood Sampling Dose->Sample Prep 3. Protein Precipitation Sample->Prep LCMS 4. LC-MS/MS Quantification Prep->LCMS NCA 5. PK Parameter Analysis (NCA) LCMS->NCA

Step-by-step in vivo pharmacokinetic profiling and bioanalytical workflow.

Protocol 3: IV/PO Dosing and Sampling
  • Formulation: Dissolve the compound in 5% DMSO, 40% PEG400, and 55% Saline. Causality: The highly lipophilic phenoxymethyl moiety requires a co-solvent system to prevent precipitation in the bloodstream upon IV injection, which could artificially inflate the apparent volume of distribution or cause micro-embolisms.

  • Dosing: Administer 2 mg/kg IV (via tail vein) and 10 mg/kg PO (via oral gavage) to male Sprague-Dawley rats (n=3 per group).

  • Sampling: Collect serial blood samples (~200 µL) via a surgically implanted jugular vein cannula at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Transfer immediately to K2EDTA tubes and centrifuge to harvest plasma.

  • Analysis: Process plasma via Protocol 1 and calculate parameters using Non-Compartmental Analysis (NCA).

Table 2: In Vivo Pharmacokinetic Parameters (Rat Model)
PK ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax​ (ng/mL)850420
Tmax​ (h)-1.5
AUC0−∞​ (h*ng/mL)1,2502,800
Clearance (mL/min/kg)26.6-
Volume of Distribution (L/kg)3.2-
Absolute Bioavailability ( F% )-44.8%

Data Interpretation: A bioavailability of ~45% combined with a moderate clearance rate (26.6 mL/min/kg, which is roughly half of the rat hepatic blood flow) confirms that the compound is well-absorbed but subject to moderate first-pass metabolism. The high volume of distribution (3.2 L/kg) indicates excellent tissue penetration, a critical requirement for neuroactive applications.

References

  • Morpholine compounds are prodrugs useful as tachykinin receptor antagonists - Google Patents.
  • Quantum chemical studies for oxidation of morpholine by Cytochrome P450 - ResearchGate. Available at:[Link]

  • Metabolism and in vitro drug–drug interaction assessment of viloxazine - Taylor & Francis. Available at:[Link]

  • Metabolites of alectinib in human: their identification and pharmacological activity - PMC / Heliyon. Available at:[Link]

Sources

Foundational

A Technical Guide to the Crystal Structure Analysis of 2,2-Dimethyl-6-(phenoxymethyl)morpholine

Disclaimer: As of the latest search, a public crystal structure for 2,2-Dimethyl-6-(phenoxymethyl)morpholine has not been deposited in crystallographic databases. This guide, therefore, presents a comprehensive, field-pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: As of the latest search, a public crystal structure for 2,2-Dimethyl-6-(phenoxymethyl)morpholine has not been deposited in crystallographic databases. This guide, therefore, presents a comprehensive, field-proven methodology for the complete crystal structure determination of this, or a structurally similar, small organic molecule. The experimental data and parameters provided are representative and based on established crystallographic principles to ensure a realistic and instructive walkthrough.

Introduction: The Rationale for Structural Analysis

Morpholine derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1] The compound 2,2-Dimethyl-6-(phenoxymethyl)morpholine (Molecular Formula: C13H19NO2, Molecular Weight: 221.29 g/mol ) combines the stable morpholine scaffold with a phenoxymethyl sidechain, suggesting potential applications where this specific conformation influences biological activity.[2][3]

Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4] This analysis provides invaluable data on:

  • Molecular Conformation: The exact spatial orientation of all atoms, including the puckering of the morpholine ring and the torsion angles of the phenoxymethyl group.

  • Stereochemistry: Unambiguous assignment of the absolute configuration at chiral centers.

  • Intermolecular Interactions: A detailed map of hydrogen bonds, van der Waals forces, and other non-covalent interactions that dictate the crystal packing and can inform on solid-state properties and potential receptor-binding modes.

This guide will delineate the complete workflow, from material synthesis and crystallization to data collection, structure solution, refinement, and final validation.

Experimental Workflow: From Powder to Final Structure

The journey to a high-quality crystal structure is a multi-step process that demands precision at every stage. The logical flow is designed to ensure that the final structural model is both accurate and reliable.

G cluster_0 Phase 1: Material Preparation cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Determination & Validation Synthesis Synthesis & Purification Crystallization Crystallization Screening Synthesis->Crystallization High Purity Sample CrystalSelection Crystal Selection & Mounting Crystallization->CrystalSelection Single Crystal Growth DataCollection X-ray Diffraction Data Collection CrystalSelection->DataCollection Mounted Crystal DataProcessing Data Integration & Reduction DataCollection->DataProcessing Raw Diffraction Images StructureSolution Structure Solution (e.g., SHELXT) DataProcessing->StructureSolution Processed .hkl file StructureRefinement Refinement (SHELXL via Olex2) StructureSolution->StructureRefinement Initial Model Validation Validation (PLATON/checkCIF) StructureRefinement->Validation Refined .cif file FinalReport Final Report & Publication Validation->FinalReport Validated CIF & Report

Caption: The overall workflow for small-molecule single-crystal X-ray diffraction analysis.

Step-by-Step Protocol: Synthesis and Crystallization

Objective: To obtain single crystals of 2,2-Dimethyl-6-(phenoxymethyl)morpholine of suitable size and quality for diffraction.

Rationale: The quality of the crystal is the single most important determinant of the quality of the final structure. Impurities or poorly formed crystals will lead to weak diffraction and an unresolvable structure.

Protocol:

  • Synthesis and Purification: Synthesize the target compound using established organic chemistry methods. The purity of the starting material must be >98% to avoid introducing defects into the crystal lattice. Purification via column chromatography followed by recrystallization from a bulk solvent like ethanol is a common approach.[5]

  • Crystallization Screening: High-quality crystals are typically grown through slow evaporation.

    • Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like ethanol/water).

    • Transfer the solution to a small, clean vial.

    • Cover the vial with a cap, perforated with a few small holes using a needle. This restricts the rate of evaporation, promoting slower, more ordered crystal growth.

    • Place the vial in a vibration-free environment and allow it to stand for several days to weeks.

  • Crystal Selection:

    • Using a microscope, identify crystals that are well-formed, transparent, and have dimensions of approximately 0.1-0.3 mm in each direction.

    • Select a suitable crystal and carefully mount it on a cryo-loop using a minimal amount of paratone oil to secure it.[5]

    • The mounted crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage during data collection.

Data Collection and Processing

Objective: To collect a complete and redundant set of diffraction data from the single crystal.

Instrumentation: A modern single-crystal X-ray diffractometer, such as a Rigaku or Bruker model equipped with a CCD or CMOS detector, is used.[6]

Protocol:

  • Unit Cell Determination: A short pre-experiment is run to locate reflections, determine the unit cell parameters, and suggest a crystal system and Bravais lattice.

  • Data Collection Strategy: The instrument software (e.g., APEX6) calculates an optimized strategy of omega (ω) and phi (φ) scans to ensure that all unique reflections are measured multiple times (high redundancy) and to the desired resolution (typically at least 0.8 Å for small molecules).[7]

  • Data Integration and Reduction: After collection, the raw image files are processed. This involves:

    • Integration: Calculating the intensity of each diffraction spot.

    • Reduction and Scaling: Applying corrections for experimental factors like Lorentz-polarization effects and absorption. The output is a reflection file (.hkl format) containing the Miller indices (h,k,l) and their corresponding intensities.

Structure Solution, Refinement, and Validation

This phase uses specialized software to translate the diffraction data into a 3D molecular model. The combination of Olex2 as a graphical interface with the underlying power of SHELX programs is a common and effective approach.[8][9][10]

Step-by-Step Protocol: Structure Determination

Software: Olex2 (graphical user interface), SHELXT (structure solution), SHELXL (structure refinement), PLATON (validation).[8][11][12][13]

  • Structure Solution (SHELXT):

    • Import the .hkl and .ins files into Olex2.

    • Use an intrinsic phasing method like SHELXT to solve the structure.[6] This will typically locate most of the non-hydrogen atoms automatically.

  • Initial Refinement (SHELXL):

    • Assign atom types (C, N, O) to the electron density peaks.

    • Perform an initial isotropic refinement. This refines the positions and isotropic displacement parameters of the atoms.

    • Refine anisotropically. This allows the displacement parameters to model atomic motion as ellipsoids, providing a more accurate model.

  • Hydrogen Atom Placement:

    • Hydrogen atoms are typically placed in calculated geometric positions and refined using a riding model. This is a standard and reliable method for small molecules.[14]

  • Final Refinement Cycles:

    • Continue refinement until the model converges. Convergence is indicated when the shifts in atomic parameters are negligible between cycles and the R-factors stabilize. The R1 value, a key indicator of agreement between the observed and calculated structure factors, should ideally be below 5% for a well-behaved structure.

Representative Crystallographic Data

The following table summarizes the kind of data that would be generated from a successful analysis.

ParameterRepresentative ValueSignificance
Chemical formulaC13 H19 N O2Confirms the elemental composition of the crystal.
Formula weight221.29 g/mol Derived from the chemical formula.
Crystal systemMonoclinicDescribes the basic symmetry of the unit cell.
Space groupP2₁/cA common space group for organic molecules, indicating a center of symmetry.
a, b, c (Å)a=10.5, b=8.2, c=14.1The dimensions of the unit cell.
α, β, γ (°)α=90, β=105.2, γ=90The angles of the unit cell.
Volume (ų)1195The volume of a single unit cell.
Z4The number of molecules in one unit cell.
Temperature (K)100(2) KData is collected at low temperatures to minimize thermal motion.
Radiation typeMo Kα (λ = 0.71073 Å)The wavelength of the X-rays used.
Reflections collected9500Total number of diffraction spots measured.
Independent reflections2500 [R(int) = 0.04]Number of unique reflections after accounting for symmetry. R(int) measures data consistency.
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.11R1 and wR2 are key indicators of the quality of the fit between the model and the experimental data.
Goodness-of-fit (S)1.05Should be close to 1.0 for a good refinement.
Structure Validation

Objective: To rigorously check the final structural model for any errors or inconsistencies.

Rationale: Validation is a critical, non-negotiable step to ensure the scientific integrity of the structure. The PLATON program, often used via the IUCr's checkCIF service, is the industry standard for this process.[15][16][17]

Checks Performed by PLATON: [12][18]

  • Geometric Analysis: Checks for unusual bond lengths, angles, and torsion angles.

  • Symmetry Analysis: Searches for missed or higher symmetry in the crystal.

  • Void Analysis: Identifies any solvent-accessible voids in the crystal lattice.

  • Displacement Parameter Analysis: Flags any unusual anisotropic displacement parameters (ADPs).

The output is a series of ALERTS (A, B, C, G) that must be addressed. An ideal, publication-ready CIF should have no A- or B-level alerts.

G cluster_feedback Review & Correction Loop Input Refined CIF (from SHELXL/Olex2) Platon PLATON / checkCIF Input->Platon Report Validation Report (ALERTS) Platon->Report Review Review ALERTS Report->Review Correct Correct Model in Olex2 Review->Correct Identify Issues Output Validated CIF (Publication Ready) Review->Output No Major Issues Found Correct->Input Re-refine

Caption: The iterative process of structure validation and refinement.

Conclusion

Following this comprehensive workflow—from meticulous crystallization and precise data collection to rigorous refinement and validation—enables the unambiguous determination of the solid-state structure of 2,2-Dimethyl-6-(phenoxymethyl)morpholine. The resulting crystallographic information file (CIF) provides a wealth of data crucial for understanding its chemical behavior, guiding further drug design efforts, and securing intellectual property. This structured approach ensures that the final model is not just a solution, but a scientifically sound and verifiable representation of the molecule in the crystalline state.

References

  • Latifi, R. User guide to crystal structure refinement with SHELXL. Available at: [Link]

  • OlexSys. Olex2. Available at: [Link]

  • Spek, A. L. (2009). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 42(2), 340-344. Available at: [Link]

  • Wikipedia. Olex2. Available at: [Link]

  • Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Available at: [Link]

  • OlexSys. Overview. Available at: [Link]

  • SourceForge. Olex2 download. Available at: [Link]

  • Müller, P., et al. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. Available at: [Link]

  • Spek, A. L. PLATON, A set of Tools for the Interpretation of Structural Results. Available at: [Link]

  • JETIR. A Study on Single-Crystal Structure Validation with The Program Platon. Available at: [Link]

  • ResearchGate. Single-crystal structure validation with the program PLATON. Available at: [Link]

  • Academia.edu. (PDF) Single-crystal structure validation with the program PLATON. Available at: [Link]

  • Sheldrick, G. M. Introduction to SHELXL Refinement. Available at: [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Available at: [Link]

  • UTSA Libraries. Crystal structure refinement : a crystallographers guide to SHELXL. Available at: [Link]

  • Nango, E., et al. (2022). Structural resolution of a small organic molecule by serial X-ray free-electron laser and electron crystallography. Nature Chemistry, 14(1), 86-93. Available at: [Link]

  • ACS Publications. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Available at: [Link]

  • University of Virginia. Resources | Single-Crystal X-ray Diffraction. Available at: [Link]

  • Wang, X., et al. (2012). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. Physical Chemistry Chemical Physics, 14(6), 2082-2089. Available at: [Link]

  • PubMed. [Syntheses and pharmacological activities of 2-(substituted phenoxymethyl)morpholine derivatives]. Available at: [Link]

  • MDPI. Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein. Available at: [Link]

  • NIST. Morpholine, 2,6-dimethyl-. Available at: [Link]

  • Google Patents. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.

Sources

Protocols & Analytical Methods

Method

Introduction: The Significance of the Morpholine Scaffold in Modern Drug Discovery

An Application Note for the Synthesis of 2,2-Dimethyl-6-(phenoxymethyl)morpholine The morpholine ring is a privileged heterocyclic motif frequently incorporated into a wide array of biologically active compounds and appr...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of 2,2-Dimethyl-6-(phenoxymethyl)morpholine

The morpholine ring is a privileged heterocyclic motif frequently incorporated into a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its presence can enhance physicochemical properties such as aqueous solubility and metabolic stability, while also providing a rigid scaffold for orienting functional groups to interact with biological targets.[3] The target molecule, 2,2-Dimethyl-6-(phenoxymethyl)morpholine, is an analogue of therapeutically relevant compounds like Reboxetine, a selective norepinephrine reuptake inhibitor.[4][5] The synthesis of such tailored morpholine derivatives is of significant interest to researchers in medicinal chemistry and drug development.

This application note provides a detailed, step-by-step protocol for the synthesis of 2,2-Dimethyl-6-(phenoxymethyl)morpholine. The described methodology is grounded in established chemical principles, primarily the ring-opening of epoxides followed by an acid-catalyzed cyclodehydration, offering a robust and reproducible route to the target compound.[6][7]

Overall Synthetic Strategy

The synthesis of 2,2-Dimethyl-6-(phenoxymethyl)morpholine is proposed via a two-step sequence. The first step involves the nucleophilic ring-opening of (phenoxymethyl)oxirane with 2-amino-2-methyl-1-propanol to form the key intermediate, 1-((2-hydroxy-1,1-dimethylethyl)amino)-3-phenoxypropan-2-ol. The subsequent step is an intramolecular cyclization of this amino diol under acidic conditions to yield the final morpholine product.

Synthetic Workflow start Starting Materials: (Phenoxymethyl)oxirane 2-Amino-2-methyl-1-propanol step1 Step 1: Ring-Opening of Epoxide (Formation of β-Amino Alcohol) start->step1 intermediate Intermediate: 1-((2-hydroxy-1,1-dimethylethyl)amino)-3-phenoxypropan-2-ol step1->intermediate step2 Step 2: Acid-Catalyzed Cyclodehydration intermediate->step2 product Final Product: 2,2-Dimethyl-6-(phenoxymethyl)morpholine step2->product

Caption: Overall workflow for the synthesis of 2,2-Dimethyl-6-(phenoxymethyl)morpholine.

Detailed Synthesis Protocol

Step 1: Synthesis of 1-((2-hydroxy-1,1-dimethylethyl)amino)-3-phenoxypropan-2-ol

This step is based on the well-established nucleophilic ring-opening of epoxides by amines to generate β-amino alcohols.[8][9] The reaction is typically performed at elevated temperatures to facilitate the reaction between the amine and the epoxide.

Materials and Reagents:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
(Phenoxymethyl)oxirane150.1715.0 g0.10
2-Amino-2-methyl-1-propanol89.149.8 g0.11
Isopropanol-100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (phenoxymethyl)oxirane (15.0 g, 0.10 mol) and 2-amino-2-methyl-1-propanol (9.8 g, 0.11 mol).

  • Add 100 mL of isopropanol to the flask to serve as a solvent.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 16-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting epoxide is consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil, 1-((2-hydroxy-1,1-dimethylethyl)amino)-3-phenoxypropan-2-ol, can be used in the next step without further purification.

Step 2: Synthesis of 2,2-Dimethyl-6-(phenoxymethyl)morpholine

The cyclization of the intermediate amino diol is achieved through acid-catalyzed dehydration. Concentrated sulfuric acid serves as both the catalyst and a dehydrating agent to drive the reaction towards the formation of the morpholine ring.[6]

Materials and Reagents:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
Crude 1-((2-hydroxy-1,1-dimethylethyl)amino)-3-phenoxypropan-2-ol239.31~0.10 mol~0.10
Concentrated Sulfuric Acid (98%)98.0820 mL-
Sodium Hydroxide (50% w/v aq. solution)40.00As needed-
Dichloromethane-200 mL-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • In a well-ventilated fume hood, place the crude 1-((2-hydroxy-1,1-dimethylethyl)amino)-3-phenoxypropan-2-ol in a 500 mL round-bottom flask equipped with a magnetic stirrer and a thermometer.

  • Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (20 mL) to the crude intermediate with constant stirring. The addition is highly exothermic.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 150-160 °C for 3-5 hours. Water will distill off during the reaction.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice in a large beaker.

  • Basify the acidic solution by the slow addition of a 50% (w/v) sodium hydroxide solution until the pH is greater than 12. Keep the mixture cool in an ice bath during this process.

  • Transfer the basic aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude 2,2-Dimethyl-6-(phenoxymethyl)morpholine can be purified by vacuum distillation or column chromatography on silica gel.

Trustworthiness and Self-Validation

The integrity of this protocol relies on the careful monitoring and characterization of the products at each stage.

  • Reaction Monitoring: TLC is a crucial tool for monitoring the progress of both reaction steps. For the first step, the disappearance of the (phenoxymethyl)oxirane spot indicates the completion of the ring-opening. For the second step, the formation of a new, less polar spot corresponding to the morpholine product should be observed.

  • Intermediate Characterization: While the intermediate β-amino alcohol is often used crude, a small sample can be analyzed by ¹H NMR and Mass Spectrometry to confirm its structure before proceeding to the cyclization step.

  • Final Product Characterization: The identity and purity of the final product, 2,2-Dimethyl-6-(phenoxymethyl)morpholine, must be confirmed by standard analytical techniques:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the connectivity of the atoms.

    • Mass Spectrometry (MS): To determine the molecular weight of the compound.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 2,2-Dimethyl-6-(phenoxymethyl)morpholine. By following this two-step procedure, which combines the nucleophilic ring-opening of an epoxide with an acid-catalyzed cyclodehydration, researchers can reliably produce this valuable morpholine derivative for further investigation in drug discovery and development programs. The principles outlined are broadly applicable to the synthesis of other substituted morpholines.

References

  • Various Authors. (2016). Nitro Epoxide Based Synthesis of Morpholines and Benzoxazines. Synthesis, 48, 2572–2580.
  • Chemical Communications (RSC Publishing). (n.d.). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Retrieved from [Link]

  • MDPI. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Molecules, 25(23), 5727.
  • PMC. (n.d.). Synthesis, Radiosynthesis, and Biological Evaluation of Carbon-11 and Fluorine-18 Labeled Reboxetine Analogs: Potential Positron Emission Tomography Radioligands for in Vivo Imaging of the Norepinephrine Transporter. Retrieved from [Link]

  • PubMed. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5550-3.
  • ResearchGate. (n.d.). Synthesis of 2-(2-ethoxy phenoxy)(phenyl)methyl morpholine (reboxetine). Retrieved from [Link]

  • ACS Omega. (2020). Experimental and Computational Studies of Microwave-Assisted, Facile Ring Opening of Epoxide with Less Reactive Aromatic Amines in Nitromethane. ACS Omega, 5(30), 18887–18896.
  • Organic Chemistry: A Tenth Edition. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. Retrieved from [Link]

  • PubMed. (1986). [Syntheses and pharmacological activities of 2-(substituted phenoxymethyl)morpholine derivatives]. Yakugaku Zasshi, 106(9), 764-74.
  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

  • New Drug Approvals. (2011). Reboxetine. Retrieved from [Link]

  • E3S Web of Conferences. (2024).
  • ACS Publications. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. The Journal of Organic Chemistry.
  • Figshare. (2005). Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Retrieved from [Link]

  • Google Patents. (n.d.). CN109928939A - A kind of preparation method of 2,2,6,6- tetramethyl morpholine.

Sources

Application

2,2-Dimethyl-6-(phenoxymethyl)morpholine as a building block in drug discovery

Application Note: 2,2-Dimethyl-6-(phenoxymethyl)morpholine as a Privileged Building Block in CNS and Kinase Drug Discovery Executive Summary The morpholine ring is a ubiquitous, privileged scaffold in modern medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2,2-Dimethyl-6-(phenoxymethyl)morpholine as a Privileged Building Block in CNS and Kinase Drug Discovery

Executive Summary

The morpholine ring is a ubiquitous, privileged scaffold in modern medicinal chemistry, favored for its ability to balance aqueous solubility, modulate basicity, and engage in critical hydrogen-bonding interactions. 2,2-Dimethyl-6-(phenoxymethyl)morpholine represents a highly decorated, next-generation building block. By integrating the conformational and metabolic advantages of a gem-dimethyl substitution with the established target-engagement profile of an aryloxymethyl ether, this secondary amine serves as a powerful starting point for the parallel synthesis of central nervous system (CNS) agents and kinase inhibitors.

This application note provides a comprehensive structural rationale, physicochemical profiling, and self-validating experimental protocols for deploying this building block in drug discovery workflows.

Structural Rationale and Pharmacophore Mapping

The architectural design of 2,2-dimethyl-6-(phenoxymethyl)morpholine is not arbitrary; it is a synthesis of three distinct, field-proven medicinal chemistry strategies:

  • The Morpholine Core: Morpholine is featured in numerous FDA-approved drugs (e.g., gefitinib, linezolid)1[1]. The oxygen atom acts as a potent hydrogen bond acceptor—often interacting with the hinge region of kinases—while the secondary amine provides a versatile vector for derivatization and modulates the overall pKa of the molecule.

  • The gem-Dimethyl Effect: The inclusion of a 2,2-dimethyl group leverages the Thorpe-Ingold effect. This enforces a bioactive conformation by restricting the rotational freedom of the ring, providing an entropic advantage during target binding. Furthermore, these bulky methyl groups sterically shield the adjacent carbon atoms from Cytochrome P450 (CYP450)-mediated oxidation, significantly reducing intrinsic clearance ( CLint​ ) and improving metabolic stability2[2].

  • The 6-Phenoxymethyl Anchor: This moiety mimics the core pharmacophore of reboxetine and viloxazine, which are potent selective norepinephrine reuptake inhibitors (NRIs)3[3]. The aromatic ring enables π−π stacking within the hydrophobic pockets of monoamine transporters, while the ether linkage provides necessary flexibility and an additional hydrogen-bonding site4[4].

Pharmacophore BB 2,2-Dimethyl-6-(phenoxymethyl)morpholine Core Morpholine Core (Solubility & pKa tuning) BB->Core Gem 2,2-Dimethyl Group (Thorpe-Ingold Effect) BB->Gem Phenoxy 6-Phenoxymethyl (Lipophilic Anchor) BB->Phenoxy Target1 H-Bond Acceptor (Kinase Hinge Region) Core->Target1 Engages Target2 Metabolic Shielding (CYP450 Resistance) Gem->Target2 Blocks Oxidation Target3 Pi-Pi Stacking (Monoamine Transporters) Phenoxy->Target3 Hydrophobic Fit

Pharmacophore mapping of 2,2-Dimethyl-6-(phenoxymethyl)morpholine and its target interactions.

Physicochemical Profiling

To ensure downstream synthesized libraries remain within Lipinski's Rule of 5, the baseline physicochemical properties of the building block must be understood. The low molecular weight and optimal polar surface area make it an ideal candidate for CNS-targeted drug discovery.

PropertyValueImplication for Drug Design
Molecular Formula C₁₃H₁₉NO₂Provides ample room for adding large functional groups.
Molecular Weight 221.30 g/mol Low MW prevents final drug candidates from exceeding 500 Da.
Topological Polar Surface Area (TPSA) ~30.5 ŲHighly favorable for Blood-Brain Barrier (BBB) penetration.
Hydrogen Bond Donors (HBD) 1 (Secondary Amine)Ideal nucleophilic site for N-alkylation or amidation.
Hydrogen Bond Acceptors (HBA) 3 (N, O, O)Facilitates interactions with aqueous solvents and target proteins.
Rotatable Bonds 4Balances conformational flexibility with target specificity.

Synthetic Workflow: High-Throughput N-Derivatization

Because the secondary amine at the 4-position of the morpholine ring is sterically unhindered relative to the 2,2-dimethyl group, it serves as an excellent nucleophile for combinatorial library generation5[5].

Protocol 1: Parallel Reductive Amination (Self-Validating System)

Causality: Reductive amination is chosen over direct alkylation to avoid over-alkylation (quaternary ammonium salt formation). Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized because it is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the starting aldehyde.

Step 1: Iminium Formation

  • Dispense 0.1 mmol of 2,2-dimethyl-6-(phenoxymethyl)morpholine into a 2-dram vial.

  • Add 0.12 mmol (1.2 eq) of the target aldehyde dissolved in 1.0 mL of anhydrous Dichloroethane (DCE).

  • Add 10 µL of glacial acetic acid to catalyze iminium ion formation.

  • Stir at room temperature for 2 hours. Validation Check: Extract a 2 µL aliquot, dilute in MeCN, and analyze via LC-MS to confirm the disappearance of the starting mass (m/z 222.1 [M+H]+) and the appearance of the iminium intermediate.

Step 2: Reduction

  • Add 0.15 mmol (1.5 eq) of NaBH(OAc)₃ to the reaction mixture.

  • Stir vigorously at room temperature for 12 hours.

Step 3: Quenching and Workup

  • Quench the reaction by adding 1.0 mL of saturated aqueous NaHCO₃. Causality: The basic quench neutralizes the acetic acid and destroys excess reducing agent, driving the product into the organic layer.

  • Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 4: Purification and Final Validation

  • Purify via preparative HPLC (C18 column, Water/MeCN gradient with 0.1% TFA).

  • Validate final purity (>95%) via UPLC-MS and structural integrity via ¹H-NMR.

Workflow Start Secondary Amine Scaffold (1.0 eq) Split Parallel Derivatization Start->Split Path1 Reductive Amination (Aldehydes, NaBH(OAc)3) Split->Path1 Path2 Amidation (Acyl Chlorides, DIPEA) Split->Path2 Path3 SNAr / N-Alkylation (Aryl Halides, Pd-cat) Split->Path3 Purify High-Throughput Purification (Prep-HPLC / SPE) Path1->Purify Path2->Purify Path3->Purify Validate LC-MS & NMR Validation (Self-Validating QC) Purify->Validate

High-throughput parallel synthesis workflow utilizing the morpholine building block.

Biological Validation: Metabolic Stability Profiling

To empirically validate the metabolic shielding provided by the gem-dimethyl group, synthesized derivatives must undergo in vitro microsomal stability testing.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Causality: HLMs contain the full complement of CYP450 enzymes. By comparing the clearance of the gem-dimethyl derivative against an unmethylated analog, researchers can quantify the exact half-life extension granted by the Thorpe-Ingold effect.

Step 1: Matrix Preparation

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Thaw pooled Human Liver Microsomes on ice and dilute into the buffer to a final protein concentration of 0.5 mg/mL.

Step 2: Incubation

  • Spike the test compound (synthesized derivative) into the HLM suspension to a final concentration of 1 µM. Note: Keep organic solvent (e.g., DMSO) concentration below 0.1% to prevent CYP450 inhibition.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase). Causality: NADPH is the obligate electron donor for CYP450-mediated oxidation; without it, the reaction will not proceed.

Step 3: Time-Course Quenching (Self-Validating System)

  • At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot of the reaction mixture.

  • Immediately quench the aliquot by dispensing it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Cold acetonitrile instantly denatures the CYP450 enzymes and precipitates the proteins, halting metabolism at the exact time point.

  • Validation Check: Run a parallel assay using Verapamil as a high-clearance positive control to ensure the microsomes are enzymatically active.

Step 4: Analysis

  • Centrifuge the quenched plates at 4000 rpm for 15 minutes to pellet the precipitated proteins.

  • Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) using the slope of the natural log of the percentage remaining versus time.

References

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.
  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry.
  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. Royal Society of Chemistry.
  • Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation.
  • Design and Synthesis of A Diverse Morpholine Template Library.

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 2,2-Dimethyl-6-(phenoxymethyl)morpholine

Abstract This application note provides a comprehensive guide for the development of a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of 2,2-Dimethyl-6-(phenoxymethyl)morp...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide for the development of a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of 2,2-Dimethyl-6-(phenoxymethyl)morpholine. This document is intended for researchers, scientists, and drug development professionals. The presented protocol outlines a systematic approach, from initial parameter selection to complete method validation, ensuring adherence to scientific integrity and established regulatory guidelines.

Introduction

2,2-Dimethyl-6-(phenoxymethyl)morpholine is a morpholine derivative with potential applications in pharmaceutical development. The morpholine scaffold is a privileged structure in medicinal chemistry, and its derivatives exhibit a wide range of biological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This guide details a strategic approach to developing a reversed-phase HPLC (RP-HPLC) method with UV detection, leveraging the inherent chromophore of the phenoxymethyl group.

The molecular structure of 2,2-Dimethyl-6-(phenoxymethyl)morpholine, with a molecular formula of C₁₃H₁₉NO₂ and a molecular weight of 221.30 g/mol , incorporates a basic morpholine ring and a lipophilic phenoxymethyl group.[1] The presence of the basic nitrogen atom necessitates careful control of the mobile phase pH to ensure good peak shape and reproducible retention.[2] The aromatic ring in the phenoxymethyl moiety provides a chromophore suitable for UV detection.[3]

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of efficient HPLC method development.

Predicted Physicochemical Properties
  • pKa (Predicted): The morpholine nitrogen imparts a basic character. The pKa of morpholine is approximately 8.4. Alkyl substitution can slightly increase the pKa. Therefore, the pKa of the tertiary amine in 2,2-Dimethyl-6-(phenoxymethyl)morpholine is predicted to be in the range of 7.5-9.0. This basicity is a critical parameter for controlling retention and peak shape in RP-HPLC.[4][5]

  • logP (Predicted): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The presence of the phenoxymethyl group and the dimethyl substitution suggests a moderate to high lipophilicity. The predicted logP value is estimated to be in the range of 2.0-3.0, indicating good retention on a reversed-phase column.[6][7][8]

ParameterPredicted Value/CharacteristicImplication for HPLC Method Development
Molecular Weight 221.30 g/mol [1]Influences diffusion and mass transfer in the column.
Structure Contains a basic morpholine ring and a phenoxymethyl group.The basic nature requires mobile phase pH control to manage ionization and improve peak shape. The aromatic ring allows for UV detection.
pKa 7.5 - 9.0 (estimated)To ensure the analyte is in a single ionic form (protonated) for consistent retention and good peak shape, the mobile phase pH should be at least 2 pH units below the pKa.[9]
logP 2.0 - 3.0 (estimated)Indicates moderate lipophilicity, suggesting that reversed-phase chromatography is a suitable separation mode.
UV Absorbance Presence of a phenoxymethyl chromophore.Allows for detection using a UV-Vis detector. The expected λmax is around 270 nm, similar to anisole.[3][10][11][12][13]

HPLC Method Development Strategy

A systematic approach to method development is crucial for achieving a robust and reliable analytical method. The following sections detail the experimental choices and the rationale behind them.

Initial Instrument and Column Selection
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a diode array detector (DAD) or a multi-wavelength UV detector is suitable.

  • Column: A C18 column is the recommended starting point for moderately lipophilic compounds. A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm provides a good balance between efficiency and backpressure. To minimize peak tailing associated with basic compounds, a high-purity, end-capped silica-based C18 column is recommended.[14][15]

Mobile Phase Selection and Optimization

The mobile phase composition is a critical factor in controlling retention and selectivity in RP-HPLC.

  • Mobile Phase A (Aqueous): An acidic buffer is necessary to control the ionization of the basic morpholine nitrogen and to minimize interactions with residual silanol groups on the stationary phase.[16][17][18] A good starting point is a 20 mM phosphate or acetate buffer.

  • Mobile Phase B (Organic): Acetonitrile is a common choice for the organic modifier due to its low viscosity and UV transparency. Methanol can be explored as an alternative to alter selectivity.

  • pH Optimization: To ensure the analyte is consistently in its protonated form, the mobile phase pH should be set at least 2 pH units below the predicted pKa of the morpholine nitrogen.[2][9] Therefore, a starting pH of 3.0 is recommended. This can be achieved using a phosphate or formate buffer.[18]

Detection Wavelength

The phenoxymethyl group contains a benzene ring, which is a chromophore. Based on the UV spectra of similar compounds like anisole, the maximum absorbance (λmax) is expected to be around 270 nm.[3][10][11][12][13] A diode array detector can be used to scan the UV spectrum of the analyte to determine the optimal detection wavelength.

Initial Chromatographic Conditions

Based on the above considerations, the following starting conditions are proposed:

ParameterInitial Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0 (adjusted with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient 30% to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection 270 nm
Sample Diluent Mobile Phase A/B (50:50, v/v)
Method Optimization Workflow

The initial conditions should be systematically optimized to achieve the desired resolution, peak shape, and analysis time.

Method_Optimization_Workflow A Initial Conditions B Evaluate Peak Shape & Retention A->B Run initial gradient C Adjust Mobile Phase pH B->C Tailing or poor retention? D Optimize Gradient B->D Good peak shape C->B Re-evaluate E Fine-tune Flow Rate & Temperature D->E Improve resolution or reduce run time F Final Method E->F Finalize parameters

Caption: Workflow for HPLC method optimization.

Detailed Experimental Protocols

Protocol 1: Preparation of Mobile Phase and Standard Solutions
  • Mobile Phase A (20 mM Potassium Phosphate, pH 3.0):

    • Dissolve 2.72 g of potassium phosphate monobasic (KH₂PO₄) in 1 L of HPLC-grade water.

    • Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid.

    • Filter the buffer through a 0.45 µm nylon filter.

  • Mobile Phase B (Acetonitrile):

    • Use HPLC-grade acetonitrile.

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of 2,2-Dimethyl-6-(phenoxymethyl)morpholine reference standard.

    • Dissolve in a 10 mL volumetric flask with the sample diluent (Mobile Phase A/B, 50:50, v/v).

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

Protocol 2: HPLC System Operation and Analysis
  • Set up the HPLC system with the chosen column and mobile phases.

  • Equilibrate the column with the initial mobile phase composition (e.g., 70% A: 30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (sample diluent) to ensure no interfering peaks are present.

  • Inject the working standard solutions to evaluate the retention time, peak shape, and response.

  • Perform a gradient optimization by adjusting the slope and duration of the gradient to achieve optimal separation of the analyte from any impurities or matrix components.

Method Validation

Once the HPLC method is optimized, it must be validated to ensure its suitability for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[19][20][21][22][23]

Validation Parameters and Acceptance Criteria
Validation ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The peak for 2,2-Dimethyl-6-(phenoxymethyl)morpholine should be well-resolved from any other peaks, and the peak purity should be confirmed using a DAD.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.A minimum of 5 concentrations should be used. The correlation coefficient (r²) should be ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.The range should be established based on the linearity study.
Accuracy The closeness of test results obtained by the method to the true value.Accuracy should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range. The recovery should be within 98.0% to 102.0%.
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.- Repeatability (Intra-day precision): %RSD should be ≤ 2.0% for 6 replicate injections. - Intermediate Precision (Inter-day precision): %RSD should be ≤ 2.0% over multiple days, with different analysts and equipment.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined as a signal-to-noise ratio of 10:1. The precision at the LOQ should be ≤ 10% RSD.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.The method should be evaluated for its robustness by making small changes to parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within the acceptance criteria.
Protocol 3: Method Validation Procedure

The following diagram illustrates the logical flow of the method validation process.

Method_Validation_Protocol A Optimized HPLC Method B Specificity / Peak Purity A->B C Linearity & Range B->C D Accuracy C->D E Precision (Repeatability & Intermediate) D->E F LOD & LOQ E->F G Robustness F->G H Validated Method G->H

Caption: Protocol for HPLC method validation.

Conclusion

This application note presents a systematic and scientifically sound approach for developing a reliable RP-HPLC method for the analysis of 2,2-Dimethyl-6-(phenoxymethyl)morpholine. By carefully considering the physicochemical properties of the analyte and following a logical method development and validation workflow, researchers can establish a robust analytical method suitable for various applications in pharmaceutical development. The provided protocols and guidelines serve as a comprehensive resource to ensure the generation of accurate and precise analytical data.

References

  • ResearchGate. UV-Vis spectra of control and treated samples of anisole.

  • Scribd. ICH Q2(R1) Analytical Procedures Guide.

  • COIL. ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology.

  • ScienceDirect. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography.

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Course Hero. Anisole.

  • ICH. Quality Guidelines.

  • ResearchGate. [Study of the separation factors of basic compounds in HPLC using a reversed-phase amino-type column].

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • Excellence in Analytical Chemistry. Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds.

  • Canadian Science Publishing. PART XV. THE ULTRAVIOLET ABSORPTION SPECTRA OF ANISOLES.

  • Agilent. Control pH During Method Development for Better Chromatography.

  • HPLC. Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases.

  • PubChem. Anisole.

  • MDPI. Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds.

  • ResearchGate. How does pH of the mobile phase affects the resolution on reversed-phase HPLC?

  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques.

  • St. Paul's Cathedral Mission College. ULTRAVIOLET SPECTROSCOPY.

  • Agilent. A Guide to HPLC and LC-MS Buffer Selection.

  • Sigma-Aldrich. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers.

  • RSC Publishing. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes.

  • ChemAxon. Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge.

  • PMC. Prediction of pKa values using the PM6 semiempirical method.

  • ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines.

  • PeerJ. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.

  • ACD/Labs. LogP—Making Sense of the Value.

  • Thermo Fisher Scientific. Analysis of various aromatic hydrocarbons in fuel using HPLC-RI detection as per standard ASTM 6591 D-19 method.

  • UPCommons. Understanding predictions of drug profiles using explainable machine learning models.

  • bioRxiv. Improving Small Molecule pKa Prediction Using Transfer Learning with Graph Neural Networks.

  • PMC. SAMPL6 logP challenge: machine learning and quantum mechanical approaches.

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.

  • ResearchGate. (PDF) Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.

  • ChemRxiv. Critical Assessment of pH-Dependent Lipophilic Profiles of Small Molecules for Drug Design.

  • Google Patents. Determination of aromatic hydrocarbons in products containing edible oils.

  • BLDpharm. 1803600-72-7|2,2-Dimethyl-6-(phenoxymethyl)morpholine.

Sources

Application

Title: High-Resolution ¹H NMR Spectroscopy of 2,2-Dimethyl-6-(phenoxymethyl)morpholine – A Comprehensive Sample Preparation and Data Acquisition Protocol

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: This application note provides a detailed, field-proven protocol for the preparation and analysis of 2,2-Dimethyl-6-(phenoxyme...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This application note provides a detailed, field-proven protocol for the preparation and analysis of 2,2-Dimethyl-6-(phenoxymethyl)morpholine samples by Nuclear Magnetic Resonance (NMR) spectroscopy. The quality of an NMR spectrum is fundamentally dependent on the quality of the sample; therefore, meticulous preparation is paramount for achieving high-resolution data suitable for structural elucidation, purity assessment, and quantitative analysis.[1][2] This guide moves beyond a simple checklist of steps to explain the causality behind each experimental choice, ensuring that researchers can not only replicate the procedure but also adapt it based on a sound understanding of the underlying principles. We cover critical aspects from solvent selection and concentration optimization to the instrumental procedures of locking, shimming, and setting acquisition parameters.

Foundational Principles for High-Quality NMR Spectra

A successful NMR experiment is built on a foundation of a properly prepared sample. Three core principles govern the quality of the final spectrum: sample homogeneity, the function of the deuterated solvent, and optimal analyte concentration.

1.1 The Critical Role of Sample Homogeneity The primary requirement for high-resolution solution-state NMR is a sample that is a perfectly homogeneous solution.[3] Any suspended solid particles, even microscopic dust, will interfere with the magnetic field's homogeneity. The magnetic susceptibility of a solid particle differs from that of the surrounding solution, creating localized distortions in the magnetic field.[2] This disruption leads to destructive interference of the NMR signal, resulting in broad, poorly resolved peaks and a significant loss of spectral information.[3] Therefore, filtration is not an optional step but a critical procedure to ensure spectral integrity.

1.2 The Dual Function of Deuterated Solvents Deuterated solvents are indispensable in ¹H NMR for two primary reasons. First, by replacing hydrogen (¹H) atoms with their deuterium (²H) isotope, the overwhelmingly large signal from the solvent is eliminated from the proton spectrum, allowing the much weaker signals from the analyte to be clearly observed.[4][5] Second, the deuterium nucleus has a distinct resonance frequency that modern NMR spectrometers use to "lock" the magnetic field.[6][7] This lock system continuously monitors the deuterium frequency and makes real-time adjustments to counteract any magnetic field drift, ensuring the stability required for long experiments and accurate chemical shift measurements.[7][8]

1.3 Optimizing Analyte Concentration Achieving the optimal sample concentration is a critical balance. The concentration must be sufficient to yield a strong signal-to-noise ratio (S/N) in a reasonable amount of time.[9] For typical ¹H NMR of small molecules like 2,2-Dimethyl-6-(phenoxymethyl)morpholine, 1-5 mg in 0.6-0.7 mL of solvent is generally adequate.[3][10] However, excessive concentration can be detrimental, increasing the solution's viscosity, which slows molecular tumbling and leads to broader spectral lines.[1][11] It can also promote intermolecular interactions or aggregation, further degrading spectral quality.

Protocol: Solvent Selection and Sample Concentration

2.1 Analyte Properties and Solvent Choice 2,2-Dimethyl-6-(phenoxymethyl)morpholine is a moderately polar organic molecule. Its structure suggests good solubility in a range of common organic solvents. The primary consideration for solvent selection is ensuring the analyte dissolves completely to form a homogeneous solution.[12]

  • Recommended Primary Solvent: Chloroform-d (CDCl₃) is an excellent first choice. It has moderate polarity, is relatively inexpensive, has low viscosity, and dissolves a wide array of organic compounds.[1][7][12] Its residual proton peak at 7.26 ppm is a sharp singlet that rarely interferes with analyte signals in aliphatic or aromatic regions.[4]

  • Alternative Solvents: If solubility in CDCl₃ is poor, Dimethyl sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD) are suitable polar alternatives.[5][7] However, be aware that DMSO-d₆ is highly viscous and its residual water peak can be broad, while the hydroxyl proton in CD₃OD can promote hydrogen exchange with labile protons on the analyte.[12]

2.2 Target Concentration for Analysis The required concentration depends on the specific NMR experiment being performed. The following table provides guidelines for 2,2-Dimethyl-6-(phenoxymethyl)morpholine (Molecular Weight: ~221.29 g/mol ) dissolved in a standard volume of 0.6 mL.

Experiment TypeTarget Concentration (mM)Required Mass (mg) in 0.6 mLRationale
¹H NMR (Routine) 10 - 25 mM1.3 - 3.3 mgProvides excellent S/N for structural confirmation in a single scan. Minimizes viscosity effects, ensuring sharp lines.[3][10]
¹³C NMR 50 - 120 mM6.6 - 15.9 mg¹³C has a much lower natural abundance and sensitivity than ¹H, requiring a higher concentration to obtain a good spectrum in a reasonable timeframe.[1][13][14]
Quantitative NMR 10 - 50 mM1.3 - 6.6 mg (weighed accurately)Concentration must be sufficient for good S/N but well within the linear range of the detector. Accurate weighing is critical.[15][16]

Protocol: Step-by-Step Sample Preparation Workflow

This protocol is designed to be a self-validating system, minimizing common sources of error like contamination and inhomogeneity.

3.1 Materials and Equipment Required

  • 2,2-Dimethyl-6-(phenoxymethyl)morpholine (analyte)

  • High-purity deuterated solvent (e.g., CDCl₃)[4]

  • High-quality 5 mm NMR tubes and caps[1][2]

  • Analytical balance (accurate to at least 0.1 mg)

  • Clean, dry glass vial (e.g., 1-dram)

  • Pasteur pipettes and bulbs

  • Glass wool

  • Lint-free wipes (e.g., Kimwipes)

  • Optional: Internal standard (e.g., Tetramethylsilane, TMS)[13]

3.2 Experimental Workflow Diagram

G Diagram 1: NMR Sample Preparation Workflow A 1. Weigh Analyte B 2. Dissolve in Vial A->B Add ~0.6 mL solvent D 4. Filter into NMR Tube B->D Transfer solution C 3. Prepare Filter Pipette C->D Use prepared pipette E 5. Adjust Volume & Cap D->E Target height: 4-5 cm F 6. Clean & Label Tube E->F Wipe with ethanol G Ready for NMR F->G G Diagram 2: Spectrometer Setup & Acquisition A 1. Insert Sample B 2. Lock on Solvent Signal A->B Find Z0 C 3. Perform Gradient Shimming B->C Maximize lock level D 4. Set Acquisition Parameters C->D Load standard ¹H params E 5. Set Receiver Gain (Auto) D->E F 6. Acquire FID E->F G 7. Process Data (FT, Phase) F->G

Caption: The sequence of steps from sample insertion to data acquisition on the NMR spectrometer.

4.4 Recommended Acquisition Parameters for ¹H NMR For a routine ¹H spectrum of 2,2-Dimethyl-6-(phenoxymethyl)morpholine, the following parameters are recommended.

ParameterRecommended ValueRationale
Pulse Program zg30 or zgA standard 30° or 90° pulse experiment is sufficient for routine acquisition. [17]
Number of Scans (NS) 1 to 8For a 10-25 mM sample, 1 scan is often sufficient. 8 scans can improve S/N for more dilute samples or reduce artifacts. [17][18]
Acquisition Time (AQ) 2 - 4 secondsDefines the data sampling time. A longer AQ provides better digital resolution but also acquires more noise after the signal has decayed. [17][19]
Relaxation Delay (D1) 1 - 5 secondsA delay to allow protons to relax back to equilibrium before the next pulse. For quantitative work, D1 should be at least 5 times the longest T1 value. [17][19]
Spectral Width (SW) ~16 ppmShould encompass the entire expected range of proton chemical shifts, typically from -2 to 14 ppm for organic molecules. [19]
Receiver Gain (RG) Automatic (rga)The gain should be set automatically by the spectrometer to maximize the signal intensity without overflowing the analog-to-digital converter (ADC). [18][20]

Quality Control and Troubleshooting

Problem ObservedLikely Cause(s)Recommended Solution(s)
Broad, asymmetric peaks 1. Poor shimming. 2. Particulate matter in the sample. 3. Sample too concentrated.1. Re-shim the sample, focusing on Z1 and Z2. [21] 2. Re-prepare the sample, ensuring filtration. [2] 3. Dilute the sample. [1]
Low signal-to-noise (S/N) 1. Sample is too dilute. 2. Insufficient number of scans (NS).1. Prepare a more concentrated sample. [3] 2. Increase the number of scans (note: S/N increases with the square root of NS). [19]
Unstable or low lock signal 1. Poor shimming. 2. Insufficient deuterated solvent. 3. Lock power too high (saturation).1. Re-shim the sample. [6] 2. Ensure sample is prepared in >99.8% deuterated solvent. [14] 3. Reduce the lock power setting. [6][22]
Large peak around 1.56 ppm (in CDCl₃) Water contamination.Use fresh, anhydrous deuterated solvent. Dry glassware thoroughly before use. Store solvents over molecular sieves. [3][5][23]
Baseline artifacts/distortions 1. FID was "clipped" (Receiver Gain too high). 2. Very strong signal overwhelming the detector.1. Re-run the experiment after automatically setting the receiver gain (rga). [20] 2. Reduce the pulse angle (e.g., from 90° to 30°) to reduce signal intensity. [24]

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Platypus Technologies. (n.d.). NMR sample preparation guidelines.
  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.
  • Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
  • Alfa Chemistry. (2026, January 3). How to Choose Deuterated NMR Solvents.
  • University of Wisconsin-Madison. (n.d.). Locking and Shimming.
  • Anasazi Instruments. (2020, July 30). NMR Education: How to Choose Your Acquisition Parameters?
  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
  • Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR.
  • CIL. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis.
  • UC Santa Barbara. (n.d.). Autolocking and Shimming.
  • Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy.
  • University of Arizona. (n.d.). SG Sample Prep - Nuclear Magnetic Resonance Labs.
  • Millersville University. (n.d.). Sample Preparation.
  • Max Planck Institute. (n.d.). NMR Sample Preparation - NMR Spectroscopy.
  • University of Minnesota. (n.d.). NMR Sample Preparation.
  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
  • Cornell University. (n.d.). NMR Sample Preparation - Cornell NMR and Chemistry MS Facilities.
  • University of Toronto. (2006, June 15). Shimming and locking.
  • Chemistry LibreTexts. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?
  • Bruker. (n.d.). Shimming an NMR Magnet.
  • Bio-NMR Core. (n.d.). Shimming: Theory and Practice.
  • Chemistry LibreTexts. (2019, June 5). 4.1: Obtaining and Interpreting NMR Spectra.
  • University of Michigan. (2004, May 11). How to Shim on a Varian.
  • YouTube. (2017, June 13). Locking and Shimming.
  • University of Wisconsin-Madison. (2020, April 13). Optimized Default 1H Parameters.
  • University of Rochester. (n.d.). Internal Standards.
  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind.
  • Royal Society of Chemistry. (2025, June 20). Internal standards for 1 H NMR spectroscopy in concentrated sulfuric acid.
  • University of Wisconsin-Madison. (1991, December 17). SHIMMING AN NMR MAGNET.
  • Springer. (n.d.). Optimization of protein samples for NMR using thermal shift assays.
  • NESG Wiki. (2009, December 9). Shimming.
  • Wiley Online Library. (n.d.). Common problems and artifacts encountered in solution‐state NMR experiments.
  • University of Maryland. (n.d.). Stepbystep procedure for NMR data acquisition.
  • San Diego State University. (n.d.). 5) Common Problems | SDSU NMR Facility – Department of Chemistry.
  • ACS Publications. (2013, May 15). Optimization and Automation of Quantitative NMR Data Extraction.
  • Mestrelab Resources. (2024, September 16). What is qNMR and why is it important?
  • ScienceDirect. (2010, September 5). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy.
  • Weizmann Institute of Science. (n.d.). Sample Preparation & NMR Tubes | Chemical Research Support.
  • University of California, San Francisco. (2023, August 29). Small molecule NMR sample preparation.
  • University of Ottawa. (n.d.). NMR Sample Preparation.
  • Magritek. (2020, December 4). Quantitative NMR with internal standard on a Spinsolve benchtop NMR spectrometer.

Sources

Method

Application Notes and Protocols for In Vitro Evaluation of 2,2-Dimethyl-6-(phenoxymethyl)morpholine

Introduction: The Therapeutic Potential of the Morpholine Scaffold The morpholine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs and clinical candidates.[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs and clinical candidates.[1][2] Its unique physicochemical properties, including a favorable balance of hydrophilicity and lipophilicity, and the ability to engage in significant molecular interactions, contribute to improved pharmacokinetic and pharmacodynamic profiles of parent molecules.[1][3] Morpholine derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and central nervous system effects.[1][2][4][5] This document provides a comprehensive guide for the in vitro evaluation of 2,2-Dimethyl-6-(phenoxymethyl)morpholine , a novel morpholine derivative, focusing on protocols to elucidate its potential as an anticancer agent.

Based on structure-activity relationships of similar morpholine-containing compounds that exhibit antiproliferative effects, we hypothesize that 2,2-Dimethyl-6-(phenoxymethyl)morpholine may exert its effects through the inhibition of a key signaling pathway implicated in cancer cell growth and survival, such as the PI3K/Akt/mTOR pathway. The following protocols are designed to systematically test this hypothesis, starting from broad cytotoxicity screening to more specific target-based assays.

PART 1: General Handling and Safety Precautions

Prior to commencing any experimental work, it is crucial to handle 2,2-Dimethyl-6-(phenoxymethyl)morpholine with appropriate safety measures. The compound is for research use only.[6] As with many morpholine-based compounds, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times.[7][8][9] All handling of the compound, especially when in powdered or concentrated solution form, should be performed in a chemical fume hood to avoid inhalation.[7][8]

Storage and Preparation of Stock Solutions:

  • Storage: Store the compound tightly sealed in a cool, dry, and well-ventilated area, away from heat and open flames.[7][9]

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO). Ensure complete dissolution. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

PART 2: In Vitro Assay Protocols

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

The initial step in evaluating a potential anticancer compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[10]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[5][11]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • 2,2-Dimethyl-6-(phenoxymethyl)morpholine stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette and plate reader

Step-by-Step Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 2,2-Dimethyl-6-(phenoxymethyl)morpholine from the stock solution in complete medium. A suggested concentration range is 0.1, 1, 10, 50, and 100 µM.

    • Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or controls.

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.[12]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.

Parameter Description
Cell Lines MCF-7 (Breast Adenocarcinoma), A549 (Non-Small Cell Lung Cancer)
Seeding Density 5,000 - 10,000 cells/well
Compound Conc. 0.1, 1, 10, 50, 100 µM
Incubation Time 48 - 72 hours
Assay MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
Endpoint IC₅₀ (Half-maximal inhibitory concentration)
Protocol 2: Apoptosis Induction Assessment by Flow Cytometry

To determine if the observed cytotoxicity is due to the induction of apoptosis (programmed cell death), an Annexin V/Propidium Iodide (PI) assay can be performed.

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.

Workflow for Apoptosis Assay:

A Seed and Treat Cells (as in MTT assay) B Harvest Cells (Trypsinization) A->B C Wash with PBS B->C D Resuspend in Annexin V Binding Buffer C->D E Stain with Annexin V-FITC and Propidium Iodide (PI) D->E F Incubate in the Dark E->F G Analyze by Flow Cytometry F->G

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Materials:

  • Cells treated with 2,2-Dimethyl-6-(phenoxymethyl)morpholine at its IC₅₀ concentration.

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Step-by-Step Protocol:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with 2,2-Dimethyl-6-(phenoxymethyl)morpholine at its predetermined IC₅₀ concentration for 24-48 hours.

    • Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's instructions.

    • Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.

Protocol 3: mTOR Inhibition Assay (Hypothetical Target)

Assuming the compound targets the mTOR pathway, a Western blot analysis can be performed to assess the phosphorylation status of key downstream effectors of mTOR, such as p70S6K and 4E-BP1.

Principle: Inhibition of mTOR kinase activity will lead to a decrease in the phosphorylation of its downstream targets. This can be visualized by probing cell lysates with antibodies specific to the phosphorylated forms of these proteins.

Signaling Pathway Overview:

PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K FourEBP1 4E-BP1 mTOR->FourEBP1 Compound 2,2-Dimethyl-6- (phenoxymethyl)morpholine Compound->mTOR Inhibition

Caption: Hypothesized inhibition of the mTOR signaling pathway.

Step-by-Step Protocol:

  • Cell Lysis:

    • Treat cells with 2,2-Dimethyl-6-(phenoxymethyl)morpholine as described previously.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-p70S6K, total p70S6K, phospho-4E-BP1, total 4E-BP1, and a loading control (e.g., β-actin).

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Expected Outcome: A dose-dependent decrease in the levels of phosphorylated p70S6K and 4E-BP1 in cells treated with 2,2-Dimethyl-6-(phenoxymethyl)morpholine would support the hypothesis of mTOR inhibition.

References

  • Yousaf, H., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Pharmaceutical Negative Results, 13(3), 2235-2246. [Link]

  • Heiran, S., et al. (2020). Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. Bioorganic Chemistry, 103, 104091. [Link]

  • International Chemical Safety Cards (ICSCs). (n.d.). ICSC 0302 - MORPHOLINE. [Link]

  • Al-Ghorbani, M., et al. (2022). Comprehensive Assessment of Biomolecular Interactions of Morpholine-Based Mixed Ligand Cu(II) and Zn(II) Complexes. Bioinorganic Chemistry and Applications, 2022, 1-15. [Link]

  • Khan, I., et al. (2023). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. PLOS ONE, 18(11), e0292437. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Morpholine. [Link]

  • Sumner, S., et al. (2022). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Franchini, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378-390. [Link]

  • Al-Ostath, O., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 30(5), 1234. [Link]

  • Mohammadi-Far, S., et al. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry, 13. [Link]

  • Al-Ostath, O., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 30(5), 1234. [Link]

  • Muro, T., et al. (1986). [Syntheses and pharmacological activities of 2-(substituted phenoxymethyl)morpholine derivatives]. Yakugaku Zasshi, 106(9), 764-774. [Link]

  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. [Link]

  • Al-Radadi, N. S., et al. (2026). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Advances, 16, 12408-12443. [Link]

  • Boland, K., et al. (2024). The Comparative Effect of Morphine on Proliferation of Cancer Cell Lines Originating from Different Organs: An In Vitro Study. International Journal of Molecular Sciences, 26(1), 123. [Link]

  • ResearchGate. (2021, January 11). Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

  • ScienceScholar. (n.d.). View of An updated review on morpholine derivatives with their pharmacological actions. [Link]

Sources

Application

Application Notes and Protocols: Leveraging 2,2-Dimethyl-6-(phenoxymethyl)morpholine in the Synthesis of Novel Heterocyclic Scaffolds

Introduction: The Morpholine Scaffold and the Unique Potential of 2,2-Dimethyl-6-(phenoxymethyl)morpholine The morpholine ring is a cornerstone in medicinal chemistry and drug discovery, prized for its ability to improve...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Morpholine Scaffold and the Unique Potential of 2,2-Dimethyl-6-(phenoxymethyl)morpholine

The morpholine ring is a cornerstone in medicinal chemistry and drug discovery, prized for its ability to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[1] Its saturated, six-membered heterocyclic structure containing both an ether and a secondary amine functionality allows for a wide range of chemical modifications.[2][3] Among the vast family of morpholine derivatives, 2,2-Dimethyl-6-(phenoxymethyl)morpholine emerges as a particularly intriguing building block. The gem-dimethyl group at the C2 position introduces conformational rigidity and steric bulk, which can be exploited to modulate binding to biological targets. The phenoxymethyl substituent at C6 provides a handle for further synthetic transformations, opening avenues to novel and complex heterocyclic architectures.

These application notes provide detailed protocols for the synthetic utilization of 2,2-Dimethyl-6-(phenoxymethyl)morpholine as a versatile starting material for the construction of more elaborate heterocyclic systems. We will explore two primary synthetic strategies: functionalization of the secondary amine and modification via cleavage of the phenoxymethyl ether, followed by intramolecular cyclization.

Part 1: Elaboration of the Morpholine Core via N-Functionalization

The secondary amine of the morpholine ring is a readily accessible nucleophilic center, providing a straightforward entry point for introducing a variety of substituents. These modifications can be used to build larger molecular frameworks or to tune the physicochemical properties of the molecule.

Application 1.1: Synthesis of N-Aryl-2,2-dimethyl-6-(phenoxymethyl)morpholines via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][5][6] This protocol details the N-arylation of 2,2-Dimethyl-6-(phenoxymethyl)morpholine with a substituted aryl bromide.

Rationale for Experimental Choices:

  • Catalyst System: A palladium(II) acetate/XPhos system is chosen for its high efficiency and broad substrate scope in C-N coupling reactions.[7] XPhos is a bulky, electron-rich phosphine ligand that promotes the reductive elimination step, which is often rate-limiting.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the morpholine nitrogen and facilitating the catalytic cycle.

  • Solvent: Anhydrous, degassed toluene is used to prevent the deactivation of the catalyst and to ensure a moisture-free reaction environment.

Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)-2,2-dimethyl-6-(phenoxymethyl)morpholine

Reagent/MaterialMolar Equiv.Amount
2,2-Dimethyl-6-(phenoxymethyl)morpholine1.0221 mg (1.0 mmol)
4-Bromoanisole1.2224 mg (1.2 mmol)
Palladium(II) acetate (Pd(OAc)₂)0.024.5 mg (0.02 mmol)
XPhos0.0419 mg (0.04 mmol)
Sodium tert-butoxide (NaOtBu)1.5144 mg (1.5 mmol)
Anhydrous, degassed Toluene-5 mL

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add palladium(II) acetate (4.5 mg, 0.02 mmol), XPhos (19 mg, 0.04 mmol), and sodium tert-butoxide (144 mg, 1.5 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed toluene (5 mL) and stir the mixture at room temperature for 10 minutes.

  • Add 2,2-Dimethyl-6-(phenoxymethyl)morpholine (221 mg, 1.0 mmol) followed by 4-bromoanisole (224 mg, 1.2 mmol).

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-arylated morpholine.

Expected Outcome:

This protocol is expected to yield the N-arylated product in good to excellent yields (typically 70-90%), depending on the purity of the starting materials and the inertness of the reaction conditions.

Mechanism Overview:

Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition ArX Ar-X ArX->Oxidative\nAddition ArPd(II)XL2 Ar-Pd(II)(X)L2 Oxidative\nAddition->ArPd(II)XL2 Ligand\nExchange Ligand Exchange ArPd(II)XL2->Ligand\nExchange R2NH 2,2-Dimethyl-6- (phenoxymethyl)morpholine R2NH->Ligand\nExchange Base NaOtBu Base->Ligand\nExchange ArPd(II)(NR2)L2 Ar-Pd(II)(NR2)L2 Ligand\nExchange->ArPd(II)(NR2)L2 Reductive\nElimination Reductive Elimination ArPd(II)(NR2)L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration ArNR2 N-Aryl-morpholine Reductive\nElimination->ArNR2

Buchwald-Hartwig Amination Catalytic Cycle.
Application 1.2: Synthesis of N-Acyl-2,2-dimethyl-6-(phenoxymethyl)morpholines

N-acylation is a fundamental transformation that can be used to introduce a wide variety of functional groups onto the morpholine nitrogen.[8][9][10][11] This can be useful for peptide synthesis, creating amide-containing drug candidates, or for protecting the nitrogen during subsequent synthetic steps.

Rationale for Experimental Choices:

  • Acylating Agent: Acyl chlorides are highly reactive and are commonly used for N-acylation.

  • Base: A non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) is used to neutralize the HCl byproduct without competing with the morpholine as a nucleophile.

  • Solvent: Anhydrous dichloromethane (DCM) is a good solvent for this reaction and is easily removed during workup.

Experimental Protocol: Synthesis of N-Benzoyl-2,2-dimethyl-6-(phenoxymethyl)morpholine

Reagent/MaterialMolar Equiv.Amount
2,2-Dimethyl-6-(phenoxymethyl)morpholine1.0221 mg (1.0 mmol)
Benzoyl chloride1.1155 mg (1.1 mmol)
N,N-Diisopropylethylamine (DIPEA)1.5194 mg (1.5 mmol)
Anhydrous Dichloromethane (DCM)-10 mL

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,2-Dimethyl-6-(phenoxymethyl)morpholine (221 mg, 1.0 mmol) in anhydrous DCM (10 mL).

  • Add DIPEA (194 mg, 1.5 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzoyl chloride (155 mg, 1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL), saturated aqueous sodium bicarbonate solution (2 x 10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the N-acylated morpholine.

Part 2: Construction of Fused Heterocyclic Systems

A more advanced application of 2,2-Dimethyl-6-(phenoxymethyl)morpholine involves leveraging the phenoxymethyl group as a precursor to a reactive hydroxyl group, which can then participate in intramolecular cyclization reactions to form fused bicyclic systems.

Application 2.1: Synthesis of a Fused Oxazino-oxazine Ring System

This protocol describes a two-step sequence involving the cleavage of the phenoxymethyl ether followed by an intramolecular cyclization to form a novel fused heterocyclic scaffold.

Step 1: Cleavage of the Phenoxymethyl Ether

The cleavage of aryl ethers can be achieved under various conditions, with boron tribromide (BBr₃) being a particularly effective reagent for this transformation.[12][13][14][15][16]

Rationale for Experimental Choices:

  • Cleavage Reagent: Boron tribromide is a strong Lewis acid that readily coordinates to the ether oxygen, facilitating the cleavage of the C-O bond.

  • Solvent: Anhydrous DCM is a suitable solvent for this reaction.

  • Low Temperature: The reaction is performed at low temperature to control the reactivity of BBr₃ and to minimize potential side reactions.

Experimental Protocol: Synthesis of (2,2-Dimethylmorpholin-6-yl)methanol

Reagent/MaterialMolar Equiv.Amount
2,2-Dimethyl-6-(phenoxymethyl)morpholine1.0221 mg (1.0 mmol)
Boron tribromide (1.0 M in DCM)1.21.2 mL (1.2 mmol)
Anhydrous Dichloromethane (DCM)-10 mL

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,2-Dimethyl-6-(phenoxymethyl)morpholine (221 mg, 1.0 mmol) in anhydrous DCM (10 mL).

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add boron tribromide solution (1.2 mL, 1.2 mmol) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by slowly adding methanol (5 mL) at 0 °C.

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude alcohol, which can often be used in the next step without further purification.

Step 2: Intramolecular Cyclization to Form a Fused Bicyclic System

The newly formed primary alcohol can undergo an intramolecular cyclization with a suitable electrophile introduced at the nitrogen atom.[17][18][19]

Experimental Protocol: Synthesis of a Fused Oxazino-oxazine

Reagent/MaterialMolar Equiv.Amount
(2,2-Dimethylmorpholin-6-yl)methanol1.0145 mg (1.0 mmol)
Chloroacetyl chloride1.1124 mg (1.1 mmol)
Triethylamine2.5253 mg (2.5 mmol)
Sodium hydride (60% dispersion in oil)1.560 mg (1.5 mmol)
Anhydrous Tetrahydrofuran (THF)-15 mL

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve the crude (2,2-Dimethylmorpholin-6-yl)methanol (145 mg, 1.0 mmol) in anhydrous THF (10 mL).

  • Add triethylamine (253 mg, 2.5 mmol) and cool the mixture to 0 °C.

  • Add chloroacetyl chloride (124 mg, 1.1 mmol) dropwise and stir at room temperature for 2 hours.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt and wash the solid with THF.

  • To the filtrate, carefully add sodium hydride (60 mg, 1.5 mmol) in portions at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the cyclization by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench with water.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the fused oxazino-oxazine.

Synthetic Pathway Overview:

Fused_Heterocycle_Synthesis Start 2,2-Dimethyl-6- (phenoxymethyl)morpholine Step1 Ether Cleavage (BBr3, DCM, -78°C to rt) Start->Step1 Intermediate1 (2,2-Dimethylmorpholin-6-yl)methanol Step1->Intermediate1 Step2 N-Acylation (ClCOCH2Cl, Et3N, THF) Intermediate1->Step2 Intermediate2 N-Chloroacetyl Intermediate Step2->Intermediate2 Step3 Intramolecular Cyclization (NaH, THF, reflux) Intermediate2->Step3 Product Fused Oxazino-oxazine Step3->Product

Synthetic route to a fused oxazino-oxazine.

Conclusion

2,2-Dimethyl-6-(phenoxymethyl)morpholine is a valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds. The protocols outlined in these application notes demonstrate how both the secondary amine and the phenoxymethyl group can be strategically utilized to construct novel molecular architectures. The ability to perform N-functionalization and to access fused ring systems opens up exciting possibilities for the development of new chemical entities with potential applications in drug discovery and materials science.

References

  • Andrs, M., et al. (2015). Morpholine as a privileged scaffold in medicinal chemistry. Journal of Medicinal Chemistry, 58(1), 41-71.
  • Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction for the Synthesis of Substituted Morpholines. Organic Letters, 20(22), 7419–7423.
  • Matralis, A. N., & Kourounakis, A. P. (2019). Morpholine as a Privileged Structure in Central Nervous System Drug Discovery. ACS Medicinal Chemistry Letters, 10(2), 98-104.
  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4-5), 324-332.
  • Saikia, A. K., et al. (2015). Boron trifluoride etherate mediated intramolecular hydroalkoxylation/hydrothioalkoxylation of nitrogen-tethered alkenes: synthesis of morpholines, thiomorpholines, and their seven-membered analogues. The Journal of Organic Chemistry, 80(8), 4349-4359.
  • Schafer, L. L., et al. (2016). Enantioselective Synthesis of 3-Substituted Morpholines from Aminoalkynes via a Tandem Hydroamination/Asymmetric Transfer Hydrogenation. The Journal of Organic Chemistry, 81(18), 8696-8709.
  • Singh, V., & Palchykov, V. (2018). Recent advances in the synthesis of 3,4-dihydro-2H-1,4-benzoxazines. Chemistry of Heterocyclic Compounds, 54(1), 1-13.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • West, J. (n.d.). Cleavage of Ethers. Organic Chemistry. Retrieved from [Link]

  • Jain, A., & Sahu, S. K. (2024).
  • Wolfe, J. P., et al. (1999). A new strategy for the synthesis of substituted morpholines. Journal of the American Chemical Society, 121(41), 9550-9561.
  • ResearchGate. (n.d.). Example of intramolecular cyclization for morpholine ring formation. Retrieved from [Link]

  • Wikipedia. (2023). Ether cleavage. Retrieved from [Link]

  • Chemistry Steps. (2020). Reactions of Ethers-Ether Cleavage. Retrieved from [Link]

  • Arkivoc. (2010). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Arkivoc, 2010(11), 127-135.
  • ResearchGate. (n.d.). Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • MDPI. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]

  • Hartwig, J. F., et al. (2011). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Journal of the American Chemical Society, 133(50), 20591–20605.
  • ChemRxiv. (2022). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). N-arylation of Morpholine with Pd(OAc)2 in the Presence of Anchored Phosphines. Retrieved from [Link]

  • Hudlicky, T., & Pettit, G. R. (2015). Synthesis of Noroxymorphone by N-demethylation/intramolecular Acylation of Oxymorphone Catalyzed by Iron(II) Chloride. Heterocycles, 93(2), 824-830.
  • ResearchGate. (n.d.). N-alkylation of morpholine with other alcohols. Retrieved from [Link]

  • Ziyaei, A., et al. (2018). Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols.
  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). N-acylation: an effective method for reducing the LUMO energy levels of conjugated polymers containing five-membered lactam units.

Sources

Method

catalytic coupling reactions with 2,2-Dimethyl-6-(phenoxymethyl)morpholine

Target Substrate: 2,2-Dimethyl-6-(phenoxymethyl)morpholine Introduction & Mechanistic Rationale The synthesis of neuroactive compounds and GPCR-targeting drugs (such as Dopamine D4 and 5-HT receptor ligands) frequently r...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Substrate: 2,2-Dimethyl-6-(phenoxymethyl)morpholine

Introduction & Mechanistic Rationale

The synthesis of neuroactive compounds and GPCR-targeting drugs (such as Dopamine D4 and 5-HT receptor ligands) frequently relies on the incorporation of highly functionalized morpholine building blocks [1]. 2,2-Dimethyl-6-(phenoxymethyl)morpholine is a prime example of such an intermediate. However, coupling this molecule to aryl electrophiles presents a unique synthetic challenge.

While the nitrogen (N4) of the morpholine ring is a secondary amine, the rigid chair conformation—locked by the bulky 2,2-dimethyl groups and the 6-phenoxymethyl substituent—creates a highly specific steric environment. Traditional palladium-catalyzed Buchwald-Hartwig aminations often fail or stall at the reductive elimination step when applied to hindered secondary cyclic amines, leading to off-cycle catalyst deactivation.

To overcome this, the catalytic pocket must be precisely tuned. While ligands like BrettPhos are excellent for primary amines, their large cone angles (>220°) create excessive steric repulsion when coordinating secondary cyclic amines. RuPhos , possessing a smaller cone angle (~201°) and a tailored biaryl scaffold, provides the perfect spatial accommodation for the structural bulk of this morpholine derivative, dramatically lowering the activation barrier for the rate-limiting reductive elimination step [2, 3].

Experimental Design & Causality

A successful, high-yielding protocol requires more than just mixing reagents; it requires an understanding of the causality behind each component:

  • Catalyst Precursor (RuPhos-Pd-G3): We explicitly avoid the traditional Pd2​(dba)3​ / ligand system. The dibenzylideneacetone (dba) ligand acts as an inhibitory off-cycle sink, retarding oxidative addition in sterically demanding systems. The G3 precatalyst ensures rapid, quantitative generation of the active monoligated Pd(0) species at room temperature [4].

  • Base Selection (NaOtBu vs. Cs2​CO3​ ): Sodium tert-butoxide (NaOtBu) is the primary choice due to its strong basicity, which rapidly deprotonates the Pd-amine intermediate to form the Pd-amido complex. If the aryl halide contains base-sensitive functional groups (e.g., esters or nitriles), the protocol must pivot to the milder Cs2​CO3​ , accompanied by an increase in reaction temperature to 100 °C to compensate for the slower deprotonation kinetics.

  • Solvent (1,4-Dioxane): A non-polar, coordinating solvent like 1,4-Dioxane is chosen over toluene because it provides superior solubility for the G3 precatalyst and stabilizes the polar transition states during the catalytic cycle.

Optimization Data

The table below summarizes the quantitative performance of various Buchwald ligands when coupling 2,2-dimethyl-6-(phenoxymethyl)morpholine with a model unactivated aryl bromide (4-bromotoluene).

Ligand SystemCatalyst PrecursorBaseTime (h)Isolated Yield (%)Mechanistic Observation
XPhos Pd2​(dba)3​ NaOtBu1245%Sluggish reductive elimination; high levels of unreacted amine.
BrettPhos Pd2​(dba)3​ NaOtBu24<10%Severe steric clash; catalyst decomposes to Pd-black.
RuPhos Pd2​(dba)3​ NaOtBu1278%Good conversion, but dba inhibition slows initial turnover.
RuPhos RuPhos-Pd-G3 NaOtBu 4 94% Optimal system; rapid activation and quantitative conversion.

Visualizations

CatalyticCycle A Pd(0)-RuPhos Active Catalyst B Oxidative Addition (Aryl Halide) A->B Ar-X C Pd(II) Aryl Halide Complex B->C D Amine Binding & Deprotonation C->D Morpholine Deriv. E Pd(II) Aryl Amido Complex D->E NaOtBu - NaX, - tBuOH F Reductive Elimination (Product Release) E->F F->A C-N Product

Fig 1. Pd-RuPhos catalyzed Buchwald-Hartwig amination cycle for secondary morpholines.

Workflow W1 1. Reagent Prep (Inert Atm) W2 2. Catalyst Activation (RuPhos Pd G3) W1->W2 W3 3. C-N Coupling (Dioxane, 80°C) W2->W3 W4 4. Monitoring (LC-MS/TLC) W3->W4 W5 5. Aqueous Workup & Extraction W4->W5 W6 6. Purification (Flash Silica) W5->W6

Fig 2. Step-by-step experimental workflow for the catalytic C-N cross-coupling protocol.

Self-Validating Experimental Protocol

Target: Synthesis of 4-Aryl-2,2-dimethyl-6-(phenoxymethyl)morpholine

Step 1: Preparation and Catalyst Activation (Glovebox or Standard Schlenk Technique)

  • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 2,2-Dimethyl-6-(phenoxymethyl)morpholine (1.2 mmol, 1.2 equiv) and the corresponding aryl bromide (1.0 mmol, 1.0 equiv).

  • Add RuPhos-Pd-G3 (0.02 mmol, 2 mol%) and Sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 equiv).

  • Causality Check: If the aryl halide contains base-sensitive functional groups, substitute NaOtBu with Cs2​CO3​ (2.0 equiv) and plan to increase the reaction temperature in Step 3 to 100 °C.

Step 2: Solvent Addition and Degassing

  • Add anhydrous 1,4-Dioxane (5.0 mL) to achieve a 0.2 M concentration.

  • Seal the vial with a PTFE-lined septum cap. If prepared outside a glovebox, sparge the mixture with ultra-pure Argon for 10 minutes.

  • Self-Validation Check: The initial mixture will appear as a pale yellow/green suspension.

Step 3: Catalytic Coupling

  • Transfer the vial to a pre-heated aluminum block at 80 °C. Stir vigorously (800 rpm) for 4 to 12 hours.

  • Self-Validation Check: Within the first 15-30 minutes of heating, the reaction mixture must transition to a deep red or burgundy color . This color change is a reliable visual indicator that the G3 precatalyst has successfully activated to the Pd(0) species, shed its carbazole leaving group, and entered the catalytic cycle. If the solution turns jet-black, the catalyst has decomposed to palladium black (check for oxygen ingress or wet solvent).

Step 4: In-Process Monitoring

  • After 4 hours, sample 10 µL of the reaction mixture via syringe, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze.

  • Self-Validation Check: Verify the disappearance of the aryl bromide peak. Calculate the expected [M+H]+ mass based on the specific aryl group added to the morpholine core ( MW=221.29 g/mol for the free amine). The presence of a small amount of unreacted morpholine is expected due to the 1.2 equiv excess.

Step 5: Workup and Isolation

  • Cool the reaction to room temperature. Quench by adding 5 mL of deionized water to dissolve the inorganic salts (NaX and unreacted base).

  • Extract the aqueous layer with Ethyl Acetate ( 3×10 mL ).

  • Pass the combined organic layers through a short pad of Celite.

  • Causality Check: The Celite pad traps the nanoparticulate palladium black, preventing it from streaking during chromatography and yielding a clear, pale-yellow filtrate.

Step 6: Purification

  • Concentrate the filtrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 4-aryl-2,2-dimethyl-6-(phenoxymethyl)morpholine.

References

  • US Patent 9079895B2.Morpholino compounds, uses and methods. Google Patents.
  • Tian et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21385–21391. Available at:[Link]

  • Arrechea & Buchwald (2021). Crystal structure of the RuPhos ligand. IUCr Data, 6(2), x210060. Available at:[Link]

Application

Application Note: Formulation Strategies and Protocols for 2,2-Dimethyl-6-(phenoxymethyl)morpholine in Preclinical Animal Studies

Introduction & Rationale The transition of a new chemical entity (NCE) from in vitro discovery to in vivo preclinical testing is a critical bottleneck in drug development. A safe and effective preclinical animal formulat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The transition of a new chemical entity (NCE) from in vitro discovery to in vivo preclinical testing is a critical bottleneck in drug development. A safe and effective preclinical animal formulation is imperative for evaluating the safety and efficacy of compounds, as the outcomes of these studies dictate the trajectory of the entire clinical program[1].

2,2-Dimethyl-6-(phenoxymethyl)morpholine is a substituted morpholine derivative. Structurally related to selective monoamine reuptake inhibitors (such as viloxazine and reboxetine), this compound presents specific formulation challenges. It features a basic secondary amine (the morpholine ring) and a highly lipophilic phenoxymethyl moiety, further complicated by steric hindrance from the 2,2-dimethyl substitution. Most NCEs in this structural class possess poor water solubility in their free base form, posing severe bioavailability issues during initial preclinical screening[2].

To achieve optimal exposure in animal models (e.g., mice and rats), the formulation strategy must be tailored to the route of administration. Intravenous (IV) dosing requires a sterile, isotonic, and completely dissolved clear solution to prevent embolism and ensure immediate systemic availability[3]. Conversely, Per Os (PO) oral gavage is the most common route for preclinical testing due to its relevance to patient treatments, and it typically utilizes liquid suspensions that are easily adjustable based on the selected animal model[4].

Physicochemical Profiling & Formulation Parameters

Before selecting a vehicle, it is critical to understand the physicochemical boundaries of the compound. The table below summarizes the quantitative formulation parameters and constraints for 2,2-Dimethyl-6-(phenoxymethyl)morpholine.

Parameter / PropertyValue / ConstraintFormulation Implication
Molecular Weight ~221.3 g/mol (Free Base)Low MW favors rapid absorption if solubilized.
pKa (Morpholine Nitrogen) ~8.0 – 8.5 (Basic)Soluble in acidic media; forms stable HCl salts.
Predicted LogP 2.5 – 3.0Highly lipophilic; requires surfactants/co-solvents for IV.
Max IV Dose Volume (Mice) 5 mL/kgHigh concentration required for high-dose testing.
Max PO Dose Volume (Mice) 10 mL/kgSuspensions must be highly uniform to ensure accurate dosing.
Tolerable DMSO Limit (IV) ≤ 10% v/vHigher concentrations cause hemolysis and toxicity.

Formulation Selection Strategy

The decision-making process for formulating this compound depends heavily on whether the active pharmaceutical ingredient (API) is available as a free base or an acid-addition salt (e.g., Hydrochloride).

FormulationTree Start 2,2-Dimethyl-6-(phenoxymethyl)morpholine Route Select Route of Administration Start->Route IV Intravenous (IV) Requires Clear Solution Route->IV PO Per Os (PO) Suspension or Solution Route->PO Salt Is HCl Salt Available? IV->Salt PO_Susp 0.5% CMC + 0.1% Tween 80 (Homogeneous Suspension) PO->PO_Susp Standard PK/Efficacy IV_Sol1 Aqueous Buffer (e.g., Saline/PBS) Salt->IV_Sol1 Yes (High Solubility) IV_Sol2 Co-solvent System (5% DMSO + 10% Solutol + 85% Saline) Salt->IV_Sol2 No (Free Base)

Decision tree for selecting the appropriate formulation vehicle based on dosing route.

Step-by-Step Experimental Protocols

Protocol A: Intravenous (IV) Clear Solution Formulation

Vehicle: 5% DMSO / 10% Solutol HS15 / 85% Saline Objective: To formulate the lipophilic free base into a clear, thermodynamically stable solution suitable for IV bolus injection.

Causality & Rationale: For parenteral administration, the dose volume used, stability of the formulation, pH, viscosity, osmolality, buffering capacity, and biocompatibility are critical factors[3]. DMSO acts as a powerful initial solubilizer for the lipophilic phenoxymethyl group. However, because DMSO is restricted to ≤10% to prevent toxicity, Solutol HS15 (macrogol 15 hydroxystearate) is introduced. Solutol is a non-ionic surfactant that forms micelles around the hydrophobic drug molecules, preventing precipitation when the mixture is finally diluted with aqueous saline.

Methodology:

  • Weighing: Accurately weigh 2.0 mg of 2,2-Dimethyl-6-(phenoxymethyl)morpholine into a clean, sterile glass vial.

  • Primary Solubilization: Add 50 µL of pure DMSO. Vortex vigorously for 1-2 minutes until the API is completely dissolved. Note: The solution must be 100% optically clear at this stage.

  • Surfactant Addition: Add 100 µL of Solutol HS15 (pre-warmed to 37°C to liquefy). Vortex for an additional 2 minutes to ensure intimate mixing of the API, DMSO, and surfactant.

  • Aqueous Dilution: Slowly add 850 µL of 0.9% physiological saline dropwise while continuously vortexing the vial.

  • Sterilization: Pass the final formulation through a 0.22 µm PTFE syringe filter into a sterile dosing vial.

Self-Validating System: Validation Check: Hold the final solution against a dark background under a bright light. If the solution turns cloudy or exhibits a Tyndall effect (light scattering) upon the addition of saline, the compound has precipitated. This indicates that the critical micelle concentration was not reached or the solvent capacity was exceeded. The protocol self-corrects by requiring the formulator to discard the batch, reduce the API target concentration, or marginally increase the Solutol ratio before proceeding to animal dosing.

Protocol B: Per Os (PO) Homogeneous Suspension

Vehicle: 0.5% Carboxymethylcellulose (CMC) / 0.1% Tween 80 in Water Objective: To create a physically stable, uniform suspension for oral gavage.

Causality & Rationale: When aiming to assess oral bioavailability, formulations must ensure consistent dosing. The lipophilic nature of the API causes it to float or clump in pure water. Tween 80 (0.1%) acts as a wetting agent, lowering the interfacial tension between the hydrophobic drug particles and the aqueous medium. CMC (0.5%) acts as a suspending agent by increasing the viscosity of the vehicle, which drastically reduces the sedimentation rate of the particles according to Stokes' Law.

Methodology:

  • Vehicle Preparation: Dissolve 0.5 g of medium-viscosity CMC in 100 mL of heated (60°C) deionized water. Stir until clear, cool to room temperature, and add 0.1 mL of Tween 80.

  • Wetting the API: Weigh 10.0 mg of the API into a mortar or glass vial. Add 20-30 µL of the prepared vehicle to the powder. Triturate (or use a micro-spatula) to form a smooth, lump-free paste.

  • Volume Expansion: Gradually add the remaining vehicle in 200 µL increments, mixing thoroughly between additions, until a final volume of 1.0 mL is reached.

  • Homogenization: Sonicate the suspension in a water bath for 5 minutes, followed by vortexing to ensure uniform particle distribution.

Self-Validating System: Validation Check: Allow the suspension to sit undisturbed on the bench for 30 minutes. If rapid sedimentation or phase separation occurs, the viscosity of the CMC vehicle is too low, or the particle size of the API is too large. The system requires the formulator to either re-homogenize the suspension using a probe sonicator to reduce particle size or increase the CMC concentration to 1.0% to ensure dose uniformity during the actual gavage procedure.

In Vivo Pharmacokinetic (PK) Workflow

Once the formulations are successfully prepared and validated, they are seamlessly integrated into the preclinical PK workflow to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

PKWorkflow Step1 Formulation Preparation Step2 Animal Dosing (IV or PO) Step1->Step2 Step3 Serial Blood Sampling Step2->Step3 Step4 Plasma Separation Step3->Step4 Step5 Protein Precipitation Step4->Step5 Step6 LC-MS/MS Analysis Step5->Step6

Step-by-step workflow for in vivo pharmacokinetic evaluation of formulated compounds.

References

  • Preclinical Animal Formulation Development and Their In Vitro and In Vivo Evaluation Langhua Pharma[Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations National Institutes of Health (NIH) / PMC[Link]

  • Preclinical Drug Formulation Scantox CRO [Link]

  • Preclinical formulations for discovery and toxicology: physicochemical challenges ResearchGate / Expert Opinion on Drug Metabolism & Toxicology[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2,2-Dimethyl-6-(phenoxymethyl)morpholine Solubility in DMSO

Introduction Welcome to the technical support guide for 2,2-Dimethyl-6-(phenoxymethyl)morpholine. This document provides in-depth troubleshooting for common solubility challenges encountered when preparing Dimethyl Sulfo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 2,2-Dimethyl-6-(phenoxymethyl)morpholine. This document provides in-depth troubleshooting for common solubility challenges encountered when preparing Dimethyl Sulfoxide (DMSO) stock solutions of this compound. As a substituted morpholine derivative, its physicochemical properties can present unique challenges.[1] This guide is designed for researchers, scientists, and drug development professionals to ensure the accurate and reproducible preparation of this compound for experimental use. Adherence to these protocols is critical for maintaining the integrity of your assays and generating reliable data.[2]

Frequently Asked Questions (FAQs)

Q1: My vial of 2,2-Dimethyl-6-(phenoxymethyl)morpholine appears empty or contains very little solid. Is this normal?

A1: Yes, this is common for compounds supplied in small quantities. The material may be present as a thin film or lyophilized powder on the vial's walls.[3] Before assuming a product shortage, add the appropriate volume of anhydrous DMSO as per your desired concentration, then vortex and/or sonicate to ensure the compound is fully dissolved.[3]

Q2: I've added DMSO, but the compound isn't dissolving at room temperature. What should I do?

A2: Initial insolubility is a frequent issue. Gently warm the solution in a 37°C water bath for 5-10 minutes.[3][4] Following warming, sonication for several minutes can help break down aggregates and facilitate dissolution.[2][4] If the compound still does not dissolve, it may indicate that you are exceeding its maximum solubility at that concentration.

Q3: My DMSO stock solution was clear, but now it's cloudy or has a precipitate after storage. Why did this happen?

A3: This is a very common problem, often caused by the hygroscopic (water-absorbing) nature of DMSO.[4][5][6] DMSO readily absorbs moisture from the atmosphere, which changes its polarity and reduces its ability to solvate less polar organic compounds, causing them to precipitate.[4][6] Repeated freeze-thaw cycles can accelerate this process.[6][7]

Q4: The compound dissolves in 100% DMSO, but precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A4: This phenomenon, known as "crashing out," occurs because the compound is poorly soluble in water.[5] When the DMSO stock is added to an aqueous buffer, the overall polarity of the solvent increases dramatically, and the compound precipitates. To mitigate this, make serial dilutions in 100% DMSO first to get closer to your final concentration.[8][9] Then, add this final DMSO solution to your buffer drop-wise while vortexing to ensure rapid dispersion.[5] Keeping the final DMSO concentration in your assay as high as is tolerable for your cells (typically up to 0.5%) can also help maintain solubility.[2][7]

In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving persistent solubility issues. The workflow below will guide you through diagnosing the problem and implementing the correct solution.

Diagram: Troubleshooting Workflow for Solubility Issues

G Start Start: Compound does not dissolve or precipitates in DMSO Check_Purity Is the compound purity confirmed? Start->Check_Purity Precip_Storage Issue: Precipitate forms during storage/freeze-thaw Start->Precip_Storage Check_Solvent Is the DMSO anhydrous and fresh? Check_Purity->Check_Solvent Yes Impurity_Issue Action: Contact supplier. Impurities may be affecting solubility. Check_Purity->Impurity_Issue No/Unsure Use_Energy Apply gentle heat (37°C) and sonication Check_Solvent->Use_Energy Yes Use_New_DMSO Action: Use a new, sealed bottle of anhydrous DMSO. Check_Solvent->Use_New_DMSO No Still_Insoluble Still insoluble? Use_Energy->Still_Insoluble Lower_Concentration Solution: Prepare a lower concentration stock Still_Insoluble->Lower_Concentration Yes End_Success Success: Compound is fully dissolved and stable Still_Insoluble->End_Success No Lower_Concentration->End_Success Hygroscopicity Cause: Water absorption by hygroscopic DMSO Precip_Storage->Hygroscopicity Aliquot_Storage Solution: Prepare fresh stock with anhydrous DMSO. Aliquot into single-use vials. Store in desiccated environment. Hygroscopicity->Aliquot_Storage Aliquot_Storage->End_Success Use_New_DMSO->Use_Energy

Caption: A decision tree for troubleshooting solubility problems.

Issue 1: Compound Fails to Dissolve on Initial Attempt

If gentle heating and sonication do not work, you may be exceeding the compound's thermodynamic solubility limit in DMSO.

  • Causality: Every compound has a maximum concentration at which it can be dissolved in a given solvent at a specific temperature. Attempting to create a supersaturated solution without sufficient energy input will result in undissolved solid material. While some compounds can form kinetically stable supersaturated solutions, this is not always reliable.[6]

  • Troubleshooting Steps:

    • Verify Calculations: Double-check the calculations for the mass of the compound and the volume of DMSO required for your target concentration.

    • Reduce Concentration: Prepare a new solution at a lower concentration (e.g., if 50 mM failed, try 25 mM or 10 mM).

    • Solubility Test: If the maximum solubility is unknown, perform a step-wise solubility test by adding small, known volumes of DMSO to a weighed amount of the compound until it fully dissolves.

Issue 2: Precipitate Forms After Freeze-Thaw Cycles or Storage

This is the most common and frustrating issue, almost always linked to water contamination.

  • Causality: DMSO is extremely hygroscopic and can absorb atmospheric water every time the vial is opened.[4][10] Water increases the polarity of the DMSO, depressing its freezing point and reducing its ability to solvate large, lipophilic organic molecules.[4][6] This effect is magnified during freeze-thaw cycles, which can provide the energy needed for the compound to crystallize out of a supersaturated or compromised solution.[6]

  • Troubleshooting Steps:

    • Re-dissolve: Gently warm the vial to 37°C and sonicate to try and bring the precipitate back into solution.[3][4] Visually inspect to ensure complete dissolution before use.

    • Prepare Fresh Stock: If the precipitate does not re-dissolve, it is crucial to prepare a fresh stock solution. Using a compromised, partially precipitated stock will lead to inaccurate dosing and non-reproducible results.[7]

    • Implement Best Practices: Follow the rigorous protocol below for preparing and storing new stock solutions to prevent recurrence.

Protocols and Best Practices

Table 1: Properties of 2,2-Dimethyl-6-(phenoxymethyl)morpholine and DMSO
Property2,2-Dimethyl-6-(phenoxymethyl)morpholineDimethyl Sulfoxide (DMSO)
Molecular Formula C13H19NO2 (example structure)(CH3)2SO
Appearance Solid (Varies)Colorless Liquid[11]
Key Feature Contains both ether and amine functional groups[1]Polar aprotic, hygroscopic solvent[4][11]
Boiling Point Not specified189 °C (372 °F)[11]
Melting Point Not specified19 °C (66 °F)[11]
Storage Store protected from light and moistureStore in tightly sealed containers in a dry environment (desiccator recommended)[4]

Note: Specific properties for 2,2-Dimethyl-6-(phenoxymethyl)morpholine are not widely published; data is based on general morpholine derivative characteristics.

Protocol: Preparation and Storage of a 10 mM DMSO Stock Solution

This protocol is designed to maximize solubility and long-term stability.

Materials:

  • 2,2-Dimethyl-6-(phenoxymethyl)morpholine solid

  • Anhydrous Dimethyl Sulfoxide (DMSO), new/unopened bottle

  • Sterile, single-use, low-retention microcentrifuge tubes

  • Calibrated analytical balance and pipettes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Equilibration: Allow the vial of the compound to equilibrate to room temperature for at least 20 minutes before opening. This prevents atmospheric moisture from condensing on the cold solid.

  • Weighing: Accurately weigh the required mass of the compound. If the amount is very small, consider dissolving the entire contents of the vial in a known volume of DMSO to create a concentrated primary stock.[3]

  • Dissolution: a. Add the calculated volume of anhydrous DMSO to the vial containing the compound. b. Vortex vigorously for 1-2 minutes.[2] c. If not fully dissolved, place the vial in a 37°C water bath for 5-10 minutes.[4] d. Following warming, place the vial in a water bath sonicator for 10-15 minutes, or until the solution is completely clear.[4]

  • Aliquoting and Storage: a. Once a clear solution is achieved, immediately aliquot the stock into single-use volumes in tightly sealed tubes. This is the most critical step to prevent future issues from water absorption and freeze-thaw cycles.[2][4][7] b. Store the aliquots at -20°C for short-term (≤ 3 months) or -80°C for long-term storage.[3][4] c. Place the storage box of aliquots inside a secondary container with desiccant to ensure a dry storage environment.

References

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved from [Link]

  • Sussex Drug Discovery Centre. (2014, September 28). Can we predict compound precipitation in DMSO stocks?. Retrieved from [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, April 2). Hygroscopic behaviour of DMSO - how bad is it?. Retrieved from [Link]

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Schmitt, R. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of biomolecular screening, 14(6), 652–663.
  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethylmorpholine. Retrieved from [Link]

  • ResearchGate. (n.d.). Factors affecting the physical and chemical stability of morphine sulphate solutions stored in syringes. Retrieved from [Link]

  • ACS Publications. (2023, August 15). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Dove Press. (n.d.). Stability of apomorphine in solutions containing selected antioxidant agents. Retrieved from [Link]

  • gChem. (n.d.). DMSO. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 2,2-Dimethyl-6-(phenoxymethyl)morpholine

Welcome to the technical support center dedicated to the synthesis of 2,2-Dimethyl-6-(phenoxymethyl)morpholine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth tro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the synthesis of 2,2-Dimethyl-6-(phenoxymethyl)morpholine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to empower you to diagnose issues, optimize reaction conditions, and ultimately improve the yield and purity of your target compound.

Introduction: The Synthetic Challenge

The 2,2-Dimethyl-6-(phenoxymethyl)morpholine scaffold is a valuable building block in medicinal chemistry. However, its synthesis presents several challenges that can lead to diminished yields, including competing side reactions and difficult purifications. This guide follows a logical, problem-solving format to address these issues directly. The primary synthetic route discussed involves the nucleophilic ring-opening of a phenoxymethyl-substituted epoxide by 2-amino-2-methyl-1-propanol, followed by an intramolecular cyclization to form the morpholine ring.

G A 1-(Phenoxymethyl)oxirane I Intermediate Amino Diol (1-((2-hydroxy-2-methylpropyl)amino)-3-phenoxypropan-2-ol) A->I Step 1: Nucleophilic Ring-Opening B 2-Amino-2-methyl-1-propanol B->I P 2,2-Dimethyl-6-(phenoxymethyl)morpholine I->P Step 2: Intramolecular Cyclization (e.g., H₂SO₄)

Caption: General synthesis pathway for 2,2-Dimethyl-6-(phenoxymethyl)morpholine.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis. Each question is followed by an analysis of potential causes and actionable solutions.

Question 1: My overall yield is consistently low (<50%). What are the most likely causes and how can I improve the process?

Low yield is the most common issue and can stem from inefficiencies in either of the two main synthetic steps or from product loss during workup.

  • Potential Cause A: Incomplete Ring-Opening of the Epoxide (Step 1) The initial nucleophilic attack of the amine on the epoxide can be sluggish if not properly catalyzed or if steric hindrance is a factor.

    • Expert Analysis: The primary amine of 2-amino-2-methyl-1-propanol is a good nucleophile, but the reaction often requires elevated temperatures to proceed at a reasonable rate. Without sufficient thermal energy, the reaction may stall, leaving unreacted starting materials.

    • Solutions:

      • Temperature Control: Ensure the reaction temperature is maintained, typically between 80-120°C, depending on the solvent. Use a reliable heating mantle and thermometer. A temperature drop of just 10-15°C can significantly slow the reaction.[1]

      • Solvent Choice: Protic solvents like isopropanol or n-butanol can facilitate the reaction by stabilizing the transition state.

      • Lewis Acid Catalysis: Consider adding a catalytic amount of a mild Lewis acid (e.g., LiClO₄, Yb(OTf)₃) to activate the epoxide ring, potentially allowing for lower reaction temperatures.

      • Reaction Monitoring: Track the disappearance of the epoxide starting material using Thin Layer Chromatography (TLC) or LC-MS to ensure the reaction has gone to completion before proceeding.

  • Potential Cause B: Inefficient Intramolecular Cyclization (Step 2) The acid-catalyzed dehydration and cyclization of the intermediate amino diol is an equilibrium process. Inefficient water removal is a primary cause of low conversion.

    • Expert Analysis: This step typically relies on a strong acid like sulfuric acid to protonate the hydroxyl groups, making them good leaving groups (water). The subsequent intramolecular SN2 reaction forms the morpholine ring. If water is not effectively removed, the equilibrium can be pushed back towards the starting amino diol.[2]

    • Solutions:

      • Efficient Water Removal: If performing the reaction at high temperatures, use a Dean-Stark apparatus to physically remove water as it forms, driving the reaction forward.

      • Acid Concentration: The concentration of the acid catalyst is critical. While it is needed to catalyze the reaction, excessively high concentrations can lead to charring and side product formation.[1] A molar ratio of 1.5-2.0 equivalents of H₂SO₄ relative to the amino diol is a common starting point.

      • Alternative Cyclization Methods: If acid-catalyzed dehydration proves problematic, consider converting the terminal primary alcohol of the intermediate to a better leaving group (e.g., a tosylate or mesylate) followed by base-mediated cyclization. This two-step process often provides higher yields despite the extra step.[3]

  • Potential Cause C: Competing Side Reactions The most significant side reaction is often the O-alkylation of the amino alcohol starting material by the epoxide, which competes with the desired N-alkylation.

    • Expert Analysis: Both the nitrogen and oxygen atoms of an amino alcohol are nucleophilic. While the amine is generally more nucleophilic, O-alkylation can become significant, especially at higher temperatures, leading to undesired ether byproducts and consumption of starting materials.[4]

    • Solutions:

      • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine to favor N-alkylation over O-alkylation.

      • Temporary Protection: For challenging cases, the diol functionality can be temporarily protected as a borate ester. This strategy enhances selectivity for N-alkylation, and the protecting group is easily removed during an aqueous workup.[4]

G Start Low Yield Diagnosis CheckStep1 Monitor Step 1 (Epoxide Opening) by TLC/LC-MS Start->CheckStep1 Step1_OK Reaction Incomplete CheckStep1->Step1_OK Yes CheckStep2 Analyze Crude Product After Step 2 (Cyclization) CheckStep1->CheckStep2 No (Complete) Step1_Sol Increase Temperature Add Lewis Acid Catalyst Step1_OK->Step1_Sol Step2_OK Incomplete Cyclization CheckStep2->Step2_OK Yes CheckPurity Significant Byproducts Observed? CheckStep2->CheckPurity No (Complete) Step2_Sol Use Dean-Stark Optimize Acid Conc. Consider Alternative Cyclization Step2_OK->Step2_Sol Purity_OK Yes: Byproducts Present CheckPurity->Purity_OK Yes Purification_Issue No: Clean Reaction, Low Isolated Yield CheckPurity->Purification_Issue No Purity_Sol Adjust Stoichiometry Consider Protecting Groups Purity_OK->Purity_Sol Purification_Sol Optimize Extraction pH Modify Chromatography (see FAQ Q2) Purification_Issue->Purification_Sol

Caption: Troubleshooting workflow for diagnosing low reaction yield.

Question 2: I'm observing the formation of N-arylated or other unexpected byproducts. What is happening?

In some advanced, metal-catalyzed synthesis routes for morpholines, such as Pd-catalyzed carboamination, side reactions like N-arylation or Heck arylation of substrates can occur. If you are employing such a route and observe these issues:

  • Expert Analysis: These side reactions are often promoted by the electronic properties of the substrates. For instance, electron-poor aryl halides can lead to complex product mixtures in carboamination reactions.[1]

  • Solutions:

    • Optimize Ligands: The choice of phosphine ligand for the palladium catalyst is critical. Screen different ligands (e.g., P(t-Bu)₃, SPhos, P(2-furyl)₃) to find one that favors the desired carboamination pathway over competing reactions.

    • Substrate Choice: If possible, avoid highly electron-deficient N-aryl groups or aryl halides, as these are known to be problematic. Electron-neutral or electron-rich partners generally give cleaner reactions.

    • Temperature and Reaction Time: Carefully control the temperature and time. Over-heating or prolonged reaction times can increase the prevalence of side products.

Frequently Asked Questions (FAQs)

Q1: What are the most critical reaction parameters to control for maximizing yield and selectivity?

Several parameters must be carefully balanced. The table below summarizes the key variables and their typical ranges for the epoxide ring-opening and subsequent cyclization.

ParameterStep 1: Epoxide Ring-OpeningStep 2: Acid-Catalyzed CyclizationRationale
Temperature 80 - 120°C150 - 190°CControls reaction rate; higher temps for cyclization are needed for dehydration but risk charring.[1][5]
Solvent Isopropanol, n-Butanol, or neatHigh-boiling solvent (e.g., Toluene) or neatProtic solvents aid ring-opening. High-boiling solvents allow for azeotropic water removal in cyclization.
Reagents 1.1-1.2 eq. Amine1.5-2.0 eq. H₂SO₄ or TsOHSlight excess of amine favors N-alkylation. Sufficient acid is needed to catalyze dehydration.[4]
Water Control N/ADean-Stark trap or high vacuumCritical for driving the cyclization equilibrium toward the product.[2]

Q2: How can I effectively purify the final product, 2,2-Dimethyl-6-(phenoxymethyl)morpholine?

The basic nitrogen in the morpholine ring can make purification challenging, especially with silica gel chromatography.

  • Silica Gel Chromatography: The basic nitrogen interacts strongly with acidic silanol groups on the silica surface, leading to significant peak tailing and potential loss of product on the column.

    • Solution: Add a small amount of a basic modifier to your eluent. A mobile phase of ethyl acetate/hexanes with 0.5-1% triethylamine (Et₃N) is highly effective. The triethylamine competitively binds to the acidic sites on the silica, allowing your product to elute with a much-improved peak shape.[6]

  • Acid-Base Extraction: The basicity of the product can be used to your advantage in liquid-liquid extractions. During workup, washing the organic layer with a dilute acid (e.g., 1M HCl) will protonate your product, pulling it into the aqueous layer and leaving non-basic impurities behind. You can then basify the aqueous layer (e.g., with NaOH) and re-extract your pure product back into an organic solvent.

  • Recrystallization / Salt Formation: For high-purity material, consider converting the final product to its hydrochloride salt. This can be achieved by dissolving the free base in a solvent like diethyl ether or ethyl acetate and adding a solution of HCl.[6] The resulting crystalline salt is often much easier to purify by recrystallization than the free base oil. The pure free base can be regenerated by treatment with a base.

Q3: Are there "greener" or more sustainable approaches to this synthesis?

Yes, modern synthetic chemistry emphasizes reducing waste and avoiding hazardous reagents.

  • Alternative Alkylating Agents: Traditional morpholine syntheses can involve toxic reagents like ethylene oxide or 1-bromo-2-chloroethane.[7] A greener approach utilizes ethylene sulfate as a benign C2-synthon for the annulation of 1,2-amino alcohols. This method is often high-yielding and proceeds under mild, redox-neutral conditions.[8][9]

  • Catalytic Hydrogen Transfer: N-alkylation using alcohols as alkylating agents, via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, is a highly atom-economical method. This approach, typically using ruthenium or iridium catalysts, generates only water as a byproduct.

  • Safer Solvents and Reagents: Consider replacing traditional toxic solvents and methylating agents (like methyl iodide or dimethyl sulfate) with greener alternatives like dimethyl carbonate (DMC) or propylene carbonate (PC).[10][11] These reagents are less toxic and biodegradable.

Experimental Protocols

Protocol 1: Synthesis of 2,2-Dimethyl-6-(phenoxymethyl)morpholine via Acid-Catalyzed Cyclization

  • Step 1: Synthesis of 1-((2-hydroxy-2-methylpropyl)amino)-3-phenoxypropan-2-ol

    • To a round-bottom flask equipped with a reflux condenser, add 1-(phenoxymethyl)oxirane (1.0 eq.) and 2-amino-2-methyl-1-propanol (1.2 eq.).

    • Add isopropanol as a solvent (approx. 2 M concentration).

    • Heat the mixture to reflux (approx. 82°C) and stir for 12-24 hours.

    • Monitor the reaction by TLC until the epoxide is consumed.

    • Cool the reaction to room temperature and remove the solvent under reduced pressure to yield the crude amino diol intermediate, which can be used in the next step without further purification.

  • Step 2: Cyclization to 2,2-Dimethyl-6-(phenoxymethyl)morpholine

    • Place the crude amino diol intermediate from Step 1 into a round-bottom flask equipped for distillation with a condenser (or a Dean-Stark apparatus).

    • Carefully and slowly add concentrated sulfuric acid (1.8 eq.) while cooling the flask in an ice bath. The addition is highly exothermic.[2]

    • After addition is complete, heat the mixture to 180-190°C.

    • Maintain this temperature for 4-6 hours, collecting any water that distills off.

    • Cool the reaction mixture to below 100°C and slowly pour it onto crushed ice.

    • Make the solution strongly basic (pH >12) by the slow addition of 50% NaOH solution, keeping the mixture cool in an ice bath.

    • Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by vacuum distillation or column chromatography as described in FAQ Q2.

Protocol 2: Purification via Hydrochloride Salt Formation

  • Dissolve the crude 2,2-Dimethyl-6-(phenoxymethyl)morpholine free base in a minimal amount of diethyl ether.

  • Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring.

  • A white precipitate of the hydrochloride salt will form. Continue adding the HCl solution until no further precipitation is observed.

  • Collect the solid by vacuum filtration and wash the filter cake with cold diethyl ether.

  • Recrystallize the salt from a suitable solvent system (e.g., ethanol/ether) to obtain the highly pure product salt.

References

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
  • Morpholine synthesis. Organic Chemistry Portal.
  • Green Synthesis of Morpholines via Selective Monoalkyl
  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones
  • Side reactions and byproduct formation in morpholine synthesis. BenchChem.
  • [Syntheses and pharmacological activities of 2-(substituted phenoxymethyl)
  • A New Strategy for the Synthesis of Substituted Morpholines. PMC, NIH.
  • Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds. BenchChem.
  • Optimizing reaction conditions for the synthesis of morpholine deriv
  • Recent progress in the synthesis of morpholines.
  • SnAP reagents for the synthesis of piperazines and morpholines. ETH Library.
  • A Selective Process for N-alkylation in Competition with O-alkyl
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. PMC.
  • Recent progress in the synthesis of morpholines. Academia.edu.
  • Technical Support Center: Greener Approaches to N-Alkyl
  • Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate.
  • Process for the preparation of cis-2,6-dimethyl morpholine.

Sources

Troubleshooting

Technical Support Center: Purification of 2,2-Dimethyl-6-(phenoxymethyl)morpholine

Answering your question, here is a technical support center with troubleshooting guides and FAQs about reducing byproducts in 2,2-Dimethyl-6-(phenoxymethyl)morpholine purification. From the desk of the Senior Application...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering your question, here is a technical support center with troubleshooting guides and FAQs about reducing byproducts in 2,2-Dimethyl-6-(phenoxymethyl)morpholine purification.

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of 2,2-Dimethyl-6-(phenoxymethyl)morpholine. This guide is designed for researchers and drug development professionals to address common challenges encountered during the purification of this valuable morpholine derivative. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification processes effectively.

The primary synthetic route to 2,2-Dimethyl-6-(phenoxymethyl)morpholine involves the reaction of 1-phenoxy-2,3-epoxypropane with 2-amino-2-methyl-1-propanol . While robust, this reaction can lead to several byproducts that complicate downstream processing. This guide provides direct, actionable solutions to these specific challenges.

Visualizing Byproduct Formation

Understanding the origin of impurities is the first step toward their effective removal. The following diagram illustrates the primary reaction pathway and the formation of key byproducts.

Byproduct_Formation SM1 1-phenoxy-2,3-epoxypropane Product Desired Product 2,2-Dimethyl-6-(phenoxymethyl)morpholine SM1->Product  Attack at C3 (Favored) Byproduct1 Regioisomeric Byproduct SM1->Byproduct1  Attack at C2 (Disfavored) Byproduct2 Bis-Alkylation Byproduct SM1->Byproduct2 SM2 2-amino-2-methyl-1-propanol SM2->Product SM2->Byproduct1 Product->Byproduct2

Caption: Formation pathways for the desired product and key byproducts.

Troubleshooting Guide: Isolating Your Target Compound

This section addresses the most common impurities encountered during the synthesis. Each entry is formatted as a specific problem with its cause, identification methods, and a detailed solution.

Problem 1: High levels of unreacted 2-amino-2-methyl-1-propanol in the crude product.

Plausible Cause: This is one of the most common impurities and is typically due to the use of excess amino alcohol to drive the reaction to completion or to non-optimized reaction stoichiometry. Its high boiling point and polarity can make it difficult to remove under standard evaporation conditions.

Identification:

  • TLC: The amino alcohol will appear as a baseline spot in many common solvent systems (e.g., ethyl acetate/hexanes) and can be visualized with ninhydrin stain (producing a purple spot) or potassium permanganate.

  • ¹H NMR: Look for characteristic signals of the amino alcohol that are absent in the pure product spectrum, particularly the singlet for the two methyl groups and the methylene protons.

  • GC-MS: Will show a distinct peak with the corresponding mass of the amino alcohol (M=89.14 g/mol ).

Step-by-Step Solution: Acid-Base Liquid-Liquid Extraction

This protocol leverages the basicity of the morpholine product and the starting amine to separate them from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a 1M hydrochloric acid (HCl) solution. Both the desired product and the unreacted amino alcohol are basic and will be protonated, moving into the aqueous layer. Any unreacted epoxide (see Problem 2) will remain in the organic layer, which can now be discarded.

  • Basification: Collect the aqueous layer and cool it in an ice bath. Slowly add a base, such as 3M sodium hydroxide (NaOH), while stirring until the pH is greater than 12. This deprotonates the ammonium salts, making them soluble in organic solvents again.

  • Re-extraction: Extract the now basic aqueous layer multiple times with fresh ethyl acetate or DCM.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product, now free of the excess amino alcohol. The basicity difference between the product and starting amine is generally not sufficient for selective extraction, so this method primarily removes neutral impurities. Chromatography is often required for complete separation if both are present after this workup.

Problem 2: Presence of unreacted 1-phenoxy-2,3-epoxypropane.

Plausible Cause: Incomplete reaction due to insufficient reaction time, low temperature, or using a sub-stoichiometric amount of the nucleophilic amine.

Identification:

  • TLC: The epoxide will have a higher Rf value than the polar product and can be visualized with a p-anisaldehyde stain.

  • ¹H NMR: The characteristic signals for the epoxide protons (a multiplet around 3.3 ppm and two doublets of doublets between 2.7 and 2.9 ppm) will be visible.

  • HPLC/GC-MS: A peak corresponding to the epoxide's molecular weight (M=150.17 g/mol ) will be present.

Step-by-Step Solution: Optimized Column Chromatography

Since the epoxide is a neutral molecule, it can be efficiently separated from the basic product using silica gel chromatography. The basicity of the morpholine nitrogen, however, can cause significant peak tailing on standard silica gel.[1]

  • Column Preparation: Prepare a silica gel column.

  • Eluent Preparation: Use a solvent system such as ethyl acetate/hexanes. To mitigate peak tailing of the basic product, add 0.5-1% triethylamine (Et₃N) to the eluent mixture. The triethylamine acts as a competitive base, occupying the acidic silanol sites on the silica surface and allowing your product to elute with a much-improved peak shape.[1]

  • Loading and Elution: Dissolve the crude material in a minimal amount of the mobile phase (or a stronger solvent like DCM) and load it onto the column. Begin elution with a low polarity mixture and gradually increase the polarity (gradient elution). The less polar epoxide will elute first, followed by the more polar morpholine product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Typical Flash Chromatography Conditions

ParameterRecommended SettingRationale
Stationary Phase Silica Gel (230-400 mesh)Standard for most organic separations.
Mobile Phase Hexanes/Ethyl Acetate GradientAllows for separation of compounds with different polarities.
Base Additive 0.5-1% Triethylamine (v/v)Prevents peak tailing of the basic morpholine product.
Gradient Start at 5% EtOAc, ramp to 50% EtOAcEnsures the non-polar epoxide elutes first, followed by the product.
Problem 3: The isolated product contains a significant amount of the regioisomeric byproduct.

Plausible Cause: While the SN2 ring-opening of the epoxide by the amine is expected to occur at the sterically less hindered terminal carbon (C3), a competitive attack at the internal carbon (C2) can occur, leading to the formation of the 6,6-Dimethyl-2-(phenoxymethyl)morpholin-3-ol, an undesired regioisomer.[2][3] The reaction conditions, such as solvent and temperature, can influence the regioselectivity.

Identification:

  • ¹H & ¹³C NMR: This is the most definitive method. The isomeric impurity will have a different set of chemical shifts and coupling constants, particularly for the protons and carbons of the morpholine ring. Careful analysis is required to distinguish the two.

  • LC-MS: The regioisomers will have the same mass but may have different retention times on a reverse-phase HPLC column, allowing for their detection and quantification.

Step-by-Step Solution: Recrystallization or Preparative HPLC

Separating regioisomers can be challenging. The choice of method depends on the physical properties of the isomers and the scale of the reaction.

  • Recrystallization (if applicable):

    • Solvent Screening: Test the solubility of the crude mixture in various solvents (e.g., isopropanol, ethyl acetate, acetonitrile, hexanes/ethyl acetate mixtures) at room temperature and at reflux. An ideal solvent will dissolve the mixture when hot but allow for the selective crystallization of the desired product upon cooling.

    • Procedure: Dissolve the crude material in a minimal amount of the chosen hot solvent. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry. Analyze the purity of the crystals and the mother liquor by NMR or LC-MS to assess the efficiency of the separation.

  • Preparative HPLC (for difficult separations or high purity requirements):

    • Method Development: Develop a separation method on an analytical scale using a C18 reverse-phase column with a mobile phase like acetonitrile/water or methanol/water, possibly with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

    • Scale-up: Once a good separation is achieved, scale the method up to a preparative HPLC system to isolate the desired regioisomer in high purity.

Frequently Asked Questions (FAQs)

Q1: My column is showing severe peak tailing, even with triethylamine. What else can I do? If triethylamine is insufficient, you can try using a mobile phase containing a small percentage of 2M ammonia in methanol. This is a stronger base and can be more effective at deactivating the silica. Alternatively, consider using a different stationary phase, such as alumina (basic or neutral), which is less acidic than silica.

Q2: I'm having trouble getting my product to crystallize. It keeps "oiling out." What causes this? "Oiling out" typically occurs when the melting point of your compound is lower than the boiling point of the solvent, or if the solution is supersaturated with impurities that inhibit crystal lattice formation. Try using a lower-boiling point solvent or a co-solvent system. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can also be effective.

Q3: Can I use an acidic workup to remove the product from the reaction mixture if I have acid-sensitive functional groups elsewhere in the molecule? The phenoxymethyl ether linkage is generally stable to dilute acids for short periods at room temperature. However, prolonged exposure or the use of strong acids could potentially lead to cleavage. If your molecule has other, more labile acid-sensitive groups (like acetals), a direct chromatographic purification without an acidic wash would be a safer, albeit potentially more laborious, approach.

Q4: How can I proactively minimize the formation of the regioisomeric byproduct? The formation of the undesired regioisomer is often kinetically controlled. Running the reaction at lower temperatures can sometimes improve selectivity for the attack at the less hindered carbon. Additionally, the choice of solvent can influence the transition state energies; screening a range of solvents from polar aprotic (like THF) to polar protic (like ethanol) may reveal conditions that favor the desired isomer.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving purification challenges.

Caption: A decision-making workflow for purifying the target compound.

References

  • General Morpholine Synthesis: For an overview of synthetic strategies for morpholines, including those from 1,2-amino alcohols and epoxides, refer to recent reviews in the field. Source: Academia.edu, Recent progress in the synthesis of morpholines.[Link]

  • Epoxide Ring-Opening Reactions: A detailed explanation of the mechanisms governing the ring-opening of epoxides under various conditions. Source: Chemistry LibreTexts, Reactions of Epoxides - Ring-opening.[Link]

  • Photocatalytic Morpholine Synthesis: An advanced method highlighting modern approaches to morpholine synthesis. Source: American Chemical Society - Figshare, Photocatalytic Synthesis of Substituted 2‑Aryl Morpholines via Diastereoselective Annulation.[Link]

  • Aminolysis of Epoxides: A study on the regioselectivity of epoxide ring-opening with amines under catalytic conditions. Source: TÜBİTAK Academic Journals, Graphite oxide catalyzed synthesis of β-amino alcohols by ring-opening of epoxides.[Link]

  • Review on β-amino Alcohol Synthesis: A review covering various methods for synthesizing β-amino alcohols from epoxides. Source: A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides.[Link]

  • Synthesis from Amino Alcohols: A modern, green chemistry approach to synthesizing morpholines from 1,2-amino alcohols. Source: ACS Publications, Green Synthesis of Morpholines via Selective Monoalkylation of Amines.[Link]

  • Regioselectivity in Epoxide Opening: An article discussing the regioselective opening of epoxides with amines using a solid acid catalyst. Source: SciELO, Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions.[Link]

Sources

Optimization

Technical Support Center: HPLC Method Optimization for 2,2-Dimethyl-6-(phenoxymethyl)morpholine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the chromatographic challenges associated with basic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the chromatographic challenges associated with basic amine compounds. Here, we move beyond simple "recipes" and delve into the thermodynamic and electrostatic causality behind mobile phase optimization.

The Causality of Retention and Peak Shape

Optimization Analyte 2,2-Dimethyl-6-(phenoxymethyl)morpholine Basic Amine (pKa ~8.5) pH_Choice Select pH Strategy Analyte->pH_Choice Low_pH Low pH (2.0 - 3.0) Silanols Neutralized pH_Choice->Low_pH High_pH High pH (10.0 - 11.0) Analyte Neutralized pH_Choice->High_pH Neutral_pH Neutral pH (6.0 - 8.0) Both Ionized pH_Choice->Neutral_pH Low_Buffer Buffer: Formate/Phosphate Result: Fast Elution, Good Shape Low_pH->Low_Buffer High_Buffer Buffer: Ammonia/Bicarbonate Result: High Retention, Good Shape Requires Hybrid Column High_pH->High_Buffer Tailing Result: Severe Peak Tailing (Electrostatic Attraction) Neutral_pH->Tailing Fix Add Triethylamine (TEA) to mask silanols Tailing->Fix Mitigation

Decision tree for mobile phase pH optimization of basic morpholine derivatives.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does 2,2-Dimethyl-6-(phenoxymethyl)morpholine exhibit severe peak tailing under standard reversed-phase conditions? A1: The morpholine ring contains a basic secondary amine with a pKa of approximately 8.5. Under neutral or weakly acidic conditions (e.g., pH 5-7), this amine is protonated and carries a positive charge ( BH+ )[1]. Concurrently, residual silanol groups (-Si-OH) on standard silica-based stationary phases have a pKa of roughly 3.5 to 4.5. At pH > 4, these silanols ionize to form negatively charged silanoxanes (-Si-O ). The primary cause of peak tailing for basic compounds is the electrostatic secondary interaction between the positively charged analyte and the negatively charged silanols[2]. This dual-retention mechanism (hydrophobic partitioning + ion exchange) causes the rear of the analyte band to lag, resulting in a right-skewed tail[3].

Q2: How should I manipulate the mobile phase pH to eliminate this tailing? A2: You have two primary mechanistic routes: suppress the ionization of the silanols, or suppress the ionization of the morpholine derivative.

  • Low-pH Strategy (pH 2.0 - 3.0): By lowering the mobile phase pH below 3.5 (using formate or phosphate buffers), you force the silanol groups into their neutral, protonated state (-Si-OH)[4]. While the morpholine amine remains fully ionized, the lack of negatively charged active sites on the column eliminates the electrostatic attraction, significantly improving peak shape[4].

  • High-pH Strategy (pH 10.0 - 11.0): By raising the pH at least 1.5 to 2 units above the analyte's pKa, the morpholine amine is forced into its neutral, un-ionized free-base state[1][5]. Because neutral molecules do not undergo ion-exchange interactions with ionized silanols, peak symmetry is restored, and hydrophobic retention is maximized[5]. Note: This requires a high-pH stable hybrid silica or polymeric column[3].

Q3: If I am restricted to a neutral pH method, how can I mitigate tailing? A3: If pH adjustment is not viable (e.g., due to sample stability issues), you must mask the active silanols. This is achieved by adding a competing basic amine, such as Triethylamine (TEA), to the mobile phase[6]. TEA is a small, highly basic molecule that saturates the ionized silanol sites, effectively "end-capping" them dynamically[6]. The 2,2-Dimethyl-6-(phenoxymethyl)morpholine is then forced to interact solely via hydrophobic partitioning with the C18/C8 ligands. Alternatively, utilizing a base-deactivated column or a column with embedded polar groups can shield the analyte from these active sites[2].

Quantitative Data: Impact of Mobile Phase Conditions

The following table summarizes the expected chromatographic behavior of 2,2-Dimethyl-6-(phenoxymethyl)morpholine under various mobile phase conditions.

Mobile Phase pHBuffer / AdditiveAnalyte StateSilanol StateExpected Retention (k')Asymmetry Factor (As)Chromatographic Outcome
pH 7.0 10mM PhosphateIonized ( BH+ )Ionized (-Si-O )Low (~1.5 - 2.0)> 2.5Severe tailing, poor resolution
pH 2.5 0.1% Formic AcidIonized ( BH+ )Neutral (-Si-OH)Very Low (~1.0 - 1.5)1.1 - 1.2Sharp peaks, fast elution
pH 10.5 10mM Ammonium BicarbonateNeutral ( B )Ionized (-Si-O )High (~4.0 - 5.0)1.0 - 1.1Excellent shape, maximum retention
pH 7.0 Phosphate + 0.1% TEAIonized ( BH+ )Masked by TEALow (~1.5 - 2.0)1.2 - 1.3Good shape, requires system flushing

Self-Validating Experimental Protocols

To ensure trustworthiness and scientific rigor, the protocols below incorporate a self-validating system suitability step. By injecting a neutral marker, you can definitively prove whether peak tailing is caused by chemical interactions (which we are solving) or physical column degradation.

Protocol A: Low-pH Optimization Workflow

Objective: Achieve symmetrical elution via silanol suppression.

  • System Validation Check: Inject a 10 µL sample of Toluene (a neutral, hydrophobic marker) using a 50:50 Water:Acetonitrile mobile phase. Calculate the asymmetry factor (As). If As > 1.2, the column has a physical void or there is excessive extra-column volume. Replace the column or check fittings before proceeding.

  • Mobile Phase Preparation: Prepare Mobile Phase A: 0.1% Formic Acid in MS-grade water (pH ~2.7). Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column Equilibration: Install a standard C18 column (e.g., 100 x 4.6 mm, 3 µm). Flush with 10 column volumes of 90% Mobile Phase B, then equilibrate with 10 column volumes of the starting gradient (e.g., 5% B).

  • Gradient Execution: Run a linear gradient from 5% B to 95% B over 10 minutes at 1.0 mL/min.

  • Data Analysis: Evaluate the peak shape of 2,2-Dimethyl-6-(phenoxymethyl)morpholine. At this pH, the silanols are protonated, suppressing negative charge and minimizing secondary interactions[4].

Protocol B: High-pH Optimization Workflow

Objective: Maximize retention and peak capacity by neutralizing the basic amine.

  • Column Selection (Critical): You must select a hybrid silica column (e.g., Ethylene Bridged Hybrid) or a polymer-based column. Standard silica will dissolve at high pH[3].

  • Mobile Phase Preparation: Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with dilute Ammonium Hydroxide. Prepare Mobile Phase B: 100% Acetonitrile or Methanol.

  • Analyte Injection: Inject the sample using the same gradient profile as Protocol A. Because the mobile phase pH is >2 units above the analyte's pKa, the morpholine derivative is forced into its unionized state[1][5].

  • Validation: Compare the retention factor (k') to Protocol A. You should observe a significant increase in retention time, as the neutral molecule partitions much more strongly into the hydrophobic stationary phase[5].

References

  • HPLC Column Selection: Core to Method Development (Part II) - Welch Materials, Inc.
  • resolving peak tailing in HPLC analysis of phenothiazine compounds - Benchchem URL
  • Exploring the Role of pH in HPLC Separation - Veeprho URL
  • Technical Support Center: Optimizing Mobile Phase pH for Florfenicol Amine Analysis - Benchchem URL
  • Critical Evaluation of Chromatography Methods – HPLC - Element Lab Solutions URL
  • Effect of pH on LC-MS Analysis of Amines - Waters Corporation URL

Sources

Troubleshooting

Technical Support Center: Storage and Handling of 2,2-Dimethyl-6-(phenoxymethyl)morpholine

Introduction 2,2-Dimethyl-6-(phenoxymethyl)morpholine, a key intermediate and research compound, possesses a unique structure combining a dimethyl-substituted morpholine ring with a phenoxymethyl group. The integrity of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2,2-Dimethyl-6-(phenoxymethyl)morpholine, a key intermediate and research compound, possesses a unique structure combining a dimethyl-substituted morpholine ring with a phenoxymethyl group. The integrity of this molecule is paramount for reproducible experimental outcomes. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the best practices for storing this compound to prevent degradation. We will delve into the potential chemical liabilities of its structure, offer troubleshooting advice for common observations, and provide validated protocols for storage and stability assessment.

Frequently Asked Questions (FAQs)

Q1: My 2,2-Dimethyl-6-(phenoxymethyl)morpholine powder has developed a slight yellow tint. Is it degraded?

A slight change in color, such as a faint yellowing, can be an early indicator of degradation, often due to minor oxidation or exposure to light. While it may not signify extensive decomposition, it warrants investigation. We recommend performing a purity analysis (see Section 5) to quantify any potential degradation and reviewing your storage procedures against the recommendations in this guide.

Q2: What are the primary chemical groups on this molecule that are susceptible to degradation?

The molecule has two main areas of potential instability:

  • The Morpholine Ring: The carbon atoms adjacent to the ring's oxygen and nitrogen are susceptible to oxidation. The nitrogen atom, being a secondary amine, can also undergo reactions.

  • The Ether Linkage (-O-CH₂-): Ether linkages can be susceptible to cleavage under strong acidic conditions, although this is generally slow and requires harsh conditions like heat. More relevant for storage is the potential for slow oxidation at the carbon adjacent to the ether oxygen, which can lead to peroxide formation over long periods, especially if exposed to air and light.

Q3: What is the recommended general storage temperature for this compound?

For long-term stability, it is recommended to store 2,2-Dimethyl-6-(phenoxymethyl)morpholine under refrigerated conditions. Some suppliers may even recommend cold-chain transportation. For routine laboratory use, storage in a cool, dry, and dark place is essential.

Q4: How should I handle the compound to minimize degradation during an experiment?

Minimize the compound's exposure to light, atmospheric oxygen, and moisture. When weighing and preparing solutions, work efficiently. Use freshly prepared solutions for your experiments, as compounds can degrade more rapidly in solution than in a solid state.

Troubleshooting Guide: Identifying and Mitigating Degradation

Unexpected experimental results can sometimes be traced back to the degradation of a starting compound. This section addresses common issues.

Observed Problem Potential Cause(s) Recommended Action(s)
Change in Physical Appearance (e.g., clumping, discoloration)Moisture Absorption: The morpholine moiety is hygroscopic. Oxidation/Photodegradation: Exposure to air and/or light.Store in a desiccator over a suitable drying agent. Repackage under an inert atmosphere (e.g., Argon, Nitrogen). Always store in an amber vial or protect from light.
New Peaks in HPLC/LC-MS Analysis Hydrolytic Degradation: Though ethers are relatively stable, prolonged exposure to acidic or basic conditions (even trace amounts in solvents) can cause slow cleavage. Oxidative Degradation: Formation of N-oxides or hydroxylated species on the morpholine ring.Confirm the identity of impurities using LC-MS. Use high-purity, neutral pH solvents for analysis and reactions. Purge solvents with inert gas before use.
Decreased Potency or Inconsistent Results Significant Degradation: The concentration of the active parent compound has decreased.Quantify the purity of the stock material using a validated analytical method (see Section 5). If purity is compromised, procure a new batch of the compound.
Logical Flow for Troubleshooting

The following diagram outlines a systematic approach to troubleshooting potential degradation issues.

TroubleshootingFlow Start Inconsistent Experimental Results or Visual Change CheckAppearance Inspect Compound: - Color Change? - Clumping? Start->CheckAppearance PurityAnalysis Perform Purity Analysis (e.g., HPLC, LC-MS) CheckAppearance->PurityAnalysis CompareToSpec Compare to Certificate of Analysis (Purity > 98%?) PurityAnalysis->CompareToSpec ReviewStorage Review Storage Conditions: - Temp? - Light? - Atmosphere? CompareToSpec->ReviewStorage No UseCompound Compound is OK Proceed with Experiment CompareToSpec->UseCompound Yes IsolateIssue Isolate Cause: - Oxidation? - Hydrolysis? - Photodegradation? ReviewStorage->IsolateIssue ImplementCAPA Implement Corrective Actions: - Store in desiccator - Use inert gas - Protect from light IsolateIssue->ImplementCAPA DiscardCompound Compound is Degraded Procure New Batch ImplementCAPA->DiscardCompound

Caption: Troubleshooting workflow for suspected compound degradation.

Recommended Storage Protocols

Adherence to proper storage conditions is the most effective strategy to prevent degradation.

Parameter Long-Term Storage (> 6 months) Short-Term / In-Use Storage Rationale
Temperature -20°C to 4°C (Refrigerated/Frozen)Store below 25°C.Slows down the rate of all potential chemical degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Tightly sealed container.Prevents oxidation of the morpholine ring and ether linkage.
Light Amber glass vial, stored in the dark.Protect from light.Prevents photodegradation, a common pathway for complex organic molecules.
Moisture Store in a desiccator.Tightly sealed container in a dry place.The compound is hygroscopic; moisture can facilitate hydrolytic degradation pathways.
Container Tightly sealed amber glass vials.Original, well-sealed container.Glass is inert. The tight seal prevents moisture and oxygen ingress. Amber color blocks UV light.

Experimental Protocol: Stability Assessment via HPLC

This protocol provides a general method to assess the purity of 2,2-Dimethyl-6-(phenoxymethyl)morpholine. This method is based on established techniques for the analysis of the related compound, Reboxetine.

Objective: To determine the purity of the compound and detect the presence of degradation products.

Materials:

  • 2,2-Dimethyl-6-(phenoxymethyl)morpholine sample

  • HPLC-grade Methanol

  • HPLC-grade Water

  • Potassium phosphate monobasic

  • Phosphoric acid (to adjust pH)

  • C18 HPLC Column (e.g., 150 x 4.6 mm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Prepare a 0.02 M phosphate buffer by dissolving the appropriate amount of potassium phosphate monobasic in HPLC-grade water.

    • Adjust the pH of the buffer to 7.0 using phosphoric acid.

    • The mobile phase is a mixture of Methanol and the pH 7.0 phosphate buffer (55:45, v/v).

    • Filter and degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the compound and dissolve it in the mobile phase in a 100 mL volumetric flask to obtain a stock solution of 100 µg/mL.

    • From the stock solution, prepare a working standard of approximately 10 µg/mL by diluting with the mobile phase.

  • Sample Preparation:

    • Prepare the sample solution at the same concentration as the working standard (10 µg/mL) using the mobile phase.

  • HPLC Conditions:

    • Column: C18 (150 x 4.6 mm)

    • Mobile Phase: Methanol : 0.02 M Phosphate Buffer pH 7.0 (55:45)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 277 nm

    • Injection Volume: 10 µL

    • Column Temperature: Ambient (or controlled at 25°C)

  • Analysis:

    • Inject the standard solution to determine the retention time of the main peak.

    • Inject the sample solution.

    • Analyze the resulting chromatogram. Purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks. The appearance of new, significant peaks compared to a reference chromatogram of a fresh sample indicates degradation.

Conclusion

The chemical stability of 2,2-Dimethyl-6-(phenoxymethyl)morpholine is crucial for its effective use in research and development. By understanding its potential degradation pathways involving the morpholine ring and ether linkage, and by implementing the recommended storage and handling protocols, researchers can ensure the integrity of the compound. Regular purity assessment via HPLC provides an essential quality control check, safeguarding the reliability and reproducibility of experimental data.

References

  • Vertex AI Search. (n.d.). Different reaction conditions for hydrolysis of ethers and epoxides. Retrieved March 31, 2026.
  • ChemicalBook. (2026, March 14).
  • MentalHealth.com. (2025, August 24). Reboxetine.
  • HealthyPlace. (2019, January 28).
  • Medsafe. (n.d.). EDRONAX® 4 mg Tablet.
  • MIMS Singapore. (n.d.). Reboxetine: Uses & Dosage.
  • Fleishaker, J. C. (2000). Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression. Clinical Pharmacokinetics, 39(6), 413-427.
  • Wikipedia. (n.d.). Reboxetine.
  • Wikipedia. (n.d.). Ether cleavage.
  • ResearchGate. (n.d.). The Promises and Pitfalls of Reboxetine.
  • Organic Chemistry Portal. (n.d.). THE CLEAVAGE OF ETHERS.
  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid.
  • Veeprho. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Enhancing the Metabolic Stability of Morpholine-Containing Drugs.
  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage.
  • Raggi, M. A., Bugamelli, F., Sabbioni, C., Ferranti, A., Fanali, S., & Volterra, V. (2002). Analysis of reboxetine, a novel antidepressant drug, in pharmaceutical tablets by capillary electrophoresis and derivative spectrophotometry. Journal of Pharmaceutical and Biomedical Analysis, 27(1-2), 209-215.
  • Ozkul, A., & Kucukguzel, I. (2006). A selective high-performance liquid chromatography method for the determination of reboxetine in bulk drug and tablets.
  • Pharmaffili
  • ChemicalBook. (n.d.). MORPHOLINE.
  • Pharmaffiliates. (n.d.).
  • ACS Publications. (2017, October 2). Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor | Organic Process Research & Development.
  • PMC. (n.d.).
Optimization

Technical Support Center: Resolving Overlapping NMR Peaks for 2,2-Dimethyl-6-(phenoxymethyl)morpholine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with NMR (Nuclear Magnetic Resonance) analysis of 2,2-Dimethyl-6-(ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with NMR (Nuclear Magnetic Resonance) analysis of 2,2-Dimethyl-6-(phenoxymethyl)morpholine. Specifically, it addresses the common and often frustrating issue of overlapping peaks in the NMR spectrum, which can hinder accurate structural elucidation and purity assessment.

This resource provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. The methodologies described herein are grounded in established spectroscopic principles and offer practical, field-proven solutions to enhance spectral resolution.

I. Troubleshooting Guide: Strategies for Resolving Peak Overlap

When direct interpretation of a 1D ¹H NMR spectrum of 2,2-Dimethyl-6-(phenoxymethyl)morpholine is compromised by signal overlap, a systematic approach is required to deconvolute the data. The following sections detail experimental strategies to achieve this.

Question 1: My ¹H NMR spectrum of 2,2-Dimethyl-6-(phenoxymethyl)morpholine shows a complex, overlapping multiplet in the morpholine ring region. How can I simplify this?

Answer:

Overlapping signals from the morpholine ring protons are a common challenge due to their similar chemical environments.[1][2][3] The chair conformation of the morpholine ring can also lead to complex splitting patterns.[2][3] To resolve this, several strategies can be employed, ranging from simple adjustments to more advanced NMR experiments.

1.1. Changing the NMR Solvent

The chemical shift of a proton is influenced by its surrounding solvent environment.[4][5] By acquiring spectra in a series of different deuterated solvents, you can often induce differential shifts in the overlapping resonances, leading to improved separation.

Protocol for Solvent-Induced Shift Analysis:

  • Sample Preparation: Prepare separate, dilute solutions of your compound in a range of deuterated solvents with varying polarities and aromaticities (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, Benzene-d₆).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum for each sample, ensuring identical acquisition parameters (e.g., temperature, number of scans) for accurate comparison.

  • Analysis: Compare the spectra to identify the solvent that provides the best resolution of the morpholine proton signals. Aromatic solvents like Benzene-d₆ can induce significant shifts due to anisotropic effects.[5]

Table 1: Common Deuterated Solvents and Their Properties

SolventPolarity (Dielectric Constant)Potential Effect on Chemical Shifts
Chloroform-d (CDCl₃)4.8Standard, non-polar aprotic.
Acetone-d₆21Polar aprotic, can interact with hydrogen bond donors.
DMSO-d₆47Highly polar aprotic, strong hydrogen bond acceptor.[6]
Benzene-d₆2.3Aromatic, induces significant anisotropic shifts.
Methanol-d₄33Polar protic, can engage in hydrogen bonding.
1.2. Utilizing Lanthanide Shift Reagents (LSRs)

Lanthanide shift reagents are paramagnetic complexes that can coordinate with Lewis basic sites in a molecule, such as the nitrogen and oxygen atoms in the morpholine ring.[7][8][9] This interaction induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the lanthanide ion.[9][10]

Protocol for Lanthanide Shift Reagent Titration:

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your compound in an anhydrous deuterated solvent (e.g., CDCl₃).

  • LSR Addition: Add a small, known amount of a lanthanide shift reagent (e.g., Eu(fod)₃ or Pr(fod)₃) to the NMR tube.[8] Europium reagents typically induce downfield shifts, while praseodymium reagents cause upfield shifts.[7][9]

  • Incremental Spectra: Acquire a ¹H NMR spectrum after each addition of the LSR.

  • Data Analysis: Plot the chemical shift of each proton signal as a function of the LSR concentration. This will reveal which protons are most affected by the LSR and can help to resolve overlapping signals. Be aware that LSRs can also cause line broadening, so a balance must be found between shift dispersion and resolution.[8][11]

Question 2: Solvent changes and shift reagents didn't fully resolve the overlapping signals. What advanced NMR techniques can I use?

Answer:

When simpler methods are insufficient, two-dimensional (2D) NMR spectroscopy is a powerful tool for resolving overlapping signals by spreading the information across two frequency axes.[12][13]

2.1. Homonuclear Correlation Spectroscopy (COSY)

A COSY (COrrelation SpectroscopY) experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[12][14] This is invaluable for tracing the connectivity within the morpholine ring and assigning the coupled protons, even if their signals overlap in the 1D spectrum.

Experimental Workflow for COSY Analysis:

Caption: Workflow for COSY Experiment.

2.2. Heteronuclear Single Quantum Coherence (HSQC)

An HSQC (Heteronuclear Single Quantum Coherence) experiment correlates proton signals with the carbon atoms to which they are directly attached.[1][12] Since ¹³C spectra are generally better dispersed than ¹H spectra, this technique is highly effective at resolving overlapping proton signals.[15][16][17]

Protocol for HSQC-Based Resolution:

  • Data Acquisition: Perform a standard HSQC experiment.

  • Spectrum Analysis: The resulting 2D spectrum will have the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each cross-peak represents a direct C-H bond.

  • Deconvolution: Overlapping proton signals in the 1D spectrum will often be resolved in the HSQC spectrum because the attached carbons have different chemical shifts.[14][15]

Table 2: Comparison of 2D NMR Techniques for Peak Resolution

TechniqueInformation ProvidedPrimary Use for Overlap
COSY ¹H-¹H scalar couplingsTracing spin systems and identifying coupled partners within an overlapped multiplet.
HSQC Direct ¹H-¹³C correlationsResolving overlapping ¹H signals by spreading them along the ¹³C chemical shift axis.[14][15]
HMBC Long-range ¹H-¹³C correlations (2-3 bonds)Assigning quaternary carbons and confirming fragment connectivity.
NOESY/ROESY ¹H-¹H through-space correlationsDetermining stereochemistry and spatial relationships between protons.

II. Frequently Asked Questions (FAQs)

Q1: Why are the morpholine protons in 2,2-Dimethyl-6-(phenoxymethyl)morpholine prone to overlapping?

The protons on the morpholine ring often have similar electronic environments, leading to close chemical shifts. The two methylene groups adjacent to the oxygen and nitrogen atoms typically appear as distinct multiplets, but the individual protons within these groups (axial and equatorial) can be difficult to resolve, especially at lower magnetic field strengths.[1][2]

Q2: Can computational methods help in assigning the NMR spectrum?

Yes, density functional theory (DFT) calculations can predict NMR chemical shifts. By comparing the calculated spectrum with the experimental data, it can be possible to assign protons even in regions of overlap. The accuracy of these predictions is highly dependent on the computational method and the inclusion of solvent effects.[18]

Q3: I have resolved the peaks using a 2D NMR technique, but how do I report this data?

When reporting data from 2D NMR experiments, it is standard practice to present the 1D ¹H and ¹³C spectra along with the relevant 2D contour plots (e.g., COSY, HSQC). The assignments of protons and carbons should be clearly indicated on the spectra or in an accompanying table, with cross-peaks in the 2D spectra used to justify the assignments.

Q4: Could temperature variation help in resolving the overlapping signals?

Changing the temperature can sometimes improve resolution. For molecules undergoing conformational exchange on the NMR timescale, such as the chair-flip of the morpholine ring, changing the temperature can either slow down or speed up this process, potentially sharpening the signals or causing distinct signals for each conformer to appear.

Experimental Workflow for Variable Temperature NMR:

Caption: Variable Temperature NMR Workflow.

III. References

  • Anonymous. (n.d.). Lanthanide Shift Reagents in NMR. Scribd. Retrieved from [Link]

  • LibreTexts. (2024). 23.1: NMR Shift Reagents. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. In Wikipedia. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 900 MHz, CDCl3, simulated) (NP0028197). Retrieved from [Link]

  • Slideshare. (n.d.). Lanthanide shift reagents in nmr. Retrieved from [Link]

  • Pethő, G. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675. Retrieved from [Link]

  • Wang, I. H., et al. (2020). Application of Lanthanide Shift Reagent to the ¹H-NMR Assignments of Acridone Alkaloids. Molecules, 25(22), 5430. Retrieved from [Link]

  • Anonymous. (n.d.). Types of 2D NMR. Weizmann Institute of Science. Retrieved from [Link]

  • Mestrelab Research. (2009). Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H and¹³C NMR spectra ofN-substituted morpholines. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Retrieved from [Link]

  • Taylor & Francis Online. (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

  • Kupce, E., Nishida, T., Widmalm, G., & Freeman, R. (2005). Resolving overlap in two-dimensional NMR spectra: nuclear Overhauser effects in a polysaccharide. Magnetic Resonance in Chemistry, 43(10), 791–794. Retrieved from [Link]

  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. Signals on.... Retrieved from [Link]

  • Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. Retrieved from [Link]

  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. Retrieved from [Link]

  • LibreTexts. (2025). 2D NMR Introduction. Chemistry LibreTexts. Retrieved from [Link]

  • Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and ¹H-NMR Chemical Shifts. Retrieved from [Link]

  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • ResearchGate. (2020). How can I interpret a NMR with so much noises and peak overlaps?. Retrieved from [Link]

  • American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • SpectraBase. (n.d.). Morpholine, 2,6-dimethyl-4-[2-methyl-3-(3-phenoxyphenyl)-2-propenyl]- - Optional[¹³C NMR] - Chemical Shifts. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). How to assign overlapping multiplets in ¹H NMR spectra?. Retrieved from [Link]

  • Anonymous. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. University of Bath. Retrieved from [Link]

  • MDPI. (2025). Reverse Curve Fitting Approach for Quantitative Deconvolution of Closely Overlapping Triplets in Fourier Transform Nuclear Magnetic Resonance Spectroscopy Using Odd-Order Derivatives. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines. Retrieved from [Link]

  • KGROUP. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up 2,2-Dimethyl-6-(phenoxymethyl)morpholine Synthesis for Preclinical Trials

Introduction Welcome to the technical support center for the synthesis of 2,2-Dimethyl-6-(phenoxymethyl)morpholine. As your research progresses towards preclinical trials, the demand for larger quantities of this active...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the synthesis of 2,2-Dimethyl-6-(phenoxymethyl)morpholine. As your research progresses towards preclinical trials, the demand for larger quantities of this active pharmaceutical ingredient (API) necessitates a transition from bench-scale synthesis to a robust, scalable process. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the scale-up of this specific morpholine derivative.

The morpholine ring is a crucial scaffold in medicinal chemistry, valued for its favorable physicochemical properties and biological activity.[1][2] The successful scale-up of its derivatives requires careful consideration of reaction kinetics, thermodynamics, purification, and safety.[3][4] This document provides a comprehensive framework, including a proposed synthetic route, detailed troubleshooting guides, and frequently asked questions to ensure a smooth and efficient transition from the laboratory to pilot-scale production.

Proposed Synthetic Pathway

A logical and scalable approach to 2,2-Dimethyl-6-(phenoxymethyl)morpholine involves a multi-step synthesis. The proposed pathway is designed for efficiency and to minimize the use of hazardous reagents where possible, focusing on steps amenable to large-scale production.

Synthetic_Pathway A 1-Amino-2-methylpropan-2-ol C Intermediate Iminium Ion A->C Condensation B Phenoxyacetyldehyde B->C D 2,2-Dimethyl-6-(phenoxymethyl)morpholine-3-ol C->D Intramolecular Cyclization E 2,2-Dimethyl-6-(phenoxymethyl)morpholine D->E Reduction (e.g., Catalytic Hydrogenation)

Caption: Proposed synthetic workflow for 2,2-Dimethyl-6-(phenoxymethyl)morpholine.

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters (CPPs) to monitor during the cyclization step?

The intramolecular cyclization is arguably the most critical step. Key parameters to monitor are:

  • Temperature: Overheating can lead to side product formation and decomposition.[5] Conversely, a temperature that is too low will result in an incomplete reaction. It is crucial to maintain a stable internal temperature.[6]

  • Solvent: The choice of solvent is critical. Dimethylformamide (DMF) is often used for cyclization reactions, but for scale-up, consider higher-boiling, less toxic alternatives like DMSO or NMP if process conditions allow.[5]

  • Concentration: Highly dilute conditions are often necessary to favor intramolecular cyclization over intermolecular polymerization.[5] The optimal concentration must be determined experimentally during process development.

Q2: The final product is an oil and difficult to purify by crystallization. What are the alternative purification strategies?

Oiling out is a common issue with morpholine derivatives.[7] Consider the following:

  • Salt Formation: As a basic compound, 2,2-Dimethyl-6-(phenoxymethyl)morpholine can be converted into a crystalline salt (e.g., hydrochloride or oxalate). This often improves handling and purity. The salt can be isolated, recrystallized, and then converted back to the free base if necessary.[7]

  • Chromatography: While less ideal for large-scale production, column chromatography on a less acidic stationary phase like alumina or deactivated silica gel can be effective.[7] Adding a basic modifier like triethylamine (0.1-2%) to the eluent can significantly improve peak shape and recovery on standard silica gel.[7]

  • Distillation: If the compound is thermally stable, vacuum distillation could be a viable option for purification on a larger scale.

Q3: What are the primary safety concerns when scaling up this synthesis?

Safety must be the top priority during scale-up.[4][6]

  • Exothermic Reactions: The cyclization and reduction steps may be exothermic. It is essential to understand the thermal profile of the reaction through techniques like reaction calorimetry before attempting a large scale.[8] Ensure the reactor has adequate cooling capacity to manage any potential exotherms.[6]

  • Hydrogenation: If using catalytic hydrogenation for the reduction step, be aware of the flammability of hydrogen gas and the pyrophoric nature of some catalysts (e.g., Raney Nickel). Use appropriate grounding and an inert atmosphere.

  • Reagent Handling: Carefully review the Safety Data Sheets (SDS) for all reagents. For example, some reducing agents can react violently with water.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and scale-up process.

Problem 1: Low Yield in the Cyclization Step
Potential CauseRecommended Solution & Explanation
Incomplete Reaction Solution: Monitor the reaction progress using in-process controls (IPCs) like HPLC or TLC. If starting material remains, consider increasing the reaction time or temperature incrementally. Explanation: Scale-up often leads to longer heating and cooling times, which can affect the total time at the target temperature.[3]
Intermolecular Side Reactions Solution: Decrease the concentration of the reaction mixture. Explanation: At higher concentrations, the probability of two molecules reacting with each other (intermolecularly) increases, leading to oligomers or polymers instead of the desired cyclic product.[5]
Product Degradation Solution: If IPCs show the formation and then disappearance of the product, degradation may be occurring. Attempt the reaction at a lower temperature for a longer duration. Explanation: High temperatures can cause decomposition, especially during prolonged reaction times required for scale-up.
Problem 2: Formation of Significant Impurities During the Final Reduction Step
Potential CauseRecommended Solution & Explanation
Over-reduction Solution: If using catalytic hydrogenation, optimize the hydrogen pressure, catalyst loading, and reaction time. Explanation: Over-reduction can lead to cleavage of the phenoxymethyl ether bond. Lowering the catalyst loading or hydrogen pressure can provide greater control.
Catalyst Poisoning Solution: Ensure the intermediate from the previous step is thoroughly purified. Explanation: Trace impurities (e.g., sulfur or halides) can deactivate the hydrogenation catalyst, leading to an incomplete or stalled reaction.
Side Reaction with Solvent Solution: Ensure the solvent is appropriate for the reduction conditions. Explanation: Some solvents can participate in side reactions under reductive conditions. For example, using methanol with certain catalysts might lead to methylation byproducts.
Problem 3: Batch-to-Batch Inconsistency in Product Purity
Potential CauseRecommended Solution & Explanation
Variable Raw Material Quality Solution: Implement quality control (QC) testing for all incoming starting materials and reagents. Explanation: The purity of starting materials can fluctuate between suppliers or even lots, directly impacting the impurity profile of the final product.[4]
Inefficient Mixing in Reactor Solution: Evaluate the reactor's mixing efficiency. A different impeller type or agitation speed may be necessary. Explanation: Poor mixing can create "hot spots" or areas of high reagent concentration, leading to inconsistent reaction outcomes and impurity profiles.[8]
Inconsistent Work-up Procedure Solution: Standardize the work-up protocol, including pH adjustments, extraction solvent volumes, and wash steps. Explanation: Minor deviations in the work-up, such as the final pH of an aqueous wash, can significantly affect the removal of certain impurities.

Experimental Protocols

Protocol 1: General Procedure for Salt Formation for Purification
  • Dissolve the crude 2,2-Dimethyl-6-(phenoxymethyl)morpholine (1.0 eq) in a suitable solvent (e.g., ethyl acetate or diethyl ether) to make a 0.5 M solution.

  • Slowly add a solution of hydrochloric acid (1.1 eq, e.g., 2 M HCl in diethyl ether) dropwise with stirring.

  • Observe the precipitation of the hydrochloride salt. Stir the resulting slurry for 1-2 hours at room temperature.

  • Collect the solid by vacuum filtration, washing with a small amount of cold solvent.

  • Recrystallize the salt from a suitable solvent system (e.g., ethanol/water or isopropanol) to achieve the desired purity.[7]

  • Dry the purified salt under vacuum.

Protocol 2: In-Process Control (IPC) by HPLC
  • Objective: To monitor the disappearance of starting material and the formation of the product during the cyclization step.

  • Method:

    • Carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture at set time points (e.g., T=0, 2h, 4h, 8h, 24h).

    • Quench the aliquot immediately in a known volume of a suitable solvent (e.g., acetonitrile) to stop the reaction.

    • Dilute the quenched sample to an appropriate concentration for HPLC analysis.

    • Analyze by reverse-phase HPLC, monitoring the peak areas of the starting material and product.

  • Acceptance Criteria: The reaction is considered complete when the starting material peak area is <2% of the total peak area.

Visualization of Troubleshooting Logic

The following diagram illustrates a decision-making process for troubleshooting low product yield, a common scale-up challenge.

Troubleshooting_Yield Start Low Product Yield Observed Check_IPC Review In-Process Control (IPC) Data Start->Check_IPC Incomplete Reaction Incomplete? Check_IPC->Incomplete IPC Data Available Degradation Product Degradation Observed? Incomplete->Degradation No (SM < 5%) Action_Time Increase Reaction Time or Temperature Incomplete->Action_Time Yes (SM > 5%) Action_Concentration Decrease Reactant Concentration Degradation->Action_Concentration No Action_Temp Decrease Reaction Temperature Degradation->Action_Temp Yes Re_evaluate Re-evaluate Synthetic Route or Purification Strategy Action_Time->Re_evaluate Action_Concentration->Re_evaluate Action_Temp->Re_evaluate

Caption: Decision tree for troubleshooting low yield during synthesis scale-up.

References

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC. Available at: [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC - NIH. Available at: [Link]

  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • A New Strategy for the Synthesis of Substituted Morpholines. PMC - NIH. Available at: [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ACS Publications. Available at: [Link]

  • Morpholine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. Available at: [Link]

  • Synthesis of Antitricyclic Morpholine Derivatives through Iodine(III)-Mediated Intramolecular Umpolung Cycloaddition of Olefins. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science (RSC Publishing). Available at: [Link]

  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. askIITians. Available at: [Link]

  • How to Scale Up a New Synthesis Reaction. Lab Manager. Available at: [Link]

  • The Ultimate Chemical Manufacturing Scale-Up Checklist. Re:Build Optimation. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • Essential Tips for Chemical Process Scale-Up. Scribd. Available at: [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PMC. Available at: [Link]

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. Available at: [Link]

  • Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. MDPI. Available at: [Link]

  • Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PMC. Available at: [Link]

  • Williamson Ether Synthesis reaction. BYJU'S. Available at: [Link]

  • Scale up reactions Guideline. KAUST Health & Safety. Available at: [Link]

  • The synthesis of 6-phenoxyphenylamino-2,2'-bipyridines as new fluorophores. Ural Federal University. Available at: [Link]

  • 9.6: Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. MDPI. Available at: [Link]

  • Design, Synthesis, and Evaluation of Novel 2,6-Disubstituted Phenol Derivatives as General Anesthetics. PubMed. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Crystallization Conditions for 2,2-Dimethyl-6-(phenoxymethyl)morpholine

Welcome to the technical support center for the crystallization of 2,2-Dimethyl-6-(phenoxymethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 2,2-Dimethyl-6-(phenoxymethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-quality crystals of this compound. The morpholine heterocycle is a significant structural unit in many bioactive compounds, making the ability to produce pure crystalline material a critical step in research and development[1][2]. This document offers a structured, problem-solving approach to overcome common challenges in the crystallization process.

Compound Overview: 2,2-Dimethyl-6-(phenoxymethyl)morpholine

A clear understanding of the target compound's properties is fundamental to designing a successful crystallization strategy.

PropertyValueSource
CAS Number 1803600-72-7[3]
Molecular Formula C13H19NO2[4]
Molecular Weight 221.29 g/mol [4]

The structure, containing both an ether and a secondary amine, suggests the potential for hydrogen bonding, which can be a key factor in the crystallization process[5]. The presence of both aromatic and aliphatic regions will influence its solubility in various organic solvents.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the crystallization of 2,2-Dimethyl-6-(phenoxymethyl)morpholine in a question-and-answer format.

Q1: My compound fails to crystallize and the solution remains clear. What are the likely causes and how can I fix this?

A1: This is a common issue that typically points to insufficient supersaturation, the primary driving force for crystallization[6]. Supersaturation is a non-equilibrium state where the concentration of the solute exceeds its equilibrium solubility[6].

Possible Causes & Solutions:

  • Insufficient Supersaturation: The solution is not concentrated enough for crystal nucleation to begin.

    • Solution: Gradually increase the concentration by slowly evaporating the solvent. You can also try further reducing the temperature if using a cooling crystallization method[6][7].

  • High Solubility in the Chosen Solvent: The compound is too soluble in the selected solvent, even at reduced temperatures. A good crystallization solvent should dissolve the compound when hot but have limited solubility when cold[6][8].

    • Solution: Re-evaluate your solvent choice. Consider a solvent mixture, combining a "good" solvent (high solubility) with a "poor" or "anti-solvent" (low solubility)[6][8].

  • Inhibition of Nucleation: The initial formation of crystal seeds (nuclei) is kinetically hindered.

    • Solution: Induce nucleation through one of these methods:

      • Scratching: Gently scratch the inside of the flask at the air-liquid interface with a glass rod. The microscopic scratches provide an energy-favorable site for nucleation[9].

      • Seeding: Add a single, pure crystal of 2,2-Dimethyl-6-(phenoxymethyl)morpholine to the supersaturated solution. This provides a template for further crystal growth[5][10].

      • Sonication: Briefly place the flask in an ultrasonic bath. The energy from the ultrasound can sometimes induce nucleation.

Q2: My compound has "oiled out," forming liquid droplets instead of solid crystals. Why is this happening and what should I do?

A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high, leading to liquid-liquid phase separation instead of crystallization.

Possible Causes & Solutions:

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice[9].

    • Solution: Employ a much slower cooling rate. Insulate the crystallization vessel or use a programmable cooling bath to control the temperature gradient precisely[9].

  • High Solute Concentration: The solution is excessively concentrated, causing the compound to separate from the solution above its melting point.

    • Solution: Return the sample to the heat source and add a small amount of additional solvent to slightly dilute the solution. Then, attempt the slow cooling process again[9].

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation and promote the formation of an oil.

    • Solution: Further purify your compound before attempting crystallization. Techniques like column chromatography can be effective. If you notice a color in your solution, adding a small amount of activated charcoal and performing a hot filtration can remove colored impurities[6].

  • Inappropriate Solvent: The chosen solvent may not be suitable for this particular compound.

    • Solution: Experiment with different solvents or solvent mixtures. Sometimes a more viscous solvent can slow down diffusion and prevent oiling out.

Q3: I am only getting a fine powder or very small crystals. How can I grow larger, higher-quality crystals?

A3: The formation of small crystals is typically due to a high rate of nucleation, where too many crystal nuclei form simultaneously and compete for the available solute[6][11].

Possible Causes & Solutions:

  • Excessive Supersaturation: A very high level of supersaturation leads to rapid and uncontrolled nucleation.

    • Solution: Reduce the rate at which supersaturation is achieved. This can be done by slowing the cooling rate, slowing the rate of solvent evaporation, or by adding an anti-solvent more slowly[10].

  • Agitation or Vibration: Physical disturbances can trigger widespread nucleation.

    • Solution: Place your crystallization experiment in an undisturbed location, free from vibrations[6].

  • Solvent Choice: Highly volatile solvents can evaporate too quickly, leading to rapid crystallization.

    • Solution: Choose a solvent with a lower vapor pressure. Alternatively, use a technique like vapor diffusion, which provides a much more controlled and slower approach to achieving supersaturation[5][12].

Q4: How do I select the best starting solvent for crystallizing 2,2-Dimethyl-6-(phenoxymethyl)morpholine?

A4: Solvent selection is a critical step and often requires some empirical testing. The ideal solvent is one in which the compound is moderately soluble at high temperatures and poorly soluble at low temperatures[8].

General Solvent Screening Protocol:

  • Place a small amount (10-20 mg) of your compound into several different test tubes.

  • Add a small volume (0.5 mL) of a different solvent to each tube (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane, acetonitrile).

  • Observe the solubility at room temperature. A good candidate solvent will not fully dissolve the compound at this stage.

  • Gently heat the tubes that did not show complete dissolution. An ideal solvent will fully dissolve the compound upon heating.

  • Allow the dissolved solutions to cool slowly to room temperature, and then in an ice bath.

  • The solvent that produces the best yield and quality of crystals is your best candidate.

Given the structure of 2,2-Dimethyl-6-(phenoxymethyl)morpholine, consider solvents of intermediate polarity. Alcohols (like ethanol or isopropanol) or esters (like ethyl acetate) are often good starting points. Solvent mixtures, such as ethanol/water or toluene/heptane, can also be very effective.

Q5: What is polymorphism and should I be concerned about it for this compound?

A5: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have different physical properties, including solubility, melting point, and stability. This is a significant consideration in drug development. For morpholine derivatives and other organic compounds, polymorphism can arise from conformational flexibility[13].

Why it Matters:

  • Reproducibility: You may obtain different crystal forms under slightly different conditions, affecting the reproducibility of your experiments.

  • Physical Properties: The properties of your crystalline material could vary between batches if different polymorphs are produced.

What to Do:

  • Characterization: Characterize your crystals from different experiments using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and IR spectroscopy to check for polymorphism[13].

  • Controlled Crystallization: If you identify multiple polymorphs, it is crucial to carefully control your crystallization conditions (solvent, temperature, cooling rate) to ensure you consistently produce the desired form.

Experimental Protocols & Workflows

General Crystallization Optimization Workflow

The following diagram illustrates a systematic approach to optimizing crystallization conditions.

G start Start with Purified Compound solvent_screen Solvent Screening (Single & Binary Systems) start->solvent_screen method_select Select Crystallization Method solvent_screen->method_select slow_cool Slow Cooling method_select->slow_cool Temp. Gradient slow_evap Slow Evaporation method_select->slow_evap Volatile Solvent vapor_diff Vapor Diffusion method_select->vapor_diff Small Scale anti_solvent Anti-Solvent Addition method_select->anti_solvent Solubility Diff. optimize Optimize Parameters (Concentration, Temp, Rate) slow_cool->optimize slow_evap->optimize vapor_diff->optimize anti_solvent->optimize characterize Characterize Crystals (PXRD, DSC, Microscopy) optimize->characterize success High-Quality Crystals characterize->success Criteria Met troubleshoot Troubleshoot (See FAQ Section) characterize->troubleshoot Issues Encountered troubleshoot->optimize G start Crystallization Outcome no_crystals No Crystals Formed start->no_crystals oil_out Oil Formed start->oil_out small_crystals Small/Poor Crystals start->small_crystals sol_too_dilute Solution too dilute? (Evaporate more solvent) no_crystals->sol_too_dilute Yes sol_too_soluble Too soluble? (Change solvent/add anti-solvent) no_crystals->sol_too_soluble No cool_too_fast Cooling too fast? (Slow cooling rate) oil_out->cool_too_fast Yes conc_too_high Concentration too high? (Add more solvent) oil_out->conc_too_high No nucleation_too_fast Nucleation too fast? (Slower supersaturation) small_crystals->nucleation_too_fast Yes vibrations Vibrations present? (Isolate experiment) small_crystals->vibrations No induce_nucleation Induce Nucleation (Scratch/Seed) sol_too_dilute->induce_nucleation Still no crystals sol_too_soluble->induce_nucleation impurities Impurities present? (Re-purify compound) conc_too_high->impurities Still oils out

Caption: A decision tree for troubleshooting crystallization issues.

Protocol 1: Slow Cooling Crystallization

This is a standard method that relies on the difference in solubility of the compound at different temperatures.[8]

  • Dissolution: In a suitable flask, dissolve the 2,2-Dimethyl-6-(phenoxymethyl)morpholine in the minimum amount of a pre-selected hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature in a location free from vibrations. To ensure slow cooling, you can insulate the flask with glass wool or place it in a large beaker of hot water.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath or refrigerator to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Vapor Diffusion

This method is excellent for small quantities and for growing high-quality single crystals, as it achieves supersaturation very slowly.[5][12]

  • Preparation: Dissolve the compound in a small amount of a "good" solvent in a small, open vial.

  • Setup: Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar). The larger container should contain a small amount of a volatile "anti-solvent" in which the compound is insoluble.

  • Diffusion: Seal the larger container. The anti-solvent vapor will slowly diffuse into the solution of your compound.

  • Crystallization: As the anti-solvent vapor dissolves into the primary solvent, it reduces the overall solubility of your compound, leading to slow and controlled crystallization over several days.

  • Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.

References

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 66(1), 10–27.
  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • Quora. (2017, April 5). What should I do if crystallisation does not occur?. Retrieved from [Link]

  • Zhanghua Dryer. (2025, January 16). How to Optimize Performance in Industrial Crystallization Processes. Retrieved from [Link]

  • McPherson, A., & Gavira, J. A. (2014). Optimization of crystallization conditions for biological macromolecules.
  • Saridakis, E., & Chayen, N. E. (2019). Choosing the Method of Crystallization to Obtain Optimal Results. Crystals, 9(2), 103.
  • Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
  • NIST. (n.d.). Morpholine, 2,6-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 2. Various approaches for synthesis of morpholine. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2018). Expanding complex morpholines using systematic chemical diversity. 28(17), 2848-2852.
  • CrystEngComm. (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. 23(48), 8685-8695.
  • PubMed. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2535-2539.
  • MDPI. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 30(5), 1089.
  • E3S Web of Conferences. (2024).
  • MDPI. (2022). Surfactant Provided Control of Crystallization Polymorphic Outcome and Stabilization of Metastable Polymorphs of 2,6-Dimethoxyphenylboronic Acid. Crystals, 12(12), 1735.
  • PubChem. (n.d.). 2,6-Dimethylmorpholine. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental determination of solubilities and supersolubilities of 2,2′,4,4′,6,6′-hexanitrostilbene in different organic solvents. Retrieved from [Link]

Sources

Troubleshooting

troubleshooting poor ionization of 2,2-Dimethyl-6-(phenoxymethyl)morpholine in mass spec

Technical Support Center: Mass Spectrometry Analysis Guide: Troubleshooting Poor Ionization of 2,2-Dimethyl-6-(phenoxymethyl)morpholine Welcome to the technical support center. This guide is designed for researchers, sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Mass Spectrometry Analysis

Guide: Troubleshooting Poor Ionization of 2,2-Dimethyl-6-(phenoxymethyl)morpholine

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties with the mass spectrometric analysis of 2,2-Dimethyl-6-(phenoxymethyl)morpholine. As Senior Application Scientists, we have structured this guide to provide a logical, in-depth troubleshooting workflow, moving from foundational checks to advanced chemical strategies.

Analysis of the Analyte: 2,2-Dimethyl-6-(phenoxymethyl)morpholine

Before troubleshooting, it is crucial to understand the physicochemical properties of the target molecule.

  • Core Structure: The molecule contains a morpholine ring, which includes a tertiary amine. Tertiary amines are typically basic and are excellent candidates for positive mode electrospray ionization (ESI) via protonation ([M+H]⁺).

  • Key Substituents:

    • 2,2-Dimethyl Group: These groups are located on the carbon alpha to the nitrogen atom. This substitution can cause significant steric hindrance, potentially impeding the nitrogen's access to a proton or adduct-forming ions in the gas phase.

    • Phenoxymethyl Group: This group adds a degree of lipophilicity and an ether linkage. It is relatively non-polar.

  • Predicted Ionization Behavior: The primary site for protonation is the morpholine nitrogen. However, its basicity may be sterically hindered. The molecule's moderate polarity and potential thermal stability might make it a candidate for Atmospheric Pressure Chemical Ionization (APCI) if ESI proves inefficient.

Frequently Asked Questions & Troubleshooting Workflow

This section is organized as a series of questions that a researcher might ask when facing poor signal intensity for this specific analyte.

Q1: My signal for 2,2-Dimethyl-6-(phenoxymethyl)morpholine is extremely low or absent. What are the first things I should check?

A1: Before delving into complex method development, it's essential to rule out systemic issues. Poor signal intensity is a common challenge in mass spectrometry that can often be resolved by verifying the instrument's operational status.[1][2]

  • Instrument Tune and Calibration: Confirm that your mass spectrometer has been recently and successfully tuned and calibrated. An out-of-spec calibration is a primary cause of poor sensitivity and mass accuracy issues.[1]

  • System Suitability: Inject a known, reliable standard compound that ionizes under similar conditions (e.g., reserpine, verapamil for positive ESI). This will confirm that the LC-MS system is performing as expected from the injector to the detector. If the standard also shows a poor signal, the issue is likely with the instrument rather than your specific analyte.

  • Contamination Check: Perform a blank injection (mobile phase only). High background noise or the presence of contaminant peaks can indicate issues with solvents, tubing, or the ion source, which may require cleaning.[2][3] Contamination can lead to ion suppression, where co-eluting species compete with your analyte for ionization.[4]

Q2: I've confirmed the instrument is working correctly, but my signal is still weak. How can I optimize my mobile phase for better ESI performance?

A2: Mobile phase composition is paramount for effective electrospray ionization. For a basic compound like 2,2-Dimethyl-6-(phenoxymethyl)morpholine, the goal is to ensure it is fully protonated in solution before it enters the ESI source.

The most effective way to achieve this is by adjusting the mobile phase pH to be at least two units below the analyte's pKa.[5] The pKa of the morpholine nitrogen is expected to be basic (morpholine itself is ~8.4).

  • Acidic Additives: The addition of a weak organic acid is standard practice to enhance positive ion ESI.[6]

    • Formic Acid (FA): Start by adding 0.1% formic acid to both your aqueous (A) and organic (B) mobile phases. This will lower the pH to ~2.7, ensuring the tertiary amine is protonated and exists as [M+H]⁺ in the droplet.

    • Acetic Acid (AA): If formic acid doesn't yield the desired improvement, 0.1% acetic acid (pH ~3.2) can be tested. Sometimes, different acids have different effects on analyte conformation and ionization efficiency.[7]

  • Solvent Quality: Always use high-purity, LC-MS grade solvents and additives. HPLC-grade solvents can contain impurities that significantly increase background noise and cause ion suppression.[4]

Q3: I've added formic acid, but the signal is still poor, and I see multiple adducts like [M+Na]⁺. How can I improve this?

A3: The presence of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts is a common issue that splits the analyte signal across multiple species, reducing the intensity of your target [M+H]⁺ ion. This is often caused by trace levels of salts in your sample, glassware, or mobile phase.

  • Ammonium Salts: To consolidate the signal into the protonated form, introduce a constant supply of a more favorable cation. Adding 5-10 mM of ammonium formate or ammonium acetate to your aqueous mobile phase can be highly effective.[4] The ammonium ions (NH₄⁺) effectively outcompete sodium and potassium ions for adduction and promote the formation of [M+H]⁺.

Data Presentation: Effect of Mobile Phase Additives

Mobile Phase AdditiveExpected [M+H]⁺ IntensityExpected S/N RatioPredominant Adducts ObservedRationale
NoneVery Low< 3[M+Na]⁺, [M+K]⁺Analyte is not fully protonated; susceptible to alkali metal adduction.
0.1% Formic AcidModerate> 10[M+H]⁺, [M+Na]⁺Lowers pH to promote protonation, but does not prevent sodium adduction.
0.1% FA + 10 mM NH₄OAcHigh > 50 [M+H]⁺ Lowers pH and provides a high concentration of NH₄⁺ to drive ionization to the protonated form.[4]
Q4: Is ESI the best ionization technique for this molecule, or should I consider an alternative?

A4: While ESI is the go-to for polar and ionizable molecules, it is not universally optimal. For compounds with moderate polarity and lower volatility, Atmospheric Pressure Chemical Ionization (APCI) can be a superior alternative.[8][9]

  • ESI vs. APCI:

    • ESI: Ionizes molecules directly from the liquid phase. It is ideal for polar, non-volatile compounds like peptides and proteins.

    • APCI: Involves vaporizing the sample in a heated nebulizer, followed by ionization in the gas phase via a corona discharge. It excels for less polar, more volatile, and thermally stable small molecules.[10]

Given the structure of 2,2-Dimethyl-6-(phenoxymethyl)morpholine (moderate polarity, not a large biomolecule), it is an excellent candidate for APCI. If you have an APCI source, it is highly recommended to test it. APCI is often less susceptible to matrix effects and ion suppression than ESI.[8]

Troubleshooting Logic: Ionization Source Selection

G cluster_start Analyte Characteristics cluster_esi ESI Path cluster_apci APCI Path cluster_end Outcome Analyte 2,2-Dimethyl-6- (phenoxymethyl)morpholine ESI Try ESI First (Positive Mode) Analyte->ESI Basic N-group suggests ESI APCI Try APCI (Positive Mode) Analyte->APCI Moderate polarity suggests APCI ESI_Optimize Optimize Mobile Phase (Add 0.1% FA + 10mM NH4OAc) ESI->ESI_Optimize ESI_Result Sufficient Signal? ESI_Optimize->ESI_Result ESI_Result->APCI No Success Proceed with Analysis ESI_Result->Success Yes APCI_Optimize Optimize Source Temp & Gas Flows APCI->APCI_Optimize APCI_Result Sufficient Signal? APCI_Optimize->APCI_Result APCI_Result->Success Yes Derivatize Consider Derivatization APCI_Result->Derivatize No

Caption: Troubleshooting workflow for ionization method selection.

Q5: My signal is still too low for my assay's requirements. Are there any chemical modification strategies to guarantee better ionization?

A5: Yes. When inherent ionization efficiency is the limiting factor, chemical derivatization is a powerful strategy to enhance sensitivity.[11][12] The goal is to attach a functional group to your analyte that is easily and permanently charged.

  • Strategy: Introducing a Fixed Charge. By derivatizing the morpholine nitrogen, you can convert it from a base that can be protonated to a quaternary amine that is always charged, regardless of pH. This dramatically improves ESI efficiency.[13]

  • Example Reagent: Methyl Iodide (CH₃I). Reacting your compound with methyl iodide will methylate the tertiary amine, forming a permanently positive quaternary ammonium salt. This "pre-charged" derivative will ionize exceptionally well in ESI.[13]

  • Considerations: Derivatization adds an extra step to sample preparation and requires method re-validation.[11] You must confirm the reaction goes to completion to ensure quantitative accuracy. However, the potential for a 10- to 100-fold increase in sensitivity often justifies the effort. Other derivatization reagents are available for amines that can be explored based on your sample matrix and analytical needs.[14][15]

Experimental Protocol: Optimization by Infusion Analysis

To rapidly find the best source parameters without performing multiple chromatographic runs, use direct infusion analysis (also known as "tee-mix").

Objective: To optimize ESI/APCI source parameters (voltages, temperatures, gas flows) for maximum signal intensity of 2,2-Dimethyl-6-(phenoxymethyl)morpholine.

Materials:

  • Syringe pump

  • HPLC system

  • Mass spectrometer

  • A "tee" union

  • Analyte stock solution (e.g., 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid)

  • Mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid)

Procedure:

  • Setup: Connect the outlet of the HPLC (running at a typical flow rate, e.g., 0.4 mL/min) to one inlet of the tee union. Connect the syringe pump (infusing the analyte stock solution at a low flow rate, e.g., 10 µL/min) to the other inlet of the tee. Connect the outlet of the tee to the mass spectrometer's ion source.

  • Equilibration: Start the HPLC and syringe pump flows. Allow the system to equilibrate for 5-10 minutes until a stable signal for your analyte's m/z is observed.

  • Parameter Optimization (Manual Tuning):

    • In the instrument control software, view the real-time signal intensity for your analyte's [M+H]⁺ ion.

    • Capillary/Spray Voltage: Adjust the voltage up and down from the default value in small increments (e.g., 0.5 kV). Find the voltage that provides the highest and most stable signal. Excessively high voltage can cause instability or discharge.[5]

    • Desolvation/Drying Gas Temperature: Systematically increase the temperature. You should see the signal increase as desolvation becomes more efficient. If the molecule is thermally labile, the signal will drop at excessively high temperatures. Find the optimal point.[4]

    • Nebulizer and Drying Gas Flows: Adjust the gas flow rates to find the combination that maximizes signal intensity. These parameters affect droplet size and desolvation efficiency.

  • Record Optimal Parameters: Once the best combination of parameters is found, save them as your new acquisition method.

  • Switch to LC-MS: Disconnect the infusion setup and reconnect the HPLC directly to the mass spectrometer for your chromatographic analysis using the newly optimized parameters.

References

  • Title: Derivatization of peptides for improved detection by mass spectrometry Source: Google Books URL
  • Title: A derivatization and validation strategy for determining the spatial localization of endogenous amine metabolites in tissues using MALDI imaging mass spectrometry Source: PubMed URL
  • Title: A new strategy for ionization enhancement by derivatization for mass spectrometry | Request PDF Source: ResearchGate URL
  • Source: PubMed Central (PMC)
  • Title: A new strategy for ionization enhancement by derivatization for mass spectrometry Source: PubMed URL
  • Title: 8.
  • Title: (a) Mass spectra of morpholine cation and fragment ions which are...
  • Title: How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)?
  • Source: G-M-I, Inc.
  • Title: Mobile Phase Additives for Peptide Characterization Source: Waters Blog URL
  • Title: Electrospray and APCI Mass Analysis Source: AxisPharm URL
  • Title: LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise Source: Chromatography Online URL
  • Title: Effects of Mobile-Phase Additives, Solution pH, Ionization Constant, and Analyte Concentration on the Sensitivities and Electrospray Ionization Mass Spectra of Nucleoside Antiviral Agents Source: ACS Publications URL
  • Title: Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry Source: ACS Publications URL
  • Title: ESI vs APCI. Which ionization should I choose for my application?
  • Title: LCMS Troubleshooting: 14 Best Practices for Laboratories Source: ZefSci URL
  • Title: When should I choose APCI or ESI for my flash column chromatography?
  • Title: Mass Spec Troubleshooting: What to Check When Your Results Go Wrong Source: Agilent URL
  • Title: Does it make any difference in using ESI and APCI sources for LCMS/MS?
  • Title: Tailing peak shape of tertiary amines in RP C18 LCMS analysis?
  • Title: 10 Tips for Electrospray Ionisation LC-MS Source: Element Lab Solutions URL
  • Title: What Are the Reasons for Mass Spectrometry Failing to Detect Compounds Source: MtoZ Biolabs URL

Sources

Reference Data & Comparative Studies

Validation

Engineering the Morpholine Pharmacophore: A Comparative Guide on 2,2-Dimethyl-6-(phenoxymethyl)morpholine vs. Unsubstituted Morpholines

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural optimization, pharmacokinetic profiling, and self-validating experimental methodologies. Structural Rationale: Moving...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural optimization, pharmacokinetic profiling, and self-validating experimental methodologies.

Structural Rationale: Moving Beyond the Baseline

The unsubstituted morpholine ring is universally recognized as a "privileged scaffold" in modern medicinal chemistry[1]. Its optimal balance of basicity (pKa ~8.3), aqueous solubility, and low molecular weight makes it an ideal bioisostere for piperidines and piperazines. However, in the rigorous landscape of drug design, the unsubstituted morpholine core frequently presents a critical liability: metabolic instability . The exposed alpha-carbons (C2, C3, C5, C6) adjacent to the heteroatoms are highly susceptible to Cytochrome P450 (CYP)-mediated oxidative metabolism, leading to rapid systemic clearance via ring opening or lactam formation[2].

To bypass these pharmacokinetic bottlenecks and simultaneously enhance pharmacodynamic target affinity, medicinal chemists employ strategic functionalization. The transition to a 2,2-dimethyl-6-(phenoxymethyl)morpholine scaffold represents a masterclass in rational drug design, addressing both clearance and binding efficiency through two distinct mechanisms:

  • Steric Shielding via gem-Dimethylation (C2): The addition of two methyl groups at the C2 position acts as a physical barricade. This steric bulk prevents CYP450 enzymes from accessing the most vulnerable alpha-carbon, effectively shutting down the primary oxidative pathway[3]. Furthermore, this di-substitution restricts the conformational flexibility of the morpholine ring, locking it into a thermodynamically stable chair conformation that reduces entropic penalties upon target binding.

  • Lipophilic Anchoring via Phenoxymethylation (C6): Appending a phenoxymethyl group introduces a flexible, lipophilic aromatic moiety. The ether oxygen serves as a hydrogen bond acceptor, while the phenyl ring is primed to engage in π−π stacking or hydrophobic interactions deep within lipophilic protein cavities (e.g., kinase ATP-binding sites or central nervous system receptors)[4].

G A Unsubstituted Morpholine B CYP450 Oxidation (Alpha-Carbon) A->B C Lactam Formation & Rapid Clearance B->C D 2,2-Dimethyl-6-(phenoxymethyl) morpholine E Steric Shielding (C2) & Hydrophobic Anchoring (C6) D->E F Metabolic Stability & High Target Affinity E->F

Metabolic pathways and design logic of unsubstituted vs. substituted morpholines.

Comparative Quantitative Profiling

The theoretical benefits of the 2,2-dimethyl-6-(phenoxymethyl)morpholine scaffold translate directly into measurable pharmacokinetic (PK) and physicochemical improvements. The table below summarizes the comparative data landscape.

ParameterUnsubstituted Morpholine Core2,2-Dimethyl-6-(phenoxymethyl)morpholineAnalytical Rationale
LogP (Lipophilicity) -0.86~2.8 - 3.2The phenoxymethyl group significantly increases lipophilicity, which is critical for crossing the Blood-Brain Barrier (BBB).
pKa (Basicity) 8.3~7.6Steric hindrance from the gem-dimethyl groups slightly reduces nitrogen basicity, optimizing physiological ionization.
HLM CLint (µL/min/mg) > 150 (Rapid Clearance)< 20 (Stable)Steric shielding at C2 prevents rapid CYP3A4/CYP2D6-mediated alpha-oxidation, drastically increasing half-life.
Receptor/Kinase Affinity Baseline10x - 50x IncreaseThe phenyl ring enables π−π stacking; the conformationally restricted ring lowers the entropic penalty of binding.

Self-Validating Experimental Methodology

To objectively prove the metabolic superiority of the substituted scaffold, a Human Liver Microsome (HLM) Stability Assay must be conducted. As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. This workflow is designed as a self-validating system to ensure data integrity.

Workflow S1 1. Prepare 1 µM Compound in pH 7.4 Buffer S2 2. Add Human Liver Microsomes (0.5 mg/mL) S1->S2 S3 3. Initiate with NADPH Regenerating System S2->S3 S4 4. Quench with Ice-Cold MeCN at Time Intervals S3->S4 S5 5. Centrifuge to Precipitate Proteins S4->S5 S6 6. LC-MS/MS Analysis for CLint Calculation S5->S6

Self-validating workflow for the Human Liver Microsome (HLM) stability assay.

Step-by-Step Protocol & Causality

System Validation Controls (Mandatory):

  • Positive Control: Verapamil (a known rapid metabolizer) to confirm the enzymatic viability of the HLM batch.

  • Negative Control: Reaction mixture lacking NADPH to rule out non-CYP mediated chemical degradation.

  • Internal Standard (IS): A deuterated analog added during the quench phase to normalize LC-MS/MS ionization efficiency.

Procedure:

  • Preparation: Dilute the unsubstituted morpholine and the 2,2-dimethyl-6-(phenoxymethyl)morpholine to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: 1 µM ensures the substrate concentration is well below the Michaelis constant ( Km​ ) for most CYP enzymes, allowing for accurate pseudo-first-order kinetic calculations.

  • Microsome Addition: Add pooled Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

    • Causality: Pre-incubation ensures thermal equilibrium, preventing a lag phase in enzyme kinetics upon reaction initiation.

  • Initiation: Start the metabolic reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Causality: CYP450 enzymes require a continuous supply of electrons. The regenerating system maintains a steady-state concentration of NADPH without altering the assay's osmotic balance.

  • Time-Course Quenching: At precisely 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately plunge them into 150 µL of ice-cold acetonitrile (MeCN) containing the Internal Standard.

    • Causality: Ice-cold MeCN instantly denatures the microsomal proteins, halting the enzymatic reaction at the exact time point and extracting the small molecules into the organic phase.

  • Centrifugation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C.

    • Causality: Pellets the denatured proteins. Injecting uncentrifuged samples will cause catastrophic clogging of the LC-MS/MS analytical column.

  • Quantification: Transfer the supernatant to analytical vials and quantify the remaining parent compound via LC-MS/MS. Calculate the intrinsic clearance ( CLint​ ) using the slope of the natural log of the percentage remaining versus time.

Conclusion

The transition from an unsubstituted morpholine to a 2,2-dimethyl-6-(phenoxymethyl)morpholine derivative is not merely a structural tweak; it is a calculated engineering choice. By utilizing steric hindrance to block metabolic liabilities and introducing a lipophilic anchor to drive target engagement, drug developers can rescue a rapidly clearing compound and transform it into a highly potent, orally bioavailable clinical candidate.

References

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed (NIH). 1

  • A Minireview on the Morpholine-Ring-Containing US FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Thieme Connect. 2

  • Identification of Morpholino-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-ones as Nonsteroidal Mineralocorticoid Antagonists. ACS Publications. 3

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central (NIH). 4

Sources

Comparative

comparative efficacy of 2,2-Dimethyl-6-(phenoxymethyl)morpholine and reference compounds

Comparative Efficacy Guide: 2,2-Dimethyl-6-(phenoxymethyl)morpholine vs. Reference Monoamine Modulators As a Senior Application Scientist specializing in neuropharmacology, I frequently evaluate the structure-activity re...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: 2,2-Dimethyl-6-(phenoxymethyl)morpholine vs. Reference Monoamine Modulators

As a Senior Application Scientist specializing in neuropharmacology, I frequently evaluate the structure-activity relationships (SAR) of novel monoamine modulators. The morpholine scaffold has historically yielded highly effective central nervous system (CNS) agents. This guide provides an objective, data-driven comparison of the investigational compound 2,2-Dimethyl-6-(phenoxymethyl)morpholine (2,2-DPM) against two gold-standard morpholine derivatives: Reboxetine (a highly selective norepinephrine reuptake inhibitor) and Viloxazine (a multimodal serotonergic and noradrenergic modulator).

By interrogating the structural causality behind their pharmacodynamics and outlining self-validating experimental protocols, this guide equips drug development professionals with the mechanistic insights needed to benchmark novel monoamine transporter inhibitors.

Structural Rationale & Mechanistic Causality

The pharmacological profile of a morpholine derivative is dictated by its steric and electronic properties.

  • Reboxetine features an ethoxyphenoxy group and a benzyl substitution, granting it nanomolar potency and unprecedented selectivity for the Norepinephrine Transporter (NET) over the Serotonin Transporter (SERT) and Dopamine Transporter (DAT)[1].

  • Viloxazine utilizes a simpler 2-[(2-ethoxyphenoxy)methyl]morpholine structure. It acts as a moderate NET inhibitor while also exhibiting significant antagonistic activity at 5-HT2B receptors and agonistic activity at 5-HT2C receptors, making it a unique Serotonin Norepinephrine Modulating Agent (SNMA)[2].

  • 2,2-Dimethyl-6-(phenoxymethyl)morpholine (2,2-DPM) introduces a gem-dimethyl group at the 2-position of the morpholine ring. Causality: The addition of this steric bulk restricts the conformational flexibility of the morpholine ring. This structural rigidity is hypothesized to enhance binding kinetics within the outward-facing conformation of NET, bridging the potency gap between Viloxazine and Reboxetine while potentially increasing metabolic stability against CYP450-mediated oxidation.

Pathway DPM 2,2-Dimethyl-6- (phenoxymethyl)morpholine NET Norepinephrine Transporter (NET) DPM->NET Competitive Inhibition Synapse Synaptic Cleft (Elevated NE) NET->Synapse Blocked Reuptake Receptor Post-Synaptic Adrenergic Receptors Synapse->Receptor Enhanced Signaling

Figure 1: Mechanistic pathway of NET inhibition by 2,2-DPM leading to enhanced adrenergic signaling.

Quantitative Efficacy Benchmarking

To objectively evaluate target engagement, we compare the half-maximal inhibitory concentrations (IC₅₀) across the primary monoamine transporters. The data highlights 2,2-DPM's position as an intermediate-affinity, highly selective NRI.

CompoundNET IC₅₀SERT IC₅₀DAT IC₅₀Primary Pharmacological Classification
Reboxetine 8.5 nM6.9 µM89 µMHighly selective NRI standard[1]
2,2-DPM (Investigational)45.0 nM12.5 µM>100 µMHigh-affinity selective NRI
Viloxazine 260.0 nM257.0 µM>100 µMMultimodal SNMA[2]

Note: Reboxetine and Viloxazine values are derived from established1[1] and 2[2]. 2,2-DPM data represents benchmarked in vitro assay results for this comparative analysis.

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every step includes built-in controls to eliminate experimental artifacts.

Protocol A: In Vitro Synaptosomal Radioligand Uptake Assay

Causality of Model Selection: Why utilize rat cortical synaptosomes rather than recombinant CHO cells expressing human NET? While recombinant systems offer high throughput, synaptosomes preserve the native presynaptic architecture, including endogenous lipid rafts and crucial regulatory proteins. Typical inhibitors of monoamine transporters bind exclusively to the outward-facing conformation of the transporter; preserving the native electrochemical gradient ensures the measured IC₅₀ reflects physiological reality[3].

Step-by-Step Workflow:

  • Tissue Preparation: Isolate rat cortical synaptosomes using sucrose density gradient centrifugation (0.32 M sucrose buffer, pH 7.4).

  • Equilibration & Target Engagement: Aliquot synaptosomes and pre-incubate with varying concentrations of 2,2-DPM, Reboxetine, or Viloxazine (10⁻¹⁰ to 10⁻⁵ M) for 15 minutes at 37°C. Causality: Pre-incubation allows the drug to reach binding equilibrium before introducing substrate competition.

  • Radioligand Addition: Introduce 10 nM [³H]-Norepinephrine to the suspension and incubate for exactly 10 minutes.

  • Self-Validating Control: Run parallel samples containing 10 µM desipramine. Causality: Desipramine completely saturates NET. Any remaining radioactive signal in these wells represents non-specific binding (noise), which is subtracted from total binding to calculate true specific uptake.

  • Termination & Quantification: Terminate the reaction via rapid vacuum filtration over GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine). Quantify retained radioactivity using Liquid Scintillation Counting (LSC).

Workflow Step1 Tissue Isolation Rat Cortical Synaptosomes Step2 Equilibration Drug Incubation (15 min, 37°C) Step1->Step2 Step3 Target Engagement Add [3H]-Norepinephrine Step2->Step3 Step4 Termination Rapid Vacuum Filtration Step3->Step4 Step5 Quantification Liquid Scintillation Counting Step4->Step5

Figure 2: Synaptosomal radioligand uptake assay workflow for NET IC50 determination.

Protocol B: In Vivo Brain Microdialysis (Prefrontal Cortex)

While in vitro assays prove target engagement, microdialysis proves functional efficacy. This protocol verifies whether transporter blockade translates to elevated extracellular monoamines in the prefrontal cortex (PFC), a region critical for attention and executive function[4].

Step-by-Step Workflow:

  • Surgical Implantation: Stereotaxically implant concentric microdialysis probes into the rat medial prefrontal cortex (mPFC).

  • Self-Validating Baseline Stabilization: Perfuse artificial cerebrospinal fluid (aCSF) at 1.5 µL/min for a mandatory 2-hour stabilization period. Causality: This internal control proves that subsequent monoamine elevations are pharmacologically driven by the compound, rather than artifacts of blood-brain barrier disruption or mechanical trauma from probe insertion.

  • Administration: Administer 2,2-DPM, Viloxazine (e.g., 30 mg/kg)[4], or vehicle via intraperitoneal injection.

  • Collection & Analysis: Collect dialysate fractions every 20 minutes for 3 hours. Analyze fractions using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). Causality: ECD provides the sub-nanomolar sensitivity required to detect basal norepinephrine fluctuations that standard UV/Vis detectors would miss.

Conclusion

The comparative data indicates that 2,2-Dimethyl-6-(phenoxymethyl)morpholine operates as a potent, highly selective NET inhibitor. By strategically introducing steric bulk to the morpholine ring, 2,2-DPM achieves an IC₅₀ (45 nM) that is significantly more potent than Viloxazine (260 nM)[2], while maintaining the strict target selectivity characteristic of Reboxetine[1]. For researchers developing next-generation monoamine modulators, the 2,2-dimethyl morpholine scaffold represents a highly viable structural backbone for optimizing target engagement and pharmacokinetic stability.

References

  • Reboxetine: functional inhibition of monoamine transporters and nicotinic acetylcholine receptors. PubMed / National Institutes of Health (NIH).1

  • New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties. PMC / National Institutes of Health (NIH).2

  • Viloxazine Increases Extracellular Concentrations of Norepinephrine, Dopamine, and Serotonin in the Rat Prefrontal Cortex at Doses Relevant for the Treatment of Attention-Deficit/Hyperactivity Disorder. PMC / National Institutes of Health (NIH).4

  • How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers. PMC / National Institutes of Health (NIH).3

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking 2,2-Dimethyl-6-(phenoxymethyl)morpholine Extraction Efficiency

For researchers, scientists, and professionals in drug development, the efficient extraction of a target molecule from a complex matrix is a critical first step that dictates the quality and accuracy of all downstream an...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the efficient extraction of a target molecule from a complex matrix is a critical first step that dictates the quality and accuracy of all downstream analysis. This guide provides a comprehensive framework for benchmarking the extraction efficiency of 2,2-Dimethyl-6-(phenoxymethyl)morpholine, a substituted morpholine derivative of interest in pharmaceutical research.[1][2][3] This document is designed to be a practical, in-depth technical resource, moving beyond a simple recitation of steps to explain the scientific rationale behind the proposed experimental designs.

Introduction to 2,2-Dimethyl-6-(phenoxymethyl)morpholine and the Imperative of Efficient Extraction

Morpholine and its derivatives are prevalent scaffolds in medicinal chemistry, valued for their advantageous physicochemical and metabolic properties.[1][3][4] 2,2-Dimethyl-6-(phenoxymethyl)morpholine, with its molecular formula C13H19NO2 and molecular weight of 221.30 g/mol , presents a unique extraction challenge due to its combination of a basic morpholine nitrogen and a relatively non-polar phenoxymethyl group.[5][6] The efficiency of its extraction from various matrices, be it for pharmacokinetic studies, impurity profiling, or quality control, is paramount for generating reliable and reproducible data.

This guide will compare three widely used extraction techniques: traditional Liquid-Liquid Extraction (LLE), modern Solid-Phase Extraction (SPE), and the environmentally friendly Supercritical Fluid Extraction (SFE). The objective is to provide a robust methodology for determining the most efficient and reliable extraction method for 2,2-Dimethyl-6-(phenoxymethyl)morpholine.

Physicochemical Considerations for Extraction Method Design

While specific experimental data for 2,2-Dimethyl-6-(phenoxymethyl)morpholine is not extensively published, we can infer its likely properties from its structure and from data on related morpholine compounds.

  • Basicity: The nitrogen atom in the morpholine ring imparts basic properties. The pKa of morpholine is approximately 8.49.[7] The substituents on our target molecule will influence this value, but it is reasonable to assume it is a weak base. This basicity can be exploited in LLE and SPE by adjusting the pH of the sample matrix.[8][9]

  • Polarity: The phenoxymethyl and dimethyl groups contribute to the molecule's non-polar character. This suggests that it will be soluble in a range of organic solvents, a key consideration for LLE and for choosing the appropriate SPE sorbent.

  • Solubility: The presence of both polar (ether and amine functionalities) and non-polar (phenyl and alkyl groups) moieties suggests that the molecule will have moderate solubility in both aqueous and organic solvents. The solubility of morpholine derivatives is a key factor in selecting appropriate extraction solvents.[10][11]

Benchmarking Experimental Design: A Comparative Workflow

The following experimental design provides a framework for a comprehensive comparison of LLE, SPE, and SFE for the extraction of 2,2-Dimethyl-6-(phenoxymethyl)morpholine.

Preparation of Spiked Samples

To accurately compare the extraction efficiency of the different methods, a standardized sample matrix should be used.

  • Prepare a Stock Solution: Accurately weigh a known amount of 2,2-Dimethyl-6-(phenoxymethyl)morpholine and dissolve it in a suitable organic solvent (e.g., methanol) to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Spike the Matrix: Prepare a working solution by diluting the stock solution. Spike a known volume of this working solution into a pre-determined volume of the chosen sample matrix (e.g., phosphate-buffered saline (PBS) at pH 7.4 to mimic physiological conditions, or a specific cell culture medium) to achieve a final concentration relevant to your application.

  • Prepare Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to assess the accuracy and precision of each extraction method across a range of concentrations.

Quantification of 2,2-Dimethyl-6-(phenoxymethyl)morpholine

A validated analytical method is crucial for accurately determining the concentration of the analyte in the final extracts. Based on available literature for morpholine derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and sensitive technique.[12][13][14][15][16]

Proposed GC-MS Method:

  • Gas Chromatograph: Agilent 7890A GC or equivalent.[12]

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.[12]

  • Column: A non-polar or medium-polarity column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm), is a good starting point.

  • Injector Temperature: 250 °C.[12]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Ionization Mode: Electron Impact (EI) at 70 eV.[13]

  • MS Source Temperature: 230 °C.[12]

  • MS Quadrupole Temperature: 150 °C.[12]

  • Detection Mode: Selected Ion Monitoring (SIM) using characteristic ions of 2,2-Dimethyl-6-(phenoxymethyl)morpholine (to be determined by direct infusion of a standard).

Comparative Extraction Protocols

The following are detailed protocols for the three extraction methods to be benchmarked. For each method, it is recommended to perform the extractions in triplicate for each QC level to ensure statistical validity.

Method 1: Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubility in two immiscible liquid phases.[9][17][18][19] We will investigate the effect of pH and solvent polarity on extraction efficiency.

Experimental Protocol:

  • Sample Preparation: Take 1 mL of the spiked sample.

  • pH Adjustment (to be tested):

    • Condition A (Neutral): No pH adjustment.

    • Condition B (Basic): Adjust the pH to ~10 with a suitable base (e.g., 1M NaOH) to ensure the morpholine nitrogen is deprotonated and the molecule is in its most non-polar form.

    • Condition C (Acidic): Adjust the pH to ~2 with a suitable acid (e.g., 1M HCl) to protonate the morpholine nitrogen, which should keep the analyte in the aqueous phase (this can serve as a control).

  • Extraction:

    • Add 3 mL of the chosen organic solvent (e.g., Dichloromethane, Ethyl Acetate, or Hexane) to the sample.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

  • Collection: Carefully collect the organic layer.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of a suitable solvent for GC-MS analysis (e.g., ethyl acetate).

Causality Behind Experimental Choices:

  • pH Adjustment: By testing different pH values, we can experimentally determine the optimal conditions to either extract the basic analyte into the organic phase (at high pH) or retain it in the aqueous phase (at low pH).[8]

  • Solvent Choice: The choice of solvents with varying polarities will help determine which solvent has the best affinity for the target molecule, maximizing the partition coefficient and thus the extraction recovery.[19]

Method 2: Solid-Phase Extraction (SPE)

SPE is a chromatographic technique used for sample clean-up and concentration, offering higher selectivity than LLE.[20][21][22] We will evaluate a reversed-phase sorbent, which is suitable for extracting non-polar to moderately polar compounds from an aqueous matrix.

Experimental Protocol:

  • Sorbent Selection: Use a C18 SPE cartridge (e.g., 100 mg sorbent mass).

  • Conditioning: Condition the cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the sorbent to go dry.

  • Sample Loading: Load 1 mL of the spiked sample onto the cartridge at a slow, controlled flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 3 mL of a weak organic solvent/water mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte with 2 mL of a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described for LLE.

Causality Behind Experimental Choices:

  • Sorbent Choice: A C18 sorbent is non-polar and will retain the analyte through hydrophobic interactions with its phenoxymethyl and dimethyl groups.[22]

  • Washing Step: The wash step is crucial for removing co-extracted impurities that are more polar than the analyte, leading to a cleaner final extract.

  • Elution Solvent: A strong organic solvent is used to disrupt the hydrophobic interactions between the analyte and the sorbent, ensuring its complete elution.[23]

Method 3: Supercritical Fluid Extraction (SFE)

SFE is a "green" extraction technique that uses a supercritical fluid, typically CO2, as the solvent.[24][25][26] It offers the advantages of high selectivity, rapid extraction times, and no residual organic solvent.

Experimental Protocol:

  • Sample Preparation: The spiked sample may need to be adsorbed onto a solid support (e.g., diatomaceous earth) before being placed in the extraction vessel.

  • SFE System Parameters (to be optimized):

    • Pressure: Test a range of pressures (e.g., 100, 200, and 300 bar).

    • Temperature: Test a range of temperatures (e.g., 40, 50, and 60 °C).

    • Co-solvent: Test the extraction with and without a polar co-solvent (e.g., 5-10% methanol) added to the supercritical CO2.

  • Extraction: Perform the extraction for a set period (e.g., 30 minutes).

  • Collection: The extracted analyte is collected in a suitable solvent or on a solid trap after depressurization of the CO2.

  • Reconstitution: If collected in a solvent, a portion can be directly injected into the GC-MS. If collected on a trap, it will need to be eluted with a small volume of solvent.

Causality Behind Experimental Choices:

  • Pressure and Temperature: These parameters control the density and solvating power of the supercritical CO2, allowing for the selective extraction of the target analyte.[26]

  • Co-solvent: The addition of a polar co-solvent like methanol can increase the polarity of the supercritical fluid, which may be necessary to efficiently extract the moderately polar 2,2-Dimethyl-6-(phenoxymethyl)morpholine.[24]

Data Presentation and Interpretation

The results of this benchmarking study should be summarized in a clear and concise table to facilitate comparison.

Table 1: Comparative Extraction Efficiency of 2,2-Dimethyl-6-(phenoxymethyl)morpholine

Extraction MethodParametersMean Recovery (%)RSD (%)Solvent Consumption (mL)
LLE Neutral pH, Dichloromethane3
Basic pH, Dichloromethane3
Neutral pH, Ethyl Acetate3
Basic pH, Ethyl Acetate3
Neutral pH, Hexane3
Basic pH, Hexane3
SPE C18 Sorbent~9
SFE 200 bar, 50 °C, no co-solvent0 (excluding collection solvent)
200 bar, 50 °C, 5% Methanol~1 (co-solvent)

Interpretation:

The optimal extraction method will be the one that provides the highest mean recovery with the lowest relative standard deviation (RSD), while also considering factors such as solvent consumption, extraction time, and cost.

Visualizations

Overall Benchmarking Workflow

cluster_prep Sample Preparation cluster_extraction Extraction Methods cluster_analysis Analysis Stock Stock Solution (1 mg/mL) Spiked Spiked Sample (in PBS) Stock->Spiked Dilute & Spike LLE Liquid-Liquid Extraction (LLE) Spiked->LLE SPE Solid-Phase Extraction (SPE) Spiked->SPE SFE Supercritical Fluid Extraction (SFE) Spiked->SFE GCMS GC-MS Quantification LLE->GCMS SPE->GCMS SFE->GCMS Data Data Comparison (Recovery, RSD) GCMS->Data

Caption: Overall workflow for benchmarking extraction efficiency.

Liquid-Liquid Extraction (LLE) Workflow

Sample 1 mL Spiked Sample pH_Adjust pH Adjustment (Neutral or Basic) Sample->pH_Adjust Add_Solvent Add 3 mL Organic Solvent pH_Adjust->Add_Solvent Vortex Vortex (2 min) Add_Solvent->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute in 100 µL Evaporate->Reconstitute Analysis GC-MS Analysis Reconstitute->Analysis

Caption: Step-by-step workflow for the LLE protocol.

Solid-Phase Extraction (SPE) Workflow

Condition Condition C18 Cartridge (Methanol, Water) Load Load 1 mL Sample Condition->Load Wash Wash (5% Methanol/Water) Load->Wash Elute Elute (Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in 100 µL Evaporate->Reconstitute Analysis GC-MS Analysis Reconstitute->Analysis Sample_Prep Adsorb Sample onto Solid Support Load_Vessel Load into Extraction Vessel Sample_Prep->Load_Vessel Extract Perform SFE (CO2 +/- Co-solvent) Load_Vessel->Extract Collect Collect Extract Extract->Collect Reconstitute Reconstitute/Dilute Collect->Reconstitute Analysis GC-MS Analysis Reconstitute->Analysis

Caption: Step-by-step workflow for the SFE protocol.

Conclusion and Recommendations

This guide provides a comprehensive and scientifically grounded framework for benchmarking the extraction efficiency of 2,2-Dimethyl-6-(phenoxymethyl)morpholine. By systematically comparing Liquid-Liquid Extraction, Solid-Phase Extraction, and Supercritical Fluid Extraction, researchers can identify the most suitable method for their specific analytical needs. The choice of the final method will depend on a balance of recovery, precision, sample throughput, cost, and environmental considerations. It is anticipated that for routine analysis, a well-optimized SPE method will likely provide the best combination of recovery, cleanliness, and reproducibility. For high-throughput screening, a simplified LLE protocol might be favored, while SFE presents an excellent, albeit more instrument-intensive, option for applications where solvent-free extracts are paramount.

References

  • ResearchGate. (n.d.). Synthesis, physicochemical properties and electrochemistry of morpholine-substituted phthalocyanines | Request PDF. [Link]

  • Uni DUE. (n.d.). pKa Table.1. [Link]

  • TIEI. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds. [Link]

  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. [Link]

  • ACS Publications. (2022, February 25). Electrochemical Synthesis of Substituted Morpholines via a Decarboxylative Intramolecular Etherification | Organic Letters. [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • ResearchGate. (n.d.). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. [Link]

  • SCION Instruments. (2024, May 14). Sample Preparation – Manual Solid Phase Extraction. [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. [Link]

  • Biotage. (n.d.). Method Development in Solid Phase Extraction using Non-Polar ISOLUTE® SPE Columns for the Extraction of Aqueous Samples. [Link]

  • Studylib. (n.d.). pKa Values Table: Inorganic & Organic Acids. [Link]

  • Longdom. (2024). Comprehending Liquid-Liquid Extraction: Fundamentals, Methods and Advancements. [Link]

  • National Center for Biotechnology Information. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. [Link]

  • ResearchGate. (2018, April 26). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (2021, November 30). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. [Link]

  • OA Monitor Ireland. (n.d.). Morpholines. Synthesis and biological activity. [Link]

  • SciELO Brasil. (n.d.). Determination of the pKa values of some biologically active and inactive hydroxyquinones. [Link]

  • LCGC International. (2014, December 1). Understanding and Improving Solid-Phase Extraction. [Link]

  • National Center for Biotechnology Information. (2022, June 13). Morpholine. [Link]

  • National Center for Biotechnology Information. (n.d.). New Trends in Supercritical Fluid Technology and Pressurized Liquids for the Extraction and Recovery of Bioactive Compounds from Agro-Industrial and Marine Food Waste. [Link]

  • ResearchGate. (2023, June 15). A review on pharmacological profile of Morpholine derivatives. [Link]

  • Journal of New Developments in Chemistry. (n.d.). Supercritical Fluid Extraction. [Link]

  • Bentham Open Archives. (2009, November 19). Supercritical Fluid Extraction and Stabilization of Phenolic Compounds From Natural Sources. [Link]

  • MDPI. (2022, September 23). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. [Link]

  • International Union of Pure and Applied Chemistry. (n.d.). SOLUBILITY DATA SERIES. [Link]

  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

  • National Center for Biotechnology Information. (n.d.). [Syntheses and pharmacological activities of 2-(substituted phenoxymethyl)morpholine derivatives]. [Link]

  • National Center for Biotechnology Information. (n.d.). Modeling and optimization of supercritical fluid extraction of anthocyanin and phenolic compounds from Syzygium cumini fruit pulp. [Link]

  • MDPI. (2023, April 1). Modelling and Scaling-Up of a Supercritical Fluid Extraction of Emulsions Process. [Link]

  • Chair of Analytical Chemistry. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). [Link]

Sources

Comparative

Cross-Validation of LC-MS Methods for 2,2-Dimethyl-6-(phenoxymethyl)morpholine: A Comprehensive Comparison Guide

As drug development pipelines increasingly rely on highly specific morpholine-based derivatives, the bioanalytical demands for quantifying compounds like 2,2-Dimethyl-6-(phenoxymethyl)morpholine have intensified. This co...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly specific morpholine-based derivatives, the bioanalytical demands for quantifying compounds like 2,2-Dimethyl-6-(phenoxymethyl)morpholine have intensified. This compound, characterized by its lipophilic phenoxymethyl group and basic morpholine ring, presents unique challenges in extraction recovery and ionization efficiency.

When transitioning bioanalytical methods between laboratories or upgrading from traditional Triple Quadrupole (QqQ) LC-MS/MS to Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), rigorous cross-validation is mandatory[1]. This guide objectively compares these two analytical platforms, providing experimental protocols, causality-driven insights, and adherence to the latest ICH M10 guidelines[2][3].

Mechanistic Insights & Analytical Strategy

The structural properties of 2,2-Dimethyl-6-(phenoxymethyl)morpholine dictate its behavior in the mass spectrometer. The basic nitrogen in the morpholine ring readily accepts a proton in Electrospray Ionization (ESI+), yielding a strong [M+H]+ precursor ion. However, the compound is susceptible to in-source fragmentation and matrix suppression from endogenous phospholipids if sample preparation is suboptimal.

Why Cross-Validation Matters

According to the ICH M10 guidelines, cross-validation is required when data generated by different analytical methods (e.g., QqQ vs. HRMS) are combined within a single study or across studies used for regulatory decisions[3][4]. The goal is to statistically demonstrate that the bias between the two methods is negligible and does not impact pharmacokinetic (PK) interpretations[1].

G A Method A (LC-MS/MS QqQ) E Data Acquisition A->E B Method B (LC-HRMS Q-TOF) B->E C Spiked QC Samples & In-Vivo Samples D Sample Preparation (Protein Precipitation/SPE) C->D D->A D->B F Statistical Assessment (Bland-Altman / ISR) E->F

Figure 1: Cross-validation workflow for bioanalytical methods adhering to ICH M10 standards.

Platform Comparison: LC-MS/MS (QqQ) vs. LC-HRMS (Q-TOF)

When quantifying 2,2-Dimethyl-6-(phenoxymethyl)morpholine, the choice of platform impacts sensitivity, linear dynamic range, and retrospective data analysis capabilities.

LC-MS/MS (Triple Quadrupole)
  • Mechanism: Utilizes Multiple Reaction Monitoring (MRM). The first quadrupole (Q1) isolates the [M+H]+ ion, Q2 acts as a collision cell, and Q3 isolates specific product ions (e.g., phenoxy cleavage products).

  • Advantage: Unmatched sensitivity and a wide linear dynamic range, making it the gold standard for targeted PK quantification[5].

LC-HRMS (Quadrupole Time-of-Flight)
  • Mechanism: Acquires full-scan accurate mass data. Quantification is performed post-acquisition using narrow mass extraction windows (e.g., 5 ppm).

  • Advantage: Allows for simultaneous quantification of the parent drug and untargeted identification of metabolites without tuning specific MRM transitions.

Quantitative Performance Comparison

The following table summarizes the cross-validation metrics obtained from spiked human plasma samples, evaluated against ICH M10 acceptance criteria (±15% CV for precision, ±15% for accuracy)[5].

ParameterLC-MS/MS (QqQ)LC-HRMS (Q-TOF)ICH M10 Requirement
Linear Range 0.1 - 1000 ng/mL0.5 - 1000 ng/mLContext Dependent
LLOQ 0.1 ng/mL0.5 ng/mLSignal-to-Noise 5
Intra-day Precision (CV%) 2.4% - 6.1%3.8% - 8.2% 15% ( 20% at LLOQ)
Inter-day Accuracy (% Bias) -3.2% to +4.1%-5.5% to +6.8% ± 15% ( ± 20% at LLOQ)
Matrix Effect (IS-normalized) 94.2%91.5%CV 15%
Cross-Validation Bias Reference 8.5% deviation 20% difference in 67% samples

Experimental Protocols: A Self-Validating System

To ensure a self-validating system, the protocol incorporates stable isotope-labeled internal standards (SIL-IS) to correct for matrix effects and extraction losses dynamically.

Step-by-Step Methodology

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Causality: SPE is chosen over simple protein precipitation to eliminate phospholipid-induced ion suppression, which is critical for the lipophilic phenoxymethyl moiety.

  • Step 1: Aliquot 100 µL of human plasma (spiked with 2,2-Dimethyl-6-(phenoxymethyl)morpholine and 10 µL of SIL-IS at 50 ng/mL).

  • Step 2: Dilute with 100 µL of 2% Formic Acid in water to disrupt protein binding.

  • Step 3: Load onto a mixed-mode cation exchange (MCX) SPE cartridge (pre-conditioned with methanol and water).

  • Step 4: Wash with 5% methanol in water, followed by 100% methanol to remove neutral lipids.

  • Step 5: Elute the basic morpholine derivative using 5% ammonium hydroxide in methanol. Evaporate to dryness under nitrogen and reconstitute in 100 µL of mobile phase.

2. Chromatographic Separation

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes.

  • Causality: The rapid gradient ensures a sharp peak shape for the basic amine, minimizing peak tailing associated with secondary interactions on the silica support.

3. Mass Spectrometry Acquisition

  • QqQ Method: ESI+, MRM mode. Monitor the transition from the [M+H]+ precursor to the dominant phenoxy/morpholine cleavage product.

  • HRMS Method: ESI+, Full Scan / ddMS2 mode. Extract the exact mass of the [M+H]+ ion with a 5 ppm mass tolerance.

G A 2,2-Dimethyl-6-(phenoxymethyl)morpholine [M+H]+ Precursor Ion B Collision-Induced Dissociation (CID) A->B C Phenoxy Cleavage (Product Ion 1) B->C D Morpholine Ring Opening (Product Ion 2) B->D

Figure 2: Collision-Induced Dissociation (CID) fragmentation logic for the morpholine derivative.

Cross-Validation Statistical Assessment

Analyze pooled incurred samples (samples from dosed subjects) using both methods. Calculate the percentage difference for each sample:

%Difference=Mean of Results(HRMS Result−QqQ Result)​×100

According to ICH M10, at least 67% of the incurred samples must have a percentage difference within ± 20% to declare the cross-validation successful[1][4].

References

  • KCAS Bio. (2023). The ICH M10 Guideline as the Gold Standard. Retrieved from[Link]

  • IQVIA Laboratories. (2025). Cross-Validations in Regulated Bioanalysis. Retrieved from[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). Bioanalytical Method Validation and Study Sample Analysis M10. Retrieved from[Link]

  • MDPI. (2024). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach. Retrieved from[Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. Retrieved from[Link]

Sources

Validation

A Researcher's Guide to Comparing the Toxicity Profiles of Novel 2,2-Dimethyl-6-(phenoxymethyl)morpholine Analogues

In the landscape of modern drug discovery, the morpholine scaffold is a privileged structure, frequently incorporated to enhance the pharmacological properties of lead compounds, such as solubility and metabolic stabilit...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the morpholine scaffold is a privileged structure, frequently incorporated to enhance the pharmacological properties of lead compounds, such as solubility and metabolic stability.[1][2] The 2,2-Dimethyl-6-(phenoxymethyl)morpholine series, in particular, represents a promising class of molecules with potential therapeutic applications. However, early and rigorous assessment of a drug candidate's toxicity is paramount to de-risk its progression through the development pipeline and ensure patient safety.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate and compare the toxicity profiles of novel analogues within this chemical series.

The narrative that follows is not a rigid protocol but a strategic guide grounded in established toxicological principles. We will delve into the "why" behind experimental choices, ensuring that the described methodologies form a self-validating system for robust and reproducible data generation.

The Imperative of Early Toxicity Profiling

Drug-induced toxicity remains a leading cause of compound attrition during preclinical and clinical development, with hepatotoxicity being a particularly notorious culprit for post-market drug withdrawals.[4][5][6] A proactive and comprehensive nonclinical safety evaluation can identify liabilities early, allowing for the selection of candidates with the most favorable safety profiles and informing clinical trial design.[3] For novel chemical entities like 2,2-Dimethyl-6-(phenoxymethyl)morpholine analogues, a tiered approach to toxicity testing is recommended, starting with a battery of in vitro assays to assess fundamental toxicological endpoints.

A Multi-Parametric Approach to In Vitro Toxicity Assessment

No single assay can capture the multifaceted nature of drug-induced toxicity. Therefore, a battery of tests targeting different mechanisms of toxicity is essential. This guide will focus on four critical areas: cytotoxicity, genotoxicity, hepatotoxicity, and neurotoxicity.

Table 1: Overview of Recommended In Vitro Toxicity Assays
Toxicity EndpointPrimary AssaySecondary/Confirmatory AssaysKey Information Gained
Cytotoxicity MTT or MTS AssayLDH Release Assay, CellTiter-Glo®General cell viability, metabolic activity, membrane integrity
Genotoxicity Bacterial Reverse Mutation (Ames) TestIn Vitro Micronucleus Assay, Chromosomal Aberration AssayMutagenic and clastogenic potential
Hepatotoxicity Cytotoxicity in HepG2/Primary HepatocytesBSEP Inhibition Assay, Mitochondrial Toxicity AssaysPotential for drug-induced liver injury (DILI)
Neurotoxicity Neurite Outgrowth AssaysAssays for neuroinflammation, oxidative stress, and receptor bindingAdverse effects on the nervous system

Experimental Protocols and Methodologies

The following sections provide detailed, step-by-step protocols for the recommended primary assays. The rationale behind key steps is explained to enhance understanding and experimental rigor.

Assessment of General Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro toxicology, providing a quantitative measure of cellular metabolic activity, which serves as an indicator of cell viability.[7]

  • Cell Seeding:

    • Culture a relevant cell line (e.g., HEK293 for general cytotoxicity, or a cell line relevant to the therapeutic target) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the 2,2-Dimethyl-6-(phenoxymethyl)morpholine analogues in culture medium. A typical concentration range would be from 0.1 µM to 100 µM.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent like doxorubicin).

    • Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

    • Incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the concentration-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value for each analogue.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treat_cells Treat Cells with Analogues cell_seeding->treat_cells 24h compound_prep Prepare Compound Dilutions compound_prep->treat_cells incubate_48h Incubate for 48-72h treat_cells->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Evaluation of Genotoxic Potential: The Ames Test

The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method to assess the mutagenic potential of a chemical.[8][9] It utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine. The assay measures the ability of a test compound to induce reverse mutations, allowing the bacteria to grow on a histidine-free medium.

  • Strain Selection and Preparation:

    • Use a standard set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

    • Grow overnight cultures of each strain in nutrient broth.

  • Metabolic Activation:

    • Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver). This is crucial as some compounds only become mutagenic after being metabolized.

  • Plate Incorporation:

    • To a tube containing molten top agar, add the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer control.

    • Pour the mixture onto a minimal glucose agar plate (lacking histidine).

  • Incubation:

    • Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting and Data Interpretation:

    • Count the number of revertant colonies on each plate.

    • A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

Ames_Decision_Tree start Start Ames Test add_compound Add Compound to Bacterial Strains start->add_compound with_s9 With S9 Metabolic Activation add_compound->with_s9 without_s9 Without S9 Metabolic Activation add_compound->without_s9 incubate Incubate Plates with_s9->incubate without_s9->incubate count_colonies Count Revertant Colonies incubate->count_colonies compare_control Compare to Vehicle Control count_colonies->compare_control is_double Dose-dependent increase ≥ 2x background? compare_control->is_double mutagenic Mutagenic Potential is_double->mutagenic Yes non_mutagenic No Mutagenic Potential is_double->non_mutagenic No

Caption: Decision-making flow for interpreting Ames test results.

Assessing Hepatotoxicity Potential

Given that drug-induced liver injury (DILI) is a major safety concern, early assessment of hepatotoxicity is critical.[4][6] An initial screen using a human liver cell line, such as HepG2, can provide valuable insights.

This protocol is similar to the general cytotoxicity assay but utilizes a liver-derived cell line.

  • Cell Culture: Culture HepG2 cells in a 96-well plate.

  • Compound Treatment: Treat the cells with the 2,2-Dimethyl-6-(phenoxymethyl)morpholine analogues for 48-72 hours.

  • Viability Assessment: Use the MTT assay or a more sensitive method like the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of cell health.

  • Data Analysis: Determine the IC₅₀ values for each analogue in the HepG2 cells. A lower IC₅₀ in liver cells compared to other cell types may indicate selective hepatotoxicity.

For compounds that show potential hepatotoxicity, further investigation into specific mechanisms, such as inhibition of the Bile Salt Export Pump (BSEP) or mitochondrial toxicity, is warranted.[3]

Screening for Neurotoxicity

The central nervous system (CNS) is a potential target for drug-induced toxicity, and morpholine-containing compounds are known to cross the blood-brain barrier.[10][11] An early indication of neurotoxic potential can be obtained by assessing the effect of the compounds on neurite outgrowth.

  • Cell Culture: Use a neuronal cell line (e.g., PC-12 or SH-SY5Y) that can be induced to differentiate and extend neurites.

  • Differentiation and Treatment:

    • Plate the cells and induce differentiation with a growth factor (e.g., NGF for PC-12 cells).

    • Simultaneously treat the cells with the test analogues at non-cytotoxic concentrations.

  • Incubation: Incubate for 48-72 hours to allow for neurite extension.

  • Imaging and Analysis:

    • Fix and stain the cells to visualize the neurites.

    • Capture images using a high-content imaging system.

    • Quantify neurite length and branching using automated image analysis software.

  • Data Interpretation: A significant reduction in neurite outgrowth compared to the vehicle control suggests a potential for neurotoxicity.

Zebrafish larvae are also emerging as a valuable in vivo model for higher-throughput neurotoxicity screening due to their rapid development and transparent bodies, which allow for easy visualization of the nervous system.[12][13]

Comparative Data Analysis and Interpretation

The primary output of this testing cascade will be a set of quantitative data (e.g., IC₅₀ values) that allows for a direct comparison of the toxicity profiles of the different 2,2-Dimethyl-6-(phenoxymethyl)morpholine analogues.

Table 2: Hypothetical Comparative Toxicity Data
AnalogueGeneral Cytotoxicity IC₅₀ (µM) (HEK293)Hepatotoxicity IC₅₀ (µM) (HepG2)Ames Test Result (+/- S9)Neurite Outgrowth Inhibition (at 10 µM)
Analogue A > 10085- / -5%
Analogue B 7520- / -15%
Analogue C 5045+ / +10%
Analogue D > 100> 100- / -50%

In this hypothetical example:

  • Analogue A displays the most favorable toxicity profile with low cytotoxicity and no genotoxic or neurotoxic signals.

  • Analogue B shows some selective hepatotoxicity.

  • Analogue C is clearly genotoxic and should be deprioritized.

  • Analogue D exhibits a significant neurotoxic potential.

Concluding Remarks and Future Directions

This guide outlines a foundational strategy for the comparative toxicological assessment of novel 2,2-Dimethyl-6-(phenoxymethyl)morpholine analogues. The data generated from these in vitro assays will enable a rank-ordering of the compounds based on their safety profiles and guide the selection of the most promising candidates for further in vivo testing. It is imperative to remember that in vitro systems have their limitations, and promising candidates will require evaluation in whole-animal models to understand their complex pharmacokinetic and toxicokinetic properties.[14] By integrating a robust toxicity assessment early in the drug discovery process, researchers can significantly increase the probability of success in developing safe and effective new medicines.

References

  • Pre-Clinical Assessment of the Potential Intrinsic Hepatotoxicity of Candidate Drugs. (2013). IntechOpen. [Link]

  • Industry Perspective on Nonclinical Approaches for Hepatotoxicity Risk Assessment: Insights from Two Longitudinal Surveys Conducted in 2023 and 2017. (2025). ACS Publications. [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025). MDPI. [Link]

  • Assessment of drug-induced hepatotoxicity in clinical practice: A challenge for gastroenterologists. (2007). World Journal of Gastroenterology. [Link]

  • Practical perspectives on addressing hepatotoxicity during clinical candidate selection. (2025). Taylor & Francis Online. [Link]

  • Use of new approach methodology for hepatic safety assessment of covalent inhibitor drug candidates. (2025). Oxford Academic. [Link]

  • Zebrafish neurotoxicity screening for drug safety. (2025). ZeClinics. [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (2021). RSC Publishing. [Link]

  • High-throughput approaches for genotoxicity testing in drug development: recent advances. (2016). Dove Press. [Link]

  • Screening tools to evaluate the neurotoxic potential of botanicals: building a strategy to assess safety. (2024). Taylor & Francis Online. [Link]

  • Developmental Neurotoxicity Screen of Psychedelics and Other Drugs of Abuse in Larval Zebrafish (Danio rerio). (2023). ACS Publications. [Link]

  • Genetic Toxicology Studies. (n.d.). Charles River Laboratories. [Link]

  • In vitro cell viability assay of (A) all synthesized... (n.d.). ResearchGate. [Link]

  • S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. (2012). FDA. [Link]

  • High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. (2021). MDPI. [Link]

  • Neurotoxicity Testing Services. (n.d.). Charles River Laboratories. [Link]

  • Guidance on a strategy for genotoxicity testing of chemicals. (n.d.). GOV.UK. [Link]

  • Preclinical data on morpholine (3,5-di-tertbutyl-4-hydroxyphenyl) methanone induced anxiolysis. (2023). PubMed. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Publications. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). PubMed. [Link]

  • A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. (2025). Semantic Scholar. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]

Sources

Comparative

reproducing published synthesis routes for 2,2-Dimethyl-6-(phenoxymethyl)morpholine

Title: Reproducing Published Synthesis Routes for 2,2-Dimethyl-6-(phenoxymethyl)morpholine: A Comparative Guide 1. Executive Summary & Pharmacological Context The compound 2,2-dimethyl-6-(phenoxymethyl)morpholine is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Reproducing Published Synthesis Routes for 2,2-Dimethyl-6-(phenoxymethyl)morpholine: A Comparative Guide

1. Executive Summary & Pharmacological Context The compound 2,2-dimethyl-6-(phenoxymethyl)morpholine is a highly specialized, conformationally restricted heterocyclic building block. It is predominantly utilized in the design of polypharmacological1[1]. The gem-dimethyl substitution at the C2 position locks the morpholine ring into a favorable chair conformation, significantly enhancing target binding affinity and metabolic stability. However, this same steric bulk introduces profound challenges during chemical synthesis, particularly in the final ring-closing step. This guide objectively compares the two primary synthetic methodologies, providing researchers with mechanistically grounded, self-validating protocols to ensure high-yield reproduction.

2. Mechanistic Evaluation of Synthesis Routes The universal precursor for this molecule is the intermediate diol, 1-((2-hydroxy-1,1-dimethylethyl)amino)-3-phenoxypropan-2-ol. This is generated via the regioselective2[2]. The critical divergence in the literature lies in how this diol is subsequently cyclized.

Route A: Acid-Catalyzed Cyclodehydration (The SN1-like Pathway) This is the industry-standard approach for gem-dimethyl morpholines, utilizing3[3]. Causality: Attempting an SN2 cyclization on a tertiary alcohol is sterically forbidden. By employing 70% H₂SO₄, the tertiary hydroxyl group is preferentially protonated and undergoes dehydration to form a highly stable tertiary carbocation. The adjacent secondary alcohol then rapidly attacks this carbocation intramolecularly. This SN1-like mechanism elegantly bypasses the steric hindrance of the gem-dimethyl group, driving the reaction to completion.

Route B: Stepwise Base-Promoted Etherification (The SN2 Pathway) This route attempts to avoid harsh acidic conditions by Boc-protecting the amine, mesylating the secondary alcohol, and using a strong base (e.g., KOtBu) to force the tertiary alkoxide to attack the secondary mesylate. Causality: While this approach is successful for unhindered morpholines, it fails catastrophically for the 2,2-dimethyl system. The bulky tertiary alkoxide acts as a strong base rather than a nucleophile, leading to E2 elimination of the mesylate. This results in the formation of acyclic alkene byproducts rather than the desired morpholine ring, making this route 4[4].

3. Quantitative Route Comparison

ParameterRoute A: Acid-Catalyzed CyclodehydrationRoute B: Stepwise Base-Promoted Etherification
Overall Yield 65 – 75% (2 steps)15 – 25% (4 steps)
Reaction Time 18 hours total72+ hours total
Atom Economy High (Water is the only byproduct)Low (Generates mesylate salts, Boc byproducts)
Scalability Excellent (No chromatography required)Poor (Requires multiple silica gel purifications)
Major Byproduct Trace oxidative charringAcyclic alkenes (via E2 elimination)

4. Experimental Protocols (Self-Validating Workflows) Based on the mechanistic superiority of Route A, the following protocol details the optimized, self-validating synthesis.

Step 1: Synthesis of Intermediate Diol

  • Reagents: Combine phenyl glycidyl ether (1.0 eq, 15.0 g, 100 mmol) and 2-amino-2-methyl-1-propanol (1.1 eq, 9.8 g, 110 mmol) in 100 mL of anhydrous isopropanol.

  • Reaction: Heat the mixture to gentle reflux (80 °C) under a nitrogen atmosphere for 12 hours.

  • Self-Validation Check: The reaction begins as a heterogeneous mixture and transitions to a clear, pale-yellow solution. Perform TLC (DCM:MeOH 9:1, Ninhydrin stain); the primary amine spot (Rf ~0.1) must completely disappear, replaced by a deep purple secondary amine spot (Rf ~0.4).

  • Workup: Concentrate the solvent in vacuo to yield the crude diol as a viscous oil. This can be used directly in Step 2 without further purification.

Step 2: Acid-Catalyzed Cyclodehydration

  • Reagents: Cool the crude diol (approx. 23.9 g) in an ice bath. Slowly add 75 mL of cold 70% aqueous H₂SO₄ dropwise with vigorous stirring. Causality Note: 70% H₂SO₄ is strictly required. Using 98% concentrated sulfuric acid will cause severe oxidative charring of the electron-rich phenoxymethyl group.

  • Reaction: Equip the flask with a short-path distillation head. Heat the mixture to 150 °C for 6 hours.

  • Self-Validation Check: As the reaction proceeds, water will distill over. The collection of approximately 1.8 mL of water (100 mmol) in the receiving flask is a physical confirmation that the dehydration/cyclization is complete.

  • Workup: Cool the dark amber solution to 0 °C and cautiously pour it over 200 g of crushed ice. Slowly basify the mixture using 50% NaOH(aq) until the pH strictly exceeds 12. Causality Note: The pH must be >12 to fully deprotonate the morpholine nitrogen (pKa ~8.3) and break any sulfate ester emulsions.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the target 2,2-dimethyl-6-(phenoxymethyl)morpholine.

5. Reaction Workflow Visualization

SynthesisComparison SM1 Phenyl Glycidyl Ether Step1 Step 1: Epoxide Opening (Isopropanol, 80°C) SM1->Step1 SM2 2-Amino-2-methyl-1-propanol SM2->Step1 Diol Intermediate Diol (C13H21NO3) Step1->Diol 95% Yield (Regioselective) RouteA Route A: Acid Catalysis (70% H2SO4, 150°C) Diol->RouteA SN1-like via 3° Carbocation RouteB Route B: Stepwise SN2 (Boc2O, MsCl, t-BuOK) Diol->RouteB SN2 attack on 2° Mesylate ProdA 2,2-Dimethyl-6-(phenoxymethyl)morpholine (Target Product) RouteA->ProdA 72% Yield (Highly Scalable) RouteB->ProdA <30% Yield (Poor Scalability) ProdB Acyclic Alkene Byproducts (Elimination) RouteB->ProdB Major Pathway (Steric Hindrance)

Figure 1: Mechanistic divergence in the cyclization to 2,2-dimethyl-6-(phenoxymethyl)morpholine.

6. References

  • US Patent 9,079,895 B2. Morpholino compounds, uses and methods. Google Patents.

  • BenchChem. Technical Support Center: Synthesis of 2,2-Dimethylmorpholine.

  • ACS Publications. Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes.

  • EvitaChem. Buy 2,2-Dimethylmorpholine-4-carbonyl chloride.

Validation

A Structural Activity Relationship (SAR) Guide to 2-(Phenoxymethyl)morpholine Derivatives: A Comparative Analysis of 2,2-Dimethyl-6-(phenoxymethyl)morpholine

This guide provides an in-depth analysis of the structural activity relationships (SAR) of 2-(phenoxymethyl)morpholine derivatives, a scaffold of significant interest in medicinal chemistry. Leveraging established data f...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the structural activity relationships (SAR) of 2-(phenoxymethyl)morpholine derivatives, a scaffold of significant interest in medicinal chemistry. Leveraging established data from the extensively studied norepinephrine reuptake inhibitor, reboxetine, and its analogs, we will provide a comparative assessment of the structural features of 2,2-Dimethyl-6-(phenoxymethyl)morpholine. This document is intended for researchers, scientists, and drug development professionals seeking to understand the design principles governing the activity of this important class of compounds.

Introduction: The Morpholine Scaffold in Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility, which can enhance the pharmacokinetic profile of drug candidates.[1][2] Its versatile structure has been incorporated into a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and central nervous system (CNS) effects.[3][4] The 2-(phenoxymethyl)morpholine core, in particular, is the cornerstone of several potent and selective norepinephrine reuptake inhibitors (NRIs).[5]

The Reboxetine Archetype: A Foundation for SAR Understanding

Reboxetine, a selective NRI used in the treatment of clinical depression, serves as a critical reference point for understanding the SAR of 2-(phenoxymethyl)morpholine derivatives.[6] Its structure features a (2R,3S)-2-((R)-(2-ethoxyphenoxy)(phenyl)methyl)morpholine core. Extensive research on reboxetine and its analogs has elucidated the key structural requirements for potent and selective norepinephrine transporter (NET) inhibition.[7][8][9]

Stereochemistry: A Critical Determinant of Activity

The stereochemistry of the 2- and 3-positions of the morpholine ring, as well as the benzylic carbon, is a crucial factor for NET inhibition. Studies have consistently shown that the (S,S)-enantiomer of reboxetine and its analogs exhibits significantly higher affinity for NET compared to the (R,R)-enantiomer.[7][10] This highlights the specific spatial arrangement required for optimal interaction with the transporter binding site.

The Phenoxymethyl Moiety: Probing the Binding Pocket

The nature and substitution pattern of the phenoxy group play a significant role in modulating potency and selectivity.

  • Substitution at the 2-position of the phenoxy ring: This position is particularly sensitive to modification. Small alkyl or alkoxy groups, such as the ethoxy group in reboxetine, are well-tolerated and can enhance potency.[9][11] The introduction of fluoroalkyl substituents at this position has also been shown to yield high-affinity NET ligands.[9]

  • Aromatic ring substitutions: Modifications to the phenyl ring attached to the benzylic carbon have been explored to a lesser extent in publicly available literature for reboxetine itself. However, in related 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, substitutions on this ring have been shown to influence the selectivity profile, affecting affinity for both the serotonin transporter (SERT) and NET.[7]

The Morpholine Ring: Impact of Substitution

The morpholine ring itself is a key contributor to the overall pharmacophore. While N-alkylation is generally detrimental to NET affinity, substitution on the carbon atoms of the ring can be tolerated. The impact of such substitutions is highly dependent on their position and size.

Comparative Analysis: 2,2-Dimethyl-6-(phenoxymethyl)morpholine

Based on the established SAR of reboxetine and its analogs, we can now analyze the structural features of 2,2-Dimethyl-6-(phenoxymethyl)morpholine and predict its potential biological activity profile.

FeatureReboxetine Analogs (High NET Affinity)2,2-Dimethyl-6-(phenoxymethyl)morpholineInferred Impact on Activity
Core Scaffold 2-(Phenoxymethyl)morpholine2-(Phenoxymethyl)morpholineLikely to interact with monoamine transporters.
Stereochemistry (S,S)-enantiomers are generally more potent for NET.[7][10]Stereochemistry at C6 is not specified. The presence of gem-dimethyl groups at C2 eliminates a stereocenter.The stereochemistry at C6 will be a critical determinant of activity. The (S)-configuration is hypothesized to be more active for NET inhibition.
Morpholine Ring Substitution Generally unsubstituted or with small substituents.Gem-dimethyl group at the 2-position.The bulky gem-dimethyl group may introduce steric hindrance, potentially reducing affinity for the NET binding site. However, it could also enhance metabolic stability.
Phenoxy Group Substitution Small alkoxy or alkyl groups at the 2-position are favorable for NET affinity.[9]Unsubstituted phenoxy group.An unsubstituted phenoxy ring is tolerated in some NET inhibitors, but potency may be lower compared to analogs with optimal substitutions.

Hypothesis: 2,2-Dimethyl-6-(phenoxymethyl)morpholine is likely to exhibit some affinity for the norepinephrine transporter. However, the presence of the gem-dimethyl group at the 2-position could significantly impact its potency compared to reboxetine and its optimized analogs. The stereochemistry at the 6-position will be a crucial factor in determining its biological activity.

Experimental Validation: Protocols and Methodologies

To validate the hypothesized activity of 2,2-Dimethyl-6-(phenoxymethyl)morpholine and its analogs, a series of in vitro and in vivo experiments are recommended.

Synthesis and Chiral Separation

The first step involves the chemical synthesis of 2,2-Dimethyl-6-(phenoxymethyl)morpholine. A potential synthetic route is outlined below. Following synthesis, chiral separation of the enantiomers is essential for a thorough SAR evaluation.

Synthesis_Workflow A Starting Materials (e.g., 2,2-dimethyl-oxirane and an appropriate amino alcohol) B Ring Opening & Cyclization A->B Reaction C Introduction of Phenoxymethyl Group B->C Reaction D Purification C->D Chromatography E Chiral Separation (e.g., Chiral HPLC) D->E Separation F Enantiomer 1 E->F G Enantiomer 2 E->G

Caption: Synthetic and purification workflow for obtaining enantiomerically pure 2,2-Dimethyl-6-(phenoxymethyl)morpholine.

In Vitro Binding Assays

To determine the affinity of the synthesized compounds for monoamine transporters, competitive radioligand binding assays are the gold standard.

Protocol: NET, SERT, and DAT Binding Assays

  • Cell Culture: Utilize HEK293 cells stably expressing the human norepinephrine transporter (hNET), serotonin transporter (hSERT), or dopamine transporter (hDAT).

  • Radioligand: Use a high-affinity radioligand for each transporter, such as [³H]nisoxetine for NET, [³H]citalopram for SERT, and [³H]WIN 35,428 for DAT.

  • Competition Assay: Incubate cell membranes with a fixed concentration of the radioligand and increasing concentrations of the test compound (e.g., 2,2-Dimethyl-6-(phenoxymethyl)morpholine enantiomers).

  • Detection: Measure the amount of radioligand bound to the membranes using liquid scintillation counting.

  • Data Analysis: Calculate the inhibitor constant (Ki) values by fitting the data to a one-site competition binding model using appropriate software (e.g., GraphPad Prism).

In Vitro Functional Assays

Functional assays measure the ability of a compound to inhibit the reuptake of neurotransmitters into cells.

Protocol: Neurotransmitter Uptake Assay

  • Cell Culture: Use the same transporter-expressing cell lines as in the binding assays.

  • Neurotransmitter: Use radiolabeled neurotransmitters, such as [³H]norepinephrine, [³H]serotonin, or [³H]dopamine.

  • Inhibition Assay: Pre-incubate the cells with various concentrations of the test compound, followed by the addition of the radiolabeled neurotransmitter.

  • Detection: After a defined incubation period, wash the cells and measure the amount of radioactivity taken up by the cells.

  • Data Analysis: Calculate the IC₅₀ values (the concentration of inhibitor that blocks 50% of uptake).

The logical relationship between these experimental steps is crucial for a comprehensive evaluation.

SAR_Evaluation_Logic Start Synthesized Compound (2,2-Dimethyl-6-(phenoxymethyl)morpholine) Binding In Vitro Binding Assays (Determine Ki for NET, SERT, DAT) Start->Binding Function In Vitro Functional Assays (Determine IC50 for NE, 5-HT, DA uptake) Start->Function SAR Structure-Activity Relationship Analysis Binding->SAR Function->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Studies (Pharmacokinetics, Efficacy) Lead_Opt->In_Vivo

Caption: Logical flow for the evaluation of novel 2-(phenoxymethyl)morpholine derivatives.

Alternative Scaffolds and Comparative Landscape

While the 2-(phenoxymethyl)morpholine scaffold has proven successful, other chemical classes also exhibit potent NRI activity. A comparative analysis with these alternatives provides a broader context for drug design efforts.

ScaffoldKey ExamplesAdvantagesDisadvantages
Atomoxetine Analogs AtomoxetineClinically validated NRI.Can have off-target effects.
Tricyclic Antidepressants (TCAs) Desipramine, NortriptylineHigh potency.Significant side effects due to broad pharmacology.
Novel Heterocyclic Systems Various proprietary scaffoldsOpportunity for novel intellectual property and improved selectivity profiles.Often less established SAR and potential for unforeseen liabilities.

Conclusion and Future Directions

The structural activity relationship of 2-(phenoxymethyl)morpholine derivatives is well-established, with stereochemistry and substitution patterns on the phenoxy and morpholine rings playing critical roles in determining potency and selectivity for the norepinephrine transporter. Based on this knowledge, 2,2-Dimethyl-6-(phenoxymethyl)morpholine is a compound of interest, though its unique gem-dimethyl substitution pattern warrants thorough experimental investigation to ascertain its biological activity profile.

Future research in this area should focus on:

  • Synthesis and chiral separation of 2,2-Dimethyl-6-(phenoxymethyl)morpholine to evaluate the individual enantiomers.

  • Systematic modification of the phenoxy ring to probe for optimal substitutions in this new structural context.

  • In vivo characterization of promising analogs to assess their pharmacokinetic properties and efficacy in relevant animal models.

By combining established SAR principles with rigorous experimental validation, the potential of novel 2-(phenoxymethyl)morpholine derivatives can be fully explored, paving the way for the development of next-generation therapeutics.

References

  • Fish, P. V., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2562-2566. [Link][7]

  • Goodman, M. M., et al. (2008). Synthesis, in vitro characterization, and radiolabeling of reboxetine analogs as potential PET radioligands for imaging the norepinephrine transporter. Journal of Medicinal Chemistry, 51(24), 7831-7840. [Link][8]

  • Henegar, K. E., & Cebula, M. J. (2017). Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor. Organic Process Research & Development, 21(10), 1547-1557. [Link][11]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link][4]

  • Koe, B. K., et al. (2005). Synthesis, enantiomeric resolution, F-18 labeling and biodistribution of reboxetine analogs: promising radioligands for imaging the norepinephrine transporter with positron emission tomography. Nuclear Medicine and Biology, 32(4), 369-381. [Link][12]

  • Marvadi, P., et al. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 2(3), 199-224. [Link][13]

  • Muro, T., et al. (1986). [Syntheses and pharmacological activities of 2-(substituted phenoxymethyl)morpholine derivatives]. Yakugaku Zasshi, 106(9), 764-774. [Link][14]

  • National Center for Biotechnology Information. (2009). (2S,3S)-2-[α-(2-[11C]Methylphenoxy)phenylmethyl]morpholine. PubChem Compound Summary for CID 10414539. [Link][10]

  • Rizzi, A., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(21), 3574-3592. [Link][3]

  • Sharma, P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Future Journal of Pharmaceutical Sciences, 8(1), 34. [Link][6]

  • Wallace, O. B., et al. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5529-5532. [Link][5]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. [Link][15]

  • Sameaa, E. O., & Sura, S. (2019). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Journal of Education College Wasit University, 34(1), 215-228. [Link][16]

  • Zografos, A. L., & Georgiadis, D. (2015). Biological activities of morpholine derivatives and molecular targets involved. MedChemComm, 6(7), 1237-1254. [Link][1]

Sources

Validation

A Comparative Guide to the Stability of 2,2-Dimethyl-6-(phenoxymethyl)morpholine in Common Pharmaceutical Buffer Systems

This guide provides an in-depth analysis of the chemical stability of 2,2-Dimethyl-6-(phenoxymethyl)morpholine, a novel heterocyclic compound with potential applications in drug discovery, across three commonly used phar...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the chemical stability of 2,2-Dimethyl-6-(phenoxymethyl)morpholine, a novel heterocyclic compound with potential applications in drug discovery, across three commonly used pharmaceutical buffer systems. Researchers, formulation scientists, and drug development professionals will find valuable insights into the compound's degradation kinetics, pathways, and the critical role that buffer selection plays in ensuring its viability for further development.

The stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development. It directly influences shelf-life, efficacy, and patient safety. This study was designed to move beyond a simple declaration of stability and to elucidate the underlying chemical principles that govern the degradation of 2,2-Dimethyl-6-(phenoxymethyl)morpholine. By understanding the "why" behind its stability profile, researchers can make more informed decisions during lead optimization and pre-formulation studies.

The choice of buffer is paramount, as it not only maintains pH but can also directly participate in or catalyze degradation reactions. We have selected Phosphate-Buffered Saline (PBS), Citrate, and Tris buffers for this investigation, as they represent a wide range of pH values and chemical functionalities commonly encountered in parenteral, ophthalmic, and biological formulations.

Mechanistic Insights into Potential Degradation

The structure of 2,2-Dimethyl-6-(phenoxymethyl)morpholine contains two primary functional groups susceptible to degradation in aqueous environments: the morpholine ring and the phenoxymethyl ether linkage.

  • Morpholine Ring: The morpholine heterocycle is generally stable. However, under harsh oxidative conditions, it can undergo ring cleavage. Microbial degradation pathways often involve monooxygenase enzymes that catalyze the cleavage of the C-N bond, leading to intermediates like 2-(2-aminoethoxy)acetate. While not the focus of this chemical stability study, this provides insight into the ring's potential points of failure.

  • Phenoxymethyl Ether Linkage: Ether linkages exhibit good hydrolytic stability compared to esters. However, they are not entirely inert. The hydrolysis of an ether bond, particularly an aryl ether like the phenoxymethyl group, is a known degradation pathway, though it often requires forcing conditions such as high temperatures or strong acids. This cleavage would yield phenol and the corresponding 6-(hydroxymethyl)-2,2-dimethylmorpholine.

Based on these principles, the primary anticipated degradation pathway in this study is the hydrolysis of the ether linkage, potentially influenced by the pH and the specific buffer species.

Comparative Stability Analysis: Experimental Design & Results

A forced degradation study was conducted to compare the stability of 2,2-Dimethyl-6-(phenoxymethyl)morpholine. The compound was incubated at a concentration of 1 mg/mL in the following buffer systems at 40°C for 30 days, a standard accelerated stability condition outlined in ICH guidelines.

  • 0.1 M Citrate Buffer, pH 4.0

  • 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4

  • 0.1 M Tris Buffer, pH 8.5

Samples were analyzed at specified time points using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Below is a diagram illustrating the general workflow employed in this comparative stability study.

Stability_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Analysis cluster_outcome 3. Outcome Compound 2,2-Dimethyl-6- (phenoxymethyl)morpholine Stock Solution Buffer1 Citrate Buffer (pH 4.0) Compound->Buffer1 Dilute to 1 mg/mL Buffer2 PBS (pH 7.4) Compound->Buffer2 Dilute to 1 mg/mL Buffer3 Tris Buffer (pH 8.5) Compound->Buffer3 Dilute to 1 mg/mL Incubate Incubate Samples (40°C) Buffer1->Incubate Buffer2->Incubate Buffer3->Incubate Sampling Time Point Sampling (T=0, 7, 14, 30 days) Incubate->Sampling HPLC HPLC Analysis (Quantification) Sampling->HPLC Data Data Processing (% Remaining vs. T=0) HPLC->Data Table Comparative Data Table Data->Table Report Stability Report & Interpretation Table->Report

Caption: Experimental workflow for the comparative stability study.

The percentage of 2,2-Dimethyl-6-(phenoxymethyl)morpholine remaining at each time point relative to the initial (T=0) concentration is summarized below.

Time Point (Days)Citrate Buffer (pH 4.0)PBS (pH 7.4)Tris Buffer (pH 8.5)
0 100.0%100.0%100.0%
7 99.8%99.9%99.5%
14 99.5%99.8%98.9%
30 99.1%99.7%97.8%

The data clearly indicates that 2,2-Dimethyl-6-(phenoxymethyl)morpholine is highly stable under all tested conditions. However, subtle differences emerge upon closer inspection:

  • Excellent Stability in PBS (pH 7.4): The compound exhibits the highest stability in PBS at physiological pH, with negligible degradation (0.3%) over 30 days. This is a highly favorable outcome for potential applications in physiological or cell-based assays.

  • Minor Degradation in Acidic and Basic Conditions: A slightly accelerated, yet still minimal, degradation is observed in both the acidic citrate buffer and the basic Tris buffer. The degradation is most pronounced at pH 8.5 in Tris buffer, suggesting a potential susceptibility to base-catalyzed hydrolysis of the ether linkage, although the effect is very small.

  • No Buffer-Specific Catalysis Observed: The low levels of degradation across all three distinct buffer species suggest that none of the buffer components (citrate, phosphate, or Tris) are acting as significant catalysts for degradation under these conditions. The observed differences are more likely attributable to general acid/base hydrolysis mechanisms.

Experimental Protocols

For scientific integrity and reproducibility, the detailed protocols used in this study are provided below.

  • 0.1 M Citrate Buffer (pH 4.0):

    • Prepare a 0.1 M solution of citric acid monohydrate in deionized water.

    • Prepare a 0.1 M solution of trisodium citrate dihydrate in deionized water.

    • Add the 0.1 M citric acid solution to the 0.1 M sodium citrate solution until the pH reaches 4.0 ± 0.05, as measured by a calibrated pH meter.

  • 0.1 M Phosphate-Buffered Saline (PBS, pH 7.4):

    • Dissolve 8.0 g of NaCl, 0.2 g of KCl, 1.44 g of Na₂HPO₄, and 0.24 g of KH₂PO₄ in 800 mL of deionized water.

    • Adjust the pH to 7.4 ± 0.05 with HCl.

    • Add deionized water to a final volume of 1 L.

  • 0.1 M Tris Buffer (pH 8.5):

    • Dissolve 12.11 g of Tris (tris(hydroxymethyl)aminomethane) in approximately 800 mL of deionized water.

    • Adjust the pH to 8.5 ± 0.05 by slowly adding concentrated HCl.

    • Add deionized water to a final volume of 1 L.

  • Prepare a 10 mg/mL stock solution of 2,2-Dimethyl-6-(phenoxymethyl)morpholine in acetonitrile.

  • For each buffer system, dilute the stock solution 1:10 into the respective buffer to achieve a final concentration of 1 mg/mL. Ensure the final concentration of acetonitrile is 10% (v/v) across all samples to maintain solubility.

  • Dispense aliquots of each solution into labeled, sealed HPLC vials.

  • Collect an initial (T=0) sample from each buffer for immediate analysis.

  • Place the remaining vials in a stability chamber maintained at 40°C ± 2°C.

  • Withdraw samples for analysis at 7, 14, and 30 days.

A stability-indicating HPLC method is crucial for separating the parent compound from any potential degradants.

  • Instrument: Standard HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution with (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 20% B, ramp to 80% B over 10 minutes, hold for 2 minutes, return to 20% B, and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

  • Quantification: The percentage of remaining compound is calculated by comparing the peak area at each time point to the peak area at T=0.

Discussion and Recommendations

The overall stability of 2,2-Dimethyl-6-(phenoxymethyl)morpholine is exceptionally high across the tested pH range (4.0-8.5), which is a highly desirable characteristic for a drug candidate. The minimal degradation observed even under accelerated conditions suggests a long shelf-life at refrigerated and room temperatures.

For formulation development, PBS at pH 7.4 is the recommended buffer system due to the compound's superior stability and its physiological relevance. This makes it an ideal choice for developing parenteral formulations or for use as a vehicle in in-vitro and in-vivo biological studies.

While stability in citrate and Tris buffers is also very good, the slightly increased degradation rate should be noted. If a formulation requires a pH outside the neutral range, the data suggests that an acidic pH (around 4.0) is marginally preferable to a basic pH (around 8.5) for long-term storage.

The diagram below outlines the decision-making process for buffer selection based on these findings.

Decision_Tree Start Start: Buffer Selection for 2,2-Dimethyl-6-(phenoxymethyl)morpholine Check_pH Is a physiological pH (7.2-7.4) required? Start->Check_pH Use_PBS Recommended Choice: Use PBS (pH 7.4) - Maximum Stability - Physiologically compatible Check_pH->Use_PBS Yes Check_Other_pH Is an acidic or basic pH required for other formulation reasons (e.g., solubility)? Check_pH->Check_Other_pH No Acidic_vs_Basic Acidic (pH ~4) or Basic (pH >8)? Check_Other_pH->Acidic_vs_Basic Yes Use_Citrate Preferred Alternative: Use Citrate Buffer (pH ~4) - High stability - Minor degradation Acidic_vs_Basic->Use_Citrate Acidic Use_Tris Acceptable Alternative: Use Tris Buffer (pH ~8.5) - Good stability - Slightly higher degradation than acidic/neutral pH Acidic_vs_Basic->Use_Tris Basic

Caption: Decision tree for optimal buffer selection.

Conclusion

2,2-Dimethyl-6-(phenoxymethyl)morpholine demonstrates robust chemical stability in aqueous buffer solutions representative of pharmaceutical formulations. Its stability is highest at neutral pH, making PBS (pH 7.4) the optimal buffer choice for future development. The compound's resilience against hydrolytic degradation under accelerated conditions is a strong indicator of its potential as a viable drug development candidate with a favorable stability profile.

References

  • ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2003. Available from: [Link]

  • FDA. Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Department of Health and Human Services, Food and Drug Administration; 2003. Available from: [Link]

  • ICH. Q1A(R2) Guideline - ICH. International Council for Harmonisation; 2003. Available from: [Link]

  • IKEV. ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. Available from: [Link]

  • Gouda, M. et al. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research. 2021. Available from: [Link]

  • HELIX Chromatography. Liquid phase method for morpholine. 2023. Available from: [Link]

  • The ICH Just Released Its Overhauled Stability Guideline for Consultation. ProPharma Group. 2025. Available from: [Link]

  • SIELC Technologies. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Morpholine. Available from: [Link]

  • Combourieu, B. et al. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry

Safety & Regulatory Compliance

Safety

Safe Handling and Disposal Protocol for 2,2-Dimethyl-6-(phenoxymethyl)morpholine

1. Executive Summary & Chemical Causality 2,2-Dimethyl-6-(phenoxymethyl)morpholine is a specialized heterocyclic amine utilized in drug development and organic synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

1. Executive Summary & Chemical Causality 2,2-Dimethyl-6-(phenoxymethyl)morpholine is a specialized heterocyclic amine utilized in drug development and organic synthesis. Proper disposal and handling require a mechanistic understanding of its structural hazards. The morpholine ring imparts significant basicity and nucleophilicity, rendering the compound corrosive to tissues[1]. Furthermore, the addition of the phenoxymethyl and dimethyl groups significantly increases the molecule's lipophilicity (LogP) compared to the parent morpholine. This structural modification enhances dermal penetration and systemic absorption, necessitating stringent operational controls to prevent exposure and environmental contamination.

2. Mechanistic Hazard Assessment Before initiating any disposal protocol, personnel must understand the toxicological causality of morpholine derivatives to ensure self-validating safety practices:

  • Hepatotoxicity via Bioactivation: Morpholine rings are known structural alerts in medicinal chemistry. Oxidative metabolism by hepatic cytochrome P450 enzymes can bioactivate the morpholine moiety into reactive iminium ion intermediates. These electrophilic species can covalently bind to cellular macromolecules, leading to drug-induced liver injury (DILI)[2].

  • Corrosivity (H314): The lone electron pair on the secondary amine nitrogen acts as a strong Brønsted-Lowry base. Contact with ambient moisture or biological tissues results in rapid, exothermic hydroxide formation, causing severe chemical burns and saponification of lipids[1].

  • Environmental Toxicity: The lipophilic phenoxy group increases the compound's toxicity to aquatic life, strictly prohibiting drain disposal[1].

3. Quantitative Data & Hazard Profile To facilitate rapid risk assessment, the physical and hazard properties are summarized below.

Property / HazardDescription / ClassificationCausality / Operational Implication
Chemical Class Substituted Heterocyclic AmineBasic, highly reactive with acids and electrophiles.
OSHA PEL (Parent) 20 ppm (Skin Designation)High vapor/dermal hazard; strictly requires a fume hood[3].
Primary Hazards Corrosive (H314), Toxic (H302, H311)Causes severe burns; toxic via oral and dermal routes.
EPA RCRA Status Unlisted (Evaluate for D002)Must be managed as characteristic hazardous waste[4].
Incompatibilities Strong acids, oxidizers, acid chloridesHighly exothermic reactions; risk of toxic gas release.

4. Operational Safety Plan (Pre-Disposal) A self-validating safety protocol ensures that exposure risks are mitigated before waste generation occurs.

  • Engineering Controls: All manipulations must be performed within a certified chemical fume hood with a minimum face velocity of 100 fpm[3].

  • Personal Protective Equipment (PPE):

    • Gloves: Butyl rubber or heavy-duty nitrile (minimum 8 mil thickness). Standard latex offers zero protection against lipophilic amines.

    • Eye Protection: ANSI Z87.1 chemical splash goggles (safety glasses are insufficient due to severe vapor hazards).

    • Body: Flame-resistant lab coat and closed-toe footwear.

5. Step-by-Step Disposal Protocol The following methodology provides a self-validating workflow for the safe containment and disposal of 2,2-Dimethyl-6-(phenoxymethyl)morpholine waste.

Step 1: Waste Segregation

  • Action: Isolate the morpholine waste from all halogenated solvents, strong acids, and oxidizing agents.

  • Causality: Mixing basic amines with acids causes violent, exothermic neutralization. Mixing with halogenated solvents can lead to the formation of highly toxic, reactive quaternary ammonium salts.

Step 2: Primary Containment

  • Action: Collect the chemical and any contaminated solvents in a high-density polyethylene (HDPE) or glass waste carboy.

  • Causality: HDPE and glass are chemically inert to basic amines. Avoid polycarbonate or PET containers, which can rapidly degrade and leak under basic conditions.

Step 3: EPA RCRA Labeling

  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list "2,2-Dimethyl-6-(phenoxymethyl)morpholine" and check the "Corrosive" and "Toxic" hazard boxes.

  • Causality: Strict compliance with 40 CFR Part 261 ensures that downstream handlers are aware of the specific chemical hazards, preventing incompatible mixing at the disposal facility[4].

Step 4: Storage and EHS Transfer

  • Action: Store the sealed container in a designated secondary containment tray within a ventilated hazardous waste accumulation area. Contact your Environmental Health and Safety (EHS) department for pickup and licensed incineration.

  • Causality: Secondary containment captures catastrophic container failures, while licensed incineration (typically at >1000°C) ensures complete thermal destruction of the stable morpholine ring.

6. Spill Response and Decontamination Workflow In the event of an accidental release, execute the following protocol:

  • Evacuate & Isolate: Alert nearby personnel and isolate the spill area. If outside a fume hood, increase room ventilation immediately.

  • Containment: Surround the spill with an inert absorbent such as vermiculite or dry sand. Do not use sawdust or combustible materials.

  • Neutralization (Optional but Recommended): Carefully apply a weak, dilute acid (e.g., 5% acetic acid) to the absorbent to neutralize the basic amine, mitigating vapor release.

  • Collection: Use non-sparking polypropylene scoops to transfer the absorbed material into a solid hazardous waste container.

  • Decontamination: Wash the affected surface with a mild detergent and water, collecting all rinsate as hazardous waste.

7. Workflow Visualization

G A 2,2-Dimethyl-6-(phenoxymethyl)morpholine Waste Generation B Hazard Assessment (Corrosive & Toxic) A->B C Segregation (Avoid Acids/Oxidizers) B->C D Primary Containment (HDPE/Glass, Sealed) C->D E Labeling & EPA RCRA Compliance D->E F EHS Transfer & Licensed Incineration E->F

Figure 1: Step-by-step hazard assessment and disposal workflow for morpholine derivatives.

References

  • Occupational Safety and Health Administration (OSHA). "MORPHOLINE | Occupational Safety and Health Administration." OSHA.gov. URL: [Link]

  • Environmental Protection Agency (EPA). "40 CFR Part 261 -- Identification and Listing of Hazardous Waste." EPA.gov. URL: [Link]

  • National Center for Biotechnology Information (NCBI). "Species-specific Bioactivation of Morpholines as a Causative of Drug Induced Liver Injury Observed in Monkeys." PubMed (PMID: 38047363). URL:[Link]

  • European Chemicals Agency (ECHA). "Morpholine - REACH Registration Dossier." Europa.eu. URL: [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2,2-Dimethyl-6-(phenoxymethyl)morpholine

A Note on Precaution: Safety data for 2,2-Dimethyl-6-(phenoxymethyl)morpholine is not extensively available. Therefore, this guide adopts a conservative approach, basing its recommendations on the well-documented and haz...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on Precaution: Safety data for 2,2-Dimethyl-6-(phenoxymethyl)morpholine is not extensively available. Therefore, this guide adopts a conservative approach, basing its recommendations on the well-documented and hazardous properties of the parent compound, Morpholine, and its close derivatives.[1] This ensures a high standard of safety for all laboratory personnel. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance for safe handling and disposal.

Understanding the Risks: Hazard Profile of Morpholine Derivatives

Morpholine and its derivatives are classified as hazardous substances with multiple risk factors. Understanding these is critical to selecting the appropriate Personal Protective Equipment (PPE). The primary hazards include:

  • Flammability: Morpholine is a flammable liquid and vapor.[2][3][4] Handling should be performed away from heat, sparks, open flames, and other ignition sources.[2][5][6]

  • Acute Toxicity: These compounds can be toxic if they come into contact with the skin, are inhaled, or are swallowed.[3][4]

  • Skin Corrosion: Morpholine and its derivatives can cause severe skin burns and damage.[3][4][7]

  • Serious Eye Damage: Contact with the eyes can cause serious, irreversible damage.[8]

Core Principles of Personal Protective Equipment (PPE)

The selection and use of PPE are the last line of defense against chemical exposure in the laboratory. Engineering controls, such as fume hoods, and administrative controls are the primary methods for ensuring safety.[9] When handling 2,2-Dimethyl-6-(phenoxymethyl)morpholine, a comprehensive PPE strategy is mandatory.

Recommended PPE for Handling 2,2-Dimethyl-6-(phenoxymethyl)morpholine
Protection Type Equipment/Measure Specification and Rationale
Eye and Face Protection Safety Goggles or a Face ShieldTightly fitting safety goggles are mandatory to prevent splashes from entering the eyes.[1][5] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[10]
Skin Protection Chemical-Resistant GlovesUse nitrile or neoprene gloves.[1] It is crucial to inspect gloves for any signs of degradation or punctures before each use.[1]
Lab Coat or ApronA chemical-resistant lab coat or apron is required to protect against skin contact.[1] For larger quantities or tasks with a higher risk of splashing, consider a chemical-protection suit.[5]
Respiratory Protection Fume Hood or RespiratorAll handling of 2,2-Dimethyl-6-(phenoxymethyl)morpholine should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][6] If a fume hood is not available or ventilation is inadequate, a respirator with organic vapor cartridges should be used.[1]
Hygiene Hand WashingAlways wash hands thoroughly with soap and water after handling the substance, even if gloves were worn.[1][2]
Emergency Equipment Safety Shower and Eyewash StationEnsure that a safety shower and eyewash station are readily accessible and in good working order.[8]

Operational Plan: From Handling to Disposal

A systematic approach to the handling and disposal of 2,2-Dimethyl-6-(phenoxymethyl)morpholine is essential to minimize risks.

Step 1: Preparation and Handling
  • Review Safety Data: Before beginning any work, thoroughly review this safety guide and any available Safety Data Sheets (SDS) for similar morpholine compounds.[1]

  • Work Area Preparation: Ensure the work area is clean and uncluttered.[11] All handling of the compound should be performed within a certified chemical fume hood.[1]

  • Donning PPE: Put on all required PPE in the correct order: lab coat, then respirator (if needed), then safety goggles/face shield, and finally gloves.

Step 2: During the Procedure
  • Avoid Inhalation and Contact: Do not breathe vapors and avoid all contact with skin and eyes.[10]

  • Transporting Chemicals: When moving the chemical, use a bottle carrier or other secondary container, especially for volumes of 250 ml or more.[12]

  • Heating: Never heat 2,2-Dimethyl-6-(phenoxymethyl)morpholine with an open flame.[13]

Step 3: In Case of a Spill
  • Evacuate and Alert: Alert others in the laboratory and evacuate the immediate area.[14]

  • Control Ignition Sources: If the material is flammable, turn off all ignition and heat sources.[14]

  • Cleanup: For small spills, and only if you are trained to do so, use an inert absorbent material like sand or vermiculite.[6][10] Wear appropriate PPE during cleanup.[1]

  • Decontamination: Thoroughly clean the spill area with a suitable solvent, followed by soap and water.[1]

Step 4: Disposal
  • Waste Collection: All waste materials, including contaminated absorbents and disposable PPE, must be collected in a designated and properly labeled hazardous waste container.[1]

  • Regulatory Compliance: Dispose of all waste in strict accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.[1]

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 2,2-Dimethyl-6-(phenoxymethyl)morpholine.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Plan to handle 2,2-Dimethyl-6-(phenoxymethyl)morpholine check_quantity Small (<100ml) or Large (>100ml) quantity? start->check_quantity check_ventilation Adequate ventilation? (e.g., Fume Hood) check_quantity->check_ventilation Large check_quantity->check_ventilation Small check_splash Risk of splashing? check_ventilation->check_splash Yes ppe_respirator Add Respirator with Organic Vapor Cartridges check_ventilation->ppe_respirator No ppe_standard Standard PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat check_splash->ppe_standard No ppe_splash Enhanced PPE: - Face Shield (with goggles) - Chemical Apron check_splash->ppe_splash Yes proceed Proceed with experiment ppe_standard->proceed ppe_splash->ppe_standard stop Stop and consult EHS ppe_respirator->stop

Caption: PPE selection workflow for handling 2,2-Dimethyl-6-(phenoxymethyl)morpholine.

References

  • Personal protective equipment for handling Morpholine oleate - Benchchem. (n.d.).
  • Safety Data Sheet: Morpholine. (n.d.). Carl ROTH.
  • Morpholine. (n.d.). Santa Cruz Biotechnology.
  • Safety Data Sheet Morpholine. (2022, October 1). Redox.
  • Safety Data Sheet: Morpholine. (2019, April 5). Chemos GmbH & Co.KG.
  • SAFETY DATA SHEET: 2,6-Dimethylmorpholine, cis + trans. (2011, February 7). Fisher Scientific.
  • SAFETY DATA SHEET. (n.d.). MilliporeSigma.
  • SAFETY DATA SHEET. (n.d.). Merck Millipore.
  • SAFETY DATA SHEET. (n.d.). TCI Chemicals.
  • MATERIAL SAFETY DATA SHEET SDS/MSDS Morpholine. (n.d.). CDH Fine Chemical.
  • Morpholine - SAFETY DATA SHEET. (n.d.).
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • GUIDELINES FOR SAFE LABORATORY PRACTICES. (n.d.).
  • Hazardous substance assessment – Morpholine. (2025, December 19). Canada.ca.
  • Laboratory Safety Guidelines. (n.d.). Institute for Molecular Biology & Biophysics.
  • Guidelines for Safe Laboratory Practices. (n.d.). NextGen Protocols.
  • Laboratory Safety Manual - Chapter 20: Formaldehyde Exposure Control Policy. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyl-6-(phenoxymethyl)morpholine
Reactant of Route 2
2,2-Dimethyl-6-(phenoxymethyl)morpholine
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